molecular formula C13H18N6O5 B599695 N6-Dimethylaminomethylidene isoguanosine CAS No. 156706-72-8

N6-Dimethylaminomethylidene isoguanosine

Cat. No.: B599695
CAS No.: 156706-72-8
M. Wt: 338.324
InChI Key: VBDFGPWFFLJGON-HTRDNUTPSA-N
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Description

N6-Dimethylaminomethylidene isoguanosine is a useful research compound. Its molecular formula is C13H18N6O5 and its molecular weight is 338.324. The purity is usually 95%.
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Properties

IUPAC Name

N'-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-dimethylmethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6O5/c1-18(2)4-15-10-7-11(17-13(23)16-10)19(5-14-7)12-9(22)8(21)6(3-20)24-12/h4-6,8-9,12,20-22H,3H2,1-2H3,(H,16,17,23)/b15-4-/t6-,8-,9-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBDFGPWFFLJGON-HTRDNUTPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=C2C(=NC(=O)N1)N(C=N2)C3C(C(C(O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=N\C1=C2C(=NC(=O)N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N6-Dimethylaminomethylidene Isoguanosine: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

N6-Dimethylaminomethylidene isoguanosine (B3425122) is a synthetic purine (B94841) nucleoside analog. As a derivative of isoguanosine, an isomer of the naturally occurring guanosine, it belongs to a class of compounds that have garnered significant interest in medicinal chemistry and drug development. Purine nucleoside analogs are known to exhibit a broad spectrum of biological activities, including antitumor and antiviral properties, primarily through mechanisms that involve the inhibition of DNA synthesis and the induction of apoptosis[1]. This technical guide provides a comprehensive overview of the available scientific information on N6-Dimethylaminomethylidene isoguanosine, intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₃H₁₈N₆O₅
Molecular Weight 338.32 g/mol
CAS Number 156706-72-8
Appearance White to off-white solid
Solubility Soluble in DMSO
Storage Store at -20°C

Synthesis and Characterization

A plausible synthetic approach could involve the reaction of a protected isoguanosine with dimethylformamide dimethyl acetal (B89532) (DMF-DMA), which would install the dimethylaminomethylidene group onto the N6 position. The synthesis of the isoguanosine backbone itself can be achieved through various reported methods, often starting from commercially available purine derivatives.

General Workflow for the Synthesis of N6-Substituted Isoguanosine Derivatives:

Synthesis_Workflow Start Starting Material (e.g., Guanosine or Inosine) Protection Protection of Ribose Hydroxyls Start->Protection Activation Activation of C6 Position Protection->Activation Substitution N6-Substitution (e.g., with Dimethylamine derivative) Activation->Substitution Deprotection Deprotection Substitution->Deprotection Final_Product N6-Dimethylaminomethylidene Isoguanosine Deprotection->Final_Product

Caption: A generalized workflow for the synthesis of N6-substituted isoguanosine analogs.

Characterization of the final product would be essential to confirm its identity and purity. Standard analytical techniques would include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to elucidate the chemical structure, confirming the presence of the dimethylaminomethylidene group and the isoguanosine core. While specific NMR data for this compound is not published, data for related compounds like N6,N6-dimethyladenosine can serve as a reference for expected chemical shifts.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be employed to confirm the molecular weight and elemental composition of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the synthesized compound.

Biological Activity and Mechanism of Action

Detailed studies on the biological activity and specific mechanism of action of this compound are limited. However, based on its classification as a purine nucleoside analog, its potential biological effects can be inferred from related compounds.

Antitumor Potential

Purine nucleoside analogs are a well-established class of anticancer agents. Their mechanism of action often involves:

  • Incorporation into DNA/RNA: After intracellular phosphorylation to the triphosphate form, these analogs can be incorporated into growing DNA or RNA chains, leading to chain termination or dysfunctional nucleic acids.

  • Enzyme Inhibition: They can inhibit key enzymes involved in nucleotide metabolism and DNA synthesis, such as DNA polymerases and ribonucleotide reductase.

  • Induction of Apoptosis: The disruption of cellular processes by these analogs can trigger programmed cell death (apoptosis) in cancer cells.

Potential Signaling Pathway Involvement: The PI3K/AKT Pathway

A structurally related compound, N6,N6-dimethyladenosine , has been shown to be a potent inhibitor of the PI3K/AKT signaling pathway in non-small cell lung cancer cell lines. The PI3K/AKT pathway is a critical regulator of cell survival, proliferation, and growth, and its dysregulation is a hallmark of many cancers.

It is plausible that this compound could exert its potential antitumor effects through a similar mechanism. Further investigation is required to confirm this hypothesis.

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT AKT PDK1->AKT Phosphorylates & Activates mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Survival Cell Survival AKT->Cell_Survival Promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth N6_Compound N6-Dimethylaminomethylidene Isoguanosine (Hypothesized) N6_Compound->AKT Inhibition (Hypothesized)

Caption: Hypothesized mechanism of action via inhibition of the PI3K/AKT signaling pathway.

Experimental Protocols

As specific experimental data for this compound is not publicly available, this section provides generalized protocols for assays that would be relevant for evaluating its biological activity. These are intended to serve as a starting point for researchers.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of a compound on cell viability and to determine its cytotoxic concentration (IC50).

Workflow:

MTT_Assay_Workflow Seed_Cells Seed cells in a 96-well plate Incubate_1 Incubate for 24h Seed_Cells->Incubate_1 Treat Treat with varying concentrations of N6-Dimethylaminomethylidene Isoguanosine Incubate_1->Treat Incubate_2 Incubate for 48-72h Treat->Incubate_2 Add_MTT Add MTT reagent Incubate_2->Add_MTT Incubate_3 Incubate for 2-4h Add_MTT->Incubate_3 Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_3->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance

Caption: A typical workflow for an MTT cell viability assay.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., a relevant cancer cell line) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the medium containing the compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot for AKT Pathway Inhibition

This technique can be used to assess the phosphorylation status of AKT and downstream targets, providing evidence for pathway inhibition.

Methodology:

  • Cell Treatment: Treat cells with this compound at a concentration around its IC50 for various time points.

  • Protein Extraction: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane and then probe with primary antibodies specific for phosphorylated AKT (p-AKT), total AKT, and other relevant pathway proteins.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Future Directions

The preliminary information on this compound suggests that it is a compound of interest for further investigation, particularly in the context of cancer research. Future studies should focus on:

  • Detailed Synthesis and Characterization: Publication of a robust and reproducible synthesis protocol and comprehensive characterization data (NMR, MS, etc.).

  • In-depth Biological Evaluation: Screening against a panel of cancer cell lines to determine its spectrum of activity and IC50 values.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanism, including its effects on the PI3K/AKT pathway and other potential targets.

  • In Vivo Studies: Evaluating its efficacy and safety in animal models of cancer.

  • Antiviral Screening: Given the known antiviral activity of other nucleoside analogs, screening for activity against a range of viruses would be a valuable endeavor.

Conclusion

This compound is a purine nucleoside analog with potential for biological activity, likely as an antitumor agent. While specific experimental data for this compound is currently scarce, its structural similarity to other biologically active nucleosides provides a strong rationale for further research. The information and generalized protocols provided in this guide are intended to facilitate future investigations into the therapeutic potential of this and related compounds.

References

An In-depth Technical Guide to N6-Dimethylaminomethylidene isoguanosine: Structure, Properties, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6-Dimethylaminomethylidene isoguanosine (B3425122) is a modified purine (B94841) nucleoside analog of isoguanosine, a structural isomer of guanosine. The presence of the dimethylaminomethylidene protecting group on the N6-amino position modifies its chemical properties and potential biological activity. This technical guide provides a comprehensive overview of the structure, properties, and synthesis of N6-Dimethylaminomethylidene isoguanosine, drawing from available scientific literature on related compounds. It further explores its potential as an anticancer agent by examining the known mechanisms of action of related purine nucleoside analogs, which are established inhibitors of DNA synthesis and inducers of apoptosis. This document aims to serve as a foundational resource for researchers interested in the therapeutic potential and application of modified isoguanosine derivatives.

Introduction

Isoguanosine and its analogs are a class of purine nucleosides that have garnered significant interest in medicinal chemistry and drug development due to their diverse biological activities, including potential antitumor properties.[1] this compound is a derivative where the exocyclic amino group at the N6 position is protected by a dimethylaminomethylidene group. This modification is often employed in nucleoside chemistry to facilitate specific chemical transformations. Understanding the structure and properties of this modified nucleoside is crucial for its potential application in therapeutic contexts.

Structure and Properties

The fundamental structure of this compound consists of an isoguanine (B23775) base attached to a ribose sugar, with the addition of a dimethylaminomethylidene group at the N6 position.

Physicochemical Properties
PropertyValue
Molecular Formula C13H18N6O5
Molecular Weight 338.32 g/mol
CAS Number 156706-72-8
Appearance Likely a solid powder
Solubility Expected to be soluble in organic solvents like DMSO and methanol (B129727).
Storage Typically stored at -20°C for long-term stability.
Spectroscopic Data

Detailed spectroscopic data such as 1H NMR, 13C NMR, and mass spectrometry for this compound are not explicitly published. However, the synthesis of the related compound, 2'-N,N-dimethylamino-2'-deoxyguanosine, involved the use of a dimethylaminomethylene protecting group on the exocyclic amine, and its characterization would have relied on these techniques to confirm the structure.[2] For this compound, one would expect to see characteristic signals for the ribose moiety, the purine ring, and the dimethylaminomethylidene group in its NMR spectra.

Synthesis

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the literature. However, a plausible synthetic route can be devised based on established methods for the protection of exocyclic amino groups on nucleosides. The most common method for introducing the N,N-dimethylaminomethylidene group is through the reaction of the parent nucleoside with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA).

General Experimental Protocol for N6-Protection

The following is a generalized protocol for the N6-protection of a nucleoside like isoguanosine, based on procedures for similar compounds.[2]

Materials:

  • Isoguanosine

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Anhydrous methanol

  • Inert atmosphere (e.g., argon or nitrogen)

Procedure:

  • Dissolve isoguanosine in anhydrous methanol under an inert atmosphere.

  • Add an excess of N,N-dimethylformamide dimethyl acetal (DMF-DMA) to the solution.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent and excess reagents are typically removed under reduced pressure.

  • The resulting crude product, this compound, can be purified using column chromatography on silica (B1680970) gel.

G Generalized Synthetic Workflow for this compound Isoguanosine Isoguanosine Reaction Reaction at Room Temperature Isoguanosine->Reaction DMF_DMA DMF-DMA in Methanol DMF_DMA->Reaction Purification Purification (Column Chromatography) Reaction->Purification Product N6-Dimethylaminomethylidene isoguanosine Purification->Product

Caption: Generalized workflow for the synthesis of this compound.

Biological Activity and Mechanism of Action

While specific biological studies on this compound are not prominent in the literature, its potential as an anticancer agent can be inferred from the well-documented activities of purine nucleoside analogs.

Anticancer Properties of Purine Nucleoside Analogs

Purine nucleoside analogs are a class of chemotherapeutic agents that exhibit broad antitumor activity. Their primary mechanisms of action involve:

  • Inhibition of DNA Synthesis: These analogs, after intracellular phosphorylation to their triphosphate forms, can be incorporated into growing DNA chains. This incorporation often leads to chain termination, thereby halting DNA replication and cell proliferation.

  • Induction of Apoptosis: By interfering with DNA synthesis and repair mechanisms, these compounds can trigger programmed cell death, or apoptosis, in rapidly dividing cancer cells.

Potential Signaling Pathways

The cytotoxic effects of purine nucleoside analogs are often mediated through complex signaling pathways. While the specific pathways modulated by this compound have not been elucidated, a general model based on related compounds can be proposed. Upon entering a cancer cell, the nucleoside analog is phosphorylated by cellular kinases. The resulting triphosphate analog can then inhibit DNA polymerases or be incorporated into DNA, leading to the activation of DNA damage response pathways, which ultimately converge on the execution of apoptosis.

G Postulated Mechanism of Action for this compound Compound N6-Dimethylaminomethylidene isoguanosine Cell_Entry Cellular Uptake Compound->Cell_Entry Phosphorylation Intracellular Phosphorylation Cell_Entry->Phosphorylation Triphosphate Active Triphosphate Analog Phosphorylation->Triphosphate DNA_Polymerase Inhibition of DNA Polymerase Triphosphate->DNA_Polymerase DNA_Incorporation Incorporation into DNA Triphosphate->DNA_Incorporation DNA_Damage DNA Damage DNA_Polymerase->DNA_Damage DNA_Incorporation->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Postulated signaling pathway for the anticancer activity of this compound.

Future Directions

Further research is warranted to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:

  • Detailed Synthesis and Characterization: The development and publication of a detailed, optimized synthetic protocol and full spectroscopic characterization are essential for making this compound more accessible to the research community.

  • In Vitro and In Vivo Studies: Comprehensive biological evaluation, including cytotoxicity assays against a panel of cancer cell lines and in vivo studies in animal models, is necessary to determine its efficacy and therapeutic window.

  • Mechanism of Action Studies: In-depth studies to identify the specific cellular targets and signaling pathways modulated by this compound will provide a clearer understanding of its mode of action and potential for combination therapies.

Conclusion

This compound represents an interesting, yet underexplored, modified nucleoside with potential applications in cancer therapy. While direct experimental data on this specific compound is limited, the established knowledge of isoguanosine and other purine nucleoside analogs provides a strong rationale for its further investigation. This technical guide serves as a starting point for researchers, providing a summary of its structure, a plausible synthetic approach, and a hypothesized mechanism of action based on the broader class of purine nucleoside analogs. Future research efforts are crucial to unlock the full therapeutic potential of this and other modified isoguanosine derivatives.

References

N6-Dimethylaminomethylidene Isoguanosine: A Technical Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N6-Dimethylaminomethylidene isoguanosine (B3425122), a modified nucleoside of interest in chemical biology and drug discovery. Due to the limited availability of direct published data on this specific compound, this guide presents a plausible synthetic approach based on established methodologies for analogous nucleoside modifications. The characterization section outlines the key analytical techniques that would be employed to verify the structure and purity of the synthesized compound.

Introduction

Isoguanosine, an isomer of the naturally occurring guanosine, possesses unique hydrogen bonding capabilities that make it a valuable tool in the study of nucleic acid structure and function. Modification of the exocyclic amino group of isoguanosine can further modulate its properties, offering potential for the development of novel therapeutic agents and research probes. The N6-dimethylaminomethylidene group is a commonly used protecting group in nucleoside chemistry, known for its ease of introduction and removal. This guide details a proposed synthetic pathway and the expected characterization of N6-Dimethylaminomethylidene isoguanosine.

Proposed Synthesis of this compound

The synthesis of this compound can be envisioned as a two-step process starting from the commercially available 2,6-diaminopurine (B158960) riboside. The first step involves the conversion of the 2,6-diaminopurine riboside to isoguanosine, followed by the protection of the N6-amino group.

Synthesis of Isoguanosine from 2,6-Diaminopurine Riboside

A common and effective method for the synthesis of isoguanosine is the diazotization of 2,6-diaminopurine riboside. This reaction selectively converts the 2-amino group to a hydroxyl group.

Experimental Protocol:

  • Dissolution: Dissolve 2,6-diaminopurine riboside in an aqueous solution of acetic acid.

  • Diazotization: Cool the solution in an ice bath and add a solution of sodium nitrite (B80452) (NaNO₂) dropwise while maintaining a low temperature (0-5 °C).

  • Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Neutralization and Precipitation: Upon completion, carefully neutralize the reaction mixture with an aqueous base (e.g., ammonium (B1175870) hydroxide) to precipitate the isoguanosine product.

  • Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization.

Synthesis of this compound

The N6-dimethylaminomethylidene protecting group can be introduced by reacting isoguanosine with dimethylformamide dimethyl acetal (B89532) (DMF-DMA).

Experimental Protocol:

  • Dissolution: Suspend the synthesized isoguanosine in a suitable anhydrous solvent, such as dimethylformamide (DMF).

  • Reaction: Add an excess of dimethylformamide dimethyl acetal (DMF-DMA) to the suspension.

  • Heating: Heat the reaction mixture at a moderate temperature (e.g., 40-50 °C) and stir until the reaction is complete, as monitored by TLC or HPLC.

  • Solvent Removal: Remove the solvent and excess reagent under reduced pressure.

  • Purification: Purify the resulting this compound by flash column chromatography on silica (B1680970) gel.

Characterization

A thorough characterization of the synthesized this compound is essential to confirm its identity, purity, and structural integrity. The following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: This technique will provide information about the proton environment in the molecule. Expected signals would include those for the ribose sugar protons, the anomeric proton, the C8-H proton of the purine (B94841) ring, and the protons of the dimethylaminomethylidene group.

  • ¹³C NMR: This will reveal the carbon skeleton of the molecule, confirming the presence of the purine, ribose, and dimethylaminomethylidene carbons.

Data Presentation:

While specific experimental data is not available in the literature, a table of expected chemical shifts could be constructed based on known values for similar structures.

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
H-1'~5.8-6.0 (d)C-1' (~88-90)
H-8~8.0-8.2 (s)C-8 (~140-142)
N=CH-N~8.5-8.7 (s)N=CH-N (~158-160)
N(CH₃)₂~3.1-3.3 (s)N(CH₃)₂ (~35-42)

Note: These are estimated values and will require experimental verification.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) is crucial for determining the exact molecular weight of the synthesized compound, thereby confirming its elemental composition. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can provide further structural elucidation.

Data Presentation:

Analysis Expected Result
Molecular Formula C₁₃H₁₈N₆O₅
Calculated Exact Mass 338.1393
Observed [M+H]⁺ To be determined experimentally
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to determine the absorption maximum (λmax) of the compound, which is characteristic of the purine chromophore.

Visualization of Synthetic Workflow

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow Start 2,6-Diaminopurine Riboside Step1 Diazotization (NaNO₂, Acetic Acid) Start->Step1 Intermediate Isoguanosine Step1->Intermediate Step2 Protection (DMF-DMA) Intermediate->Step2 Product N6-Dimethylaminomethylidene Isoguanosine Step2->Product

Caption: Proposed synthetic workflow for this compound.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding the biological activity of this compound or its involvement in any signaling pathways.

It is important to distinguish this compound from the well-studied N6-methyladenosine (m6A), which is a prevalent modification in mRNA and plays a crucial role in regulating gene expression through various cellular processes. The dimethylaminomethylidene group on isoguanosine is structurally distinct from the methyl group on adenosine, and therefore, their biological functions are not expected to be the same. The dimethylaminomethylidene group is primarily utilized as a protecting group in chemical synthesis.

Future research could explore the potential biological effects of this compound, including its ability to be incorporated into nucleic acids and its interactions with cellular machinery.

The logical relationship for investigating potential biological activity is outlined below:

Biological_Investigation Compound N6-Dimethylaminomethylidene Isoguanosine Incorp Incorporation into Nucleic Acids? Compound->Incorp Interact Interaction with Cellular Proteins? Compound->Interact BioActivity Biological Activity Incorp->BioActivity Interact->BioActivity Signaling Modulation of Signaling Pathways BioActivity->Signaling

Caption: Logical workflow for investigating the biological function of the title compound.

Conclusion

This technical guide provides a foundational understanding of the proposed synthesis and characterization of this compound. While direct experimental data is currently lacking, the outlined protocols, based on established chemical principles, offer a clear path for its successful preparation and verification. Further research is warranted to elucidate the potential biological roles of this modified nucleoside.

Discovery and history of N6-Dimethylaminomethylidene isoguanosine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and History of N6-Dimethylaminomethylidene isoguanosine (B3425122)

Introduction

N6-Dimethylaminomethylidene isoguanosine is a chemically modified nucleoside, an analog of the naturally occurring isoguanosine. Its significance lies primarily in its role as a protected intermediate in the chemical synthesis of modified oligonucleotides. The "N6-Dimethylaminomethylidene" group serves as a protecting group for the exocyclic amino group at the N6 position of the isoguanosine purine (B94841) ring. This protection is crucial during the automated solid-phase synthesis of DNA and RNA strands to prevent unwanted side reactions.

The discovery and development of this compound are intrinsically linked to the advancements in oligonucleotide synthesis and the need for stable and efficiently deprotected nucleoside building blocks.

Discovery and Historical Context

The journey to this compound begins with the discovery and synthesis of its parent molecule, isoguanosine. Isoguanosine itself is a structural isomer of guanosine.

The application of protecting groups is a cornerstone of oligonucleotide synthesis. The dimethylaminomethylidene group, introduced via reaction with N,N-Dimethylformamide dimethyl acetal (B89532) (DMF-DMA), emerged as a valuable protecting group for exocyclic amino functions of nucleobases. Its utility lies in its ease of introduction, stability during the synthetic cycles of oligonucleotide synthesis, and facile removal under mild basic conditions during the final deprotection step.

While a singular "discovery" paper for this compound is not readily identifiable, its use is documented in the context of synthesizing oligonucleotides containing isoguanosine. Researchers in the field of nucleic acid chemistry developed this protected version to enable the incorporation of isoguanosine into synthetic DNA and RNA strands for various applications, including studies of DNA-protein interactions, diagnostics, and therapeutics.

Chemical Synthesis

The synthesis of this compound involves the protection of the exocyclic amino group of isoguanosine using N,N-Dimethylformamide dimethyl acetal (DMF-DMA). The general principle applies to both isoguanosine and its 2'-deoxy counterpart. The following sections provide detailed experimental protocols for the synthesis of the 2'-deoxy version, which is commonly used in DNA synthesis.

Synthesis of N6-Dimethylaminomethylidene-2'-deoxyisoguanosine

This protocol is adapted from established procedures for the protection of exocyclic amino groups of nucleosides.

Experimental Protocol:

  • Materials:

  • Procedure:

    • To a solution of 2'-deoxyisoguanosine in anhydrous methanol, add an excess of N,N-Dimethylformamide dimethyl acetal (DMF-DMA).

    • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Once the reaction is complete (typically after a few hours), remove all volatile components under reduced pressure.

    • The resulting residue is then purified by silica gel column chromatography. A typical eluent system would be a gradient of methanol in dichloromethane.

    • The fractions containing the desired product are collected and the solvent is evaporated to yield N6-Dimethylaminomethylidene-2'-deoxyisoguanosine as a solid.

Quantitative Data:

ParameterValue
Yield Typically high, often in the range of 85-95%
Physical State White to off-white solid
Spectroscopic Data Characterized by 1H NMR, 13C NMR, and Mass Spectrometry
Synthesis of the Phosphoramidite (B1245037) Building Block

For incorporation into an oligonucleotide via automated synthesis, the protected nucleoside must be converted into a phosphoramidite derivative.

Experimental Protocol:

  • Materials:

    • N6-Dimethylaminomethylidene-5'-O-DMT-2'-deoxyisoguanosine

    • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

    • N,N-Diisopropylethylamine (DIPEA)

    • Dichloromethane (anhydrous)

  • Procedure:

    • Dissolve N6-Dimethylaminomethylidene-5'-O-DMT-2'-deoxyisoguanosine in anhydrous dichloromethane under an inert atmosphere (e.g., argon).

    • Add N,N-Diisopropylethylamine (DIPEA) to the solution.

    • Cool the reaction mixture to 0 °C and add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise.

    • Allow the reaction to warm to room temperature and stir for a few hours. Monitor the reaction by TLC.

    • Upon completion, the reaction is quenched, and the product is purified by flash chromatography on silica gel.

Quantitative Data:

ParameterValue
Yield Typically in the range of 80-90%
Physical State White foam or solid
Spectroscopic Data Characterized by 31P NMR, 1H NMR, and Mass Spectrometry

Visualization of Synthetic Pathway

Synthesis_of_Isoguanosine_Phosphoramidite cluster_synthesis Synthesis of N6-Dimethylaminomethylidene-2'-deoxyisoguanosine Phosphoramidite dIG 2'-deoxyisoguanosine protected_dIG N6-Dimethylaminomethylidene- 2'-deoxyisoguanosine dIG->protected_dIG  N6-Protection DMFDMA DMF-DMA DMT_protected_dIG 5'-O-DMT- N6-Dimethylaminomethylidene- 2'-deoxyisoguanosine protected_dIG->DMT_protected_dIG  5'-OH Protection DMTCl DMT-Cl Phosphoramidite Final Phosphoramidite DMT_protected_dIG->Phosphoramidite  3'-Phosphitylation Phosphitylation_reagent Phosphitylation Reagent

Caption: Synthetic pathway for N6-Dimethylaminomethylidene-2'-deoxyisoguanosine phosphoramidite.

Role in Oligonucleotide Synthesis

The N6-Dimethylaminomethylidene protecting group plays a vital role in the successful automated synthesis of oligonucleotides containing isoguanosine.

  • Stability: It is stable to the acidic conditions used for the removal of the 5'-O-DMT group in each cycle of the synthesis.

  • Prevention of Side Reactions: It effectively prevents the N6-amino group from participating in unwanted reactions during the coupling and capping steps.

  • Facile Removal: The dimethylaminomethylidene group is readily removed under the standard final deprotection conditions, typically using aqueous ammonia, which also cleaves the oligonucleotide from the solid support and removes other protecting groups.

Oligonucleotide_Synthesis_Cycle cluster_cycle Automated Oligonucleotide Synthesis Cycle Start Start with Solid Support- Bound Nucleoside Deblocking 1. Deblocking (DMT Removal) Start->Deblocking Coupling 2. Coupling with Isoguanosine Phosphoramidite Deblocking->Coupling Capping 3. Capping (Unreacted 5'-OH) Coupling->Capping Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Oxidation->Deblocking Repeat for next cycle Elongated_Chain Elongated Oligonucleotide Chain Oxidation->Elongated_Chain Final Cycle

Caption: Workflow of automated oligonucleotide synthesis incorporating the protected isoguanosine.

Conclusion

This compound is a testament to the ingenuity of nucleic acid chemists in developing robust methodologies for the synthesis of modified oligonucleotides. While not a naturally occurring molecule, its role as a protected intermediate has been crucial for enabling the site-specific incorporation of isoguanosine into DNA and RNA. This has paved the way for a deeper understanding of nucleic acid structure and function and has expanded the toolbox for the development of novel diagnostic and therapeutic agents. The history of this compound is a reflection of the continuous evolution of synthetic chemistry to meet the demands of molecular biology and drug discovery.

Unraveling the Enigma: The Mechanism of Action of N6-Dimethylaminomethylidene isoguanosine Remains Undisclosed

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and databases, detailed information regarding the mechanism of action, signaling pathways, and specific biological effects of N6-Dimethylaminomethylidene isoguanosine (B3425122) is not publicly available. This nucleoside derivative, while commercially available for research purposes, has not been the subject of published studies that would elucidate its functional role in biological systems.

At present, information on N6-Dimethylaminomethylidene isoguanosine is primarily limited to its classification as a derivative of isoguanosine and its availability through chemical suppliers. Isoguanosine itself is an isomer of guanosine, a fundamental component of nucleic acids. Research on isoguanosine and its various derivatives has largely centered on their unique chemical properties, such as their ability to form alternative base pairs and self-assemble into complex supramolecular structures. These characteristics have garnered interest in the fields of materials science and nanotechnology.

However, the specific modifications present in this compound distinguish it from its parent compound, and without dedicated biological studies, its mechanism of action remains speculative. There is currently no data to construct signaling pathways, summarize quantitative effects, or detail experimental protocols related to its biological activity.

Therefore, the core requirements for an in-depth technical guide—including data presentation, experimental protocols, and signaling pathway diagrams—cannot be fulfilled at this time due to the absence of foundational research on the biological function of this compound.

Further research and publication in peer-reviewed journals are necessary to shed light on the potential biological activities and therapeutic applications of this compound. Investigators seeking to understand its mechanism of action would need to conduct foundational in vitro and in vivo studies to identify its molecular targets and downstream effects.

Lack of Specific Data on the Biological Activity of N6-Dimethylaminomethylidene Isoguanosine

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth review of available scientific literature reveals a significant scarcity of specific data regarding the direct biological activity of N6-Dimethylaminomethylidene isoguanosine (B3425122). This compound is primarily documented as a chemically protected intermediate in the synthesis of isoguanosine-containing oligonucleotides. The N6-dimethylaminomethylidene group serves as a protecting group for the N6-amino function of isoguanosine, preventing unwanted side reactions during the automated solid-phase synthesis of DNA or RNA chains.

Therefore, a detailed technical guide or whitepaper on the specific biological activity of N6-Dimethylaminomethylidene isoguanosine, including quantitative data, detailed experimental protocols, and signaling pathways, cannot be constructed at this time due to the absence of published research on this particular topic.

The available information centers on the chemical synthesis and utility of this compound as a building block for modified nucleic acids. For instance, the free amino group of isoguanosine is protected with an N,N-dimethylamino methylidene residue by using dimethylformamide dimethyl acetal.[1] This protection is crucial for achieving higher coupling yields during oligonucleotide synthesis.[1]

Below is a generalized workflow illustrating the role of the N6-Dimethylaminomethylidene protecting group in the synthesis of isoguanosine-containing oligonucleotides.

Synthesis_Workflow cluster_synthesis Oligonucleotide Synthesis cluster_application Biological Studies Isoguanosine Isoguanosine Protection Protection with Dimethylformamide dimethyl acetal Isoguanosine->Protection Protected_isoG N6-Dimethylaminomethylidene isoguanosine Protection->Protected_isoG Phosphoramidite Conversion to Phosphoramidite Protected_isoG->Phosphoramidite Solid_Support Solid-Phase Oligonucleotide Synthesis Phosphoramidite->Solid_Support Deprotection Deprotection Solid_Support->Deprotection Final_Oligo Isoguanosine-containing Oligonucleotide Deprotection->Final_Oligo Biological_Assay Biological Activity Assays Final_Oligo->Biological_Assay

Synthesis and application of isoguanosine oligonucleotides.

Isoguanosine itself is an isomer of guanosine (B1672433) and has been studied for its ability to form unique base pairs and its potential in various applications, from materials science to medicine.[2][3] For example, isoguanosine can self-assemble into higher-order structures like tetramers and decamers.[2][3] Some isoguanosine derivatives have been investigated for their potential antitumor activity.[2]

Researchers interested in the biological effects of isoguanosine would typically synthesize oligonucleotides containing this modified base and then perform biological assays on these final products, rather than on the protected monomer. Future research may explore the direct biological activities of this compound, but currently, such information is not available.

References

A Technical Guide to N6-Dimethylaminomethylidene Isoguanosine: A Protected Nucleoside for the Synthesis of Therapeutic Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N6-Dimethylaminomethylidene isoguanosine (B3425122), focusing on its role as a key synthetic intermediate in the development of potentially therapeutic nucleoside analogs. While direct therapeutic applications of this specific compound are not documented, its utility lies in enabling the synthesis of modified isoguanosine derivatives with potential applications in oncology and virology.

Introduction: The Therapeutic Potential of Isoguanosine and its Analogs

Isoguanosine is a structural isomer of the naturally occurring nucleoside guanosine. This structural difference imparts unique base-pairing properties and biological activities. Isoguanosine and its derivatives have garnered interest in medicinal chemistry for their potential therapeutic applications, particularly in the realm of cancer therapy.[1][2] The development of isoguanosine-based therapeutics often requires chemical modifications to enhance efficacy, selectivity, and pharmacokinetic properties. Such modifications necessitate the use of protecting groups to prevent unwanted side reactions during synthesis.

The Role of Protecting Groups in Nucleoside Synthesis

The synthesis of modified nucleosides and oligonucleotides is a complex process that requires precise control over chemical reactions. Protecting groups are essential tools in this process, temporarily masking reactive functional groups to ensure that chemical modifications occur only at the desired positions. The exocyclic amine of purine (B94841) nucleosides, such as the N6-amino group of isoguanosine, is a highly reactive site that typically requires protection during synthetic transformations.

N6-Dimethylaminomethylidene: A Key Protecting Group for Isoguanosine

N6-Dimethylaminomethylidene isoguanosine is a derivative of isoguanosine where the N6-exocyclic amine is protected by a dimethylaminomethylidene group. This protecting group is introduced by reacting isoguanosine with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA).[3] The dimethylaminomethylidene group is advantageous due to its ease of introduction and its lability under specific conditions, allowing for its removal (deprotection) once the desired chemical modifications are complete.

Experimental Protocol: Protection of Isoguanosine's N6-Amine

A general procedure for the protection of a nucleoside's exocyclic amine using DMF-DMA involves the following steps:

  • Dissolution: The nucleoside (e.g., isoguanosine) is dissolved in a suitable solvent, such as methanol.

  • Reaction: N,N-dimethylformamide dimethyl acetal (DMF-DMA) is added to the solution.

  • Stirring: The reaction mixture is stirred at room temperature for a specified period, typically several hours, to allow for the complete formation of the N6-dimethylaminomethylidene adduct.

  • Work-up: The volatile components of the reaction mixture are removed under reduced pressure to yield the protected nucleoside.

This is a generalized protocol and may require optimization for specific substrates and scales.

Experimental Protocol: Deprotection of the N6-Dimethylaminomethylidene Group

The removal of the dimethylaminomethylidene protecting group is typically achieved under mild aqueous basic conditions. A common method involves treatment with aqueous ammonia (B1221849) or methylamine.

  • Dissolution: The N6-protected nucleoside is dissolved in a suitable solvent mixture, often containing an alcohol and aqueous ammonia.

  • Incubation: The solution is incubated at room temperature or with gentle heating.

  • Monitoring: The progress of the deprotection reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Isolation: Once the reaction is complete, the deprotected nucleoside is isolated through standard purification techniques, such as chromatography.

Quantitative Data: Protecting Groups for Isoguanosine

While quantitative therapeutic data for this compound is unavailable, the following table summarizes common protecting groups used for the N6-position of isoguanosine and related nucleosides, along with their typical deprotection conditions. This information is crucial for designing synthetic routes to novel isoguanosine analogs.

Protecting GroupReagent for ProtectionDeprotection ConditionsReference
DimethylaminomethylideneN,N-Dimethylformamide dimethyl acetal (DMF-DMA)Aqueous ammonia or methylamine[4]
DiisobutylformamidineDiisobutylformamidine acetalAqueous ammonia[5]
IsobutyrylIsobutyric anhydrideAqueous ammonia[6]
Diphenylcarbamoyl (for O2)Diphenylcarbamoyl chlorideAqueous ammonia[5]

Visualizing the Role of this compound in Drug Discovery

Diagram 1: Hypothetical Mechanism of Action for a Therapeutic Isoguanosine Analog

Hypothetical_MOA cluster_synthesis Synthesis of Therapeutic Analog cluster_cellular_action Cellular Mechanism of Action Isoguanosine Isoguanosine Protected_Isoguanosine N6-Dimethylaminomethylidene Isoguanosine Isoguanosine->Protected_Isoguanosine Protection Modification Chemical Modification (e.g., R-group addition) Protected_Isoguanosine->Modification Protected_Analog Protected Isoguanosine Analog Modification->Protected_Analog Therapeutic_Analog Therapeutic Isoguanosine Analog Protected_Analog->Therapeutic_Analog Deprotection Therapeutic_Analog_Cell Therapeutic Isoguanosine Analog Therapeutic_Analog->Therapeutic_Analog_Cell Administration Target_Protein Target Protein (e.g., Kinase, Polymerase) Therapeutic_Analog_Cell->Target_Protein Binding/Inhibition Downstream_Signaling Downstream Signaling Pathway Target_Protein->Downstream_Signaling Modulation Cellular_Response Cellular Response (e.g., Apoptosis, Viral Replication Inhibition) Downstream_Signaling->Cellular_Response Outcome

Caption: A conceptual workflow from the synthesis of a therapeutic isoguanosine analog to its hypothetical mechanism of action.

Diagram 2: Experimental Workflow for the Synthesis of an Isoguanosine Analog

Synthesis_Workflow Start Start: Isoguanosine Protection Step 1: Protection React with DMF-DMA in Methanol Stir at room temperature Start->Protection Purification1 Purification Protection->Purification1 Protected_Product Intermediate: N6-Dimethylaminomethylidene Isoguanosine Modification Step 2: Modification (e.g., Glycosylation, Phosphorylation, or other R-group addition) Protected_Product->Modification Purification2 Purification Modification->Purification2 Modified_Intermediate Intermediate: Protected Isoguanosine Analog Deprotection Step 3: Deprotection Treat with aqueous ammonia Modified_Intermediate->Deprotection Purification3 Purification Deprotection->Purification3 Final_Product Final Product: Purified Isoguanosine Analog Purification1->Protected_Product Purification2->Modified_Intermediate Purification3->Final_Product

References

An In-depth Technical Guide on N6-Dimethylaminomethylidene Isoguanosine in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-Dimethylaminomethylidene isoguanosine (B3425122) is a synthetic nucleoside derivative that has garnered interest within the scientific community for its potential applications in cancer research. As a modified form of isoguanosine, its unique chemical structure presents possibilities for therapeutic intervention by targeting fundamental cellular processes involved in cancer progression. This technical guide provides a comprehensive overview of the current understanding of N6-Dimethylaminomethylidene isoguanosine, focusing on its mechanism of action, relevant signaling pathways, and the experimental methodologies used to evaluate its efficacy.

While specific research on this compound is still emerging, this document draws upon established knowledge of related nucleoside analogs and the broader field of cancer biology to offer a detailed perspective for researchers and drug development professionals.

Core Concepts and Mechanism of Action

Isoguanosine and its derivatives, including this compound, are structurally similar to the natural purine (B94841) nucleoside guanosine. This similarity allows them to potentially interfere with cellular processes that rely on guanosine, such as DNA and RNA synthesis, and signaling pathways regulated by guanine (B1146940) nucleotide-binding proteins (G-proteins).

The primary proposed mechanisms of action for this compound in cancer revolve around:

  • Inhibition of Nucleic Acid Synthesis: By acting as a fraudulent nucleobase, it may be incorporated into DNA or RNA, leading to chain termination and the disruption of replication and transcription in rapidly dividing cancer cells.

  • Modulation of Kinase Activity: Many kinases, which are crucial for cancer cell signaling, have nucleotide-binding sites. This compound could potentially act as a competitive inhibitor for some of these kinases.

  • Induction of Apoptosis: Disruption of critical cellular processes by the compound can trigger programmed cell death, or apoptosis, a key mechanism for eliminating cancerous cells.

Key Signaling Pathways in Cancer Targeted by Nucleoside Analogs

The following signaling pathways are common targets for nucleoside analogs in cancer therapy and represent potential areas of investigation for this compound.

Cell Cycle Regulation Pathway

The cell cycle is a tightly regulated process that governs cell proliferation. Cancer cells often exhibit dysregulation of this cycle, leading to uncontrolled growth. Nucleoside analogs can arrest the cell cycle at various checkpoints, preventing cancer cells from dividing. The G1/S and G2/M checkpoints are particularly critical.

Cell Cycle Regulation G1 Phase G1 Phase S Phase (DNA Synthesis) S Phase (DNA Synthesis) G1 Phase->S Phase (DNA Synthesis) G2 Phase G2 Phase S Phase (DNA Synthesis)->G2 Phase M Phase (Mitosis) M Phase (Mitosis) G2 Phase->M Phase (Mitosis) M Phase (Mitosis)->G1 Phase This compound This compound Checkpoint Arrest Checkpoint Arrest This compound->Checkpoint Arrest Induces Checkpoint Arrest->S Phase (DNA Synthesis) Inhibits Checkpoint Arrest->G2 Phase Inhibits

Caption: Potential cell cycle arrest points induced by this compound.

Apoptosis Induction Pathway

Apoptosis is a natural process of programmed cell death that is often evaded by cancer cells. Many chemotherapeutic agents, including nucleoside analogs, aim to reactivate this pathway. The process can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both converging on the activation of caspases, the executioner enzymes of apoptosis.

Apoptosis Induction This compound This compound Cellular Stress Cellular Stress This compound->Cellular Stress Causes Mitochondrial Pathway Mitochondrial Pathway Cellular Stress->Mitochondrial Pathway Activates Caspase Activation Caspase Activation Mitochondrial Pathway->Caspase Activation Leads to Apoptosis Apoptosis Caspase Activation->Apoptosis Executes

Caption: Simplified overview of the intrinsic apoptosis pathway potentially activated by the compound.

Experimental Protocols for Evaluation

To assess the anticancer potential of this compound, a series of in vitro and in vivo experiments are essential. The following are detailed protocols for key assays.

Cell Viability and Cytotoxicity Assays

These assays are fundamental for determining the effect of a compound on cell proliferation and survival.

1. MTT Assay for Cell Viability

The MTT assay is a colorimetric method to assess metabolic activity, which serves as an indicator of cell viability.[1]

  • Materials:

    • Cancer cell lines of interest

    • Complete cell culture medium

    • 96-well plates

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.

    • Prepare serial dilutions of the test compound in complete cell culture medium.

    • Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-treated and untreated control wells.

    • Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.[1]

    • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[1]

    • Measure the absorbance at 570 nm using a microplate reader.[1]

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[1]

Experimental Workflow: MTT Assay

MTT Assay Workflow A Seed Cells in 96-well Plate B Add Compound Dilutions A->B C Incubate (24-72h) B->C D Add MTT Solution C->D E Incubate (2-4h) D->E F Add Solubilization Solution E->F G Measure Absorbance (570nm) F->G H Calculate IC50 G->H

Caption: Step-by-step workflow of a typical MTT cell viability assay.

Apoptosis Assays

To confirm that cell death is occurring via apoptosis, specific assays are employed.

1. Caspase-3 Fluorometric Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

  • Materials:

    • Treated and untreated cancer cells

    • Cell lysis buffer

    • Caspase-3 substrate (e.g., DEVD-AFC)

    • Assay buffer

    • 96-well black plates

    • Fluorometric plate reader

  • Procedure:

    • Lyse the treated and untreated cells using the cell lysis buffer.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

    • Prepare a reaction mixture containing the assay buffer and the caspase-3 substrate.[1]

    • Add the reaction mixture to each well containing the cell lysate.[1]

    • Incubate the plate at 37°C, protected from light, for 1-2 hours.[1]

    • Measure the fluorescence with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[1]

    • Calculate the fold-increase in caspase-3 activity relative to the untreated control.[1]

Quantitative Data Presentation

While specific quantitative data for this compound in various cancer cell lines is not yet widely published, the following table provides an exemplary structure for presenting such data once it becomes available. The values for related isoguanine (B23775) derivatives are included for illustrative purposes.

CompoundCancer Cell LineAssay TypeIC50 (µM)
This compound Data Not Available - -
Isoguanine Derivative 1HCT116 (Colon)Crystal Violet22.4[1]
Isoguanine Derivative 2HCT116 (Colon)Crystal Violet0.34[1]
Isatin-chalcone Hybrid IHMCF-7 (Breast)Not Specified6.53 ± 1.12[1]
Isatin-chalcone Hybrid IKHeLa (Cervical)Not Specified< 10[1]

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel anticancer agents. Its structural similarity to natural nucleosides suggests a potential to interfere with fundamental cellular processes that are dysregulated in cancer. The experimental protocols and conceptual frameworks outlined in this guide provide a solid foundation for researchers to systematically evaluate its therapeutic potential.

Future research should focus on:

  • Comprehensive Screening: Testing the compound against a broad panel of cancer cell lines to identify sensitive cancer types.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by the compound.

  • In Vivo Efficacy: Evaluating the antitumor activity and pharmacokinetic properties of this compound in animal models.

  • Structural Optimization: Synthesizing and testing analogs to improve potency, selectivity, and drug-like properties.

Through rigorous investigation, the full therapeutic potential of this compound in the fight against cancer can be realized.

References

In-depth Technical Guide on the Role of N6-Dimethylaminomethylidene isoguanosine in DNA Synthesis Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Following a comprehensive review of publicly available scientific literature, there is a significant lack of specific data regarding "N6-Dimethylaminomethylidene isoguanosine" and its role in DNA synthesis inhibition. This compound does not appear in the searched scientific databases and literature.

Therefore, this guide will focus on the broader, yet closely related and well-documented, topic of "The Role of Modified Guanosine (B1672433) Analogs in DNA Synthesis Inhibition." This approach will provide researchers, scientists, and drug development professionals with a robust framework for understanding the mechanisms by which compounds structurally related to the requested molecule may function. The principles, experimental protocols, and data presentation methods described herein are directly applicable to the study of novel nucleoside analogs.

Introduction to Modified Guanosine Analogs as DNA Synthesis Inhibitors

Modified guanosine analogs are a class of molecules structurally similar to the natural nucleoside deoxyguanosine. These synthetic compounds are of significant interest in antiviral and anticancer therapies due to their ability to interfere with the process of DNA replication. By mimicking the natural building blocks of DNA, these analogs can be recognized and incorporated by DNA polymerases, the enzymes responsible for synthesizing new DNA strands. However, due to their structural modifications, once incorporated, they can terminate chain elongation or alter the structure of the DNA, leading to the inhibition of replication and ultimately, cell death or viral replication arrest.[1][2]

The efficacy of these analogs is largely dependent on three key factors:

  • Cellular Uptake: The ability of the analog to be transported into the cell.

  • Metabolic Activation: The intracellular conversion of the nucleoside analog into its active triphosphate form.

  • Interaction with DNA Polymerases: The efficiency of incorporation by DNA polymerases and the subsequent effect on DNA synthesis.

Mechanism of Action of Guanosine Analogs

The primary mechanism by which many guanosine analogs inhibit DNA synthesis is through chain termination . After being phosphorylated to their active triphosphate form, these analogs compete with the natural deoxyguanosine triphosphate (dGTP) for incorporation into the growing DNA chain by DNA polymerases.

Several key structural modifications contribute to their inhibitory activity:

  • Acyclic Sugar Moieties: Analogs like acyclovir (B1169) and ganciclovir (B1264) possess an acyclic sugar substitute.[3][4] Upon incorporation, the absence of a 3'-hydroxyl group prevents the formation of a phosphodiester bond with the next incoming nucleotide, thus halting DNA elongation.[1]

  • Modifications at the N6 Position: Substitutions at the N6 position of the purine (B94841) ring can influence the molecule's interaction with DNA polymerases and other enzymes involved in nucleotide metabolism. While specific data on N6-Dimethylaminomethylidene isoguanosine (B3425122) is unavailable, other N6-substituted purine analogs have been explored for various biological activities.[5][6][7][8]

Signaling Pathway of Guanosine Analog-Induced DNA Synthesis Inhibition

DNA_Synthesis_Inhibition cluster_extracellular Extracellular Space cluster_cellular Cellular Environment cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus G_analog Guanosine Analog ENT Equilibrative Nucleoside Transporter G_analog->ENT Uptake G_analog_in Guanosine Analog ENT->G_analog_in G_analog_MP Analog Monophosphate G_analog_in->G_analog_MP Phosphorylation G_analog_DP Analog Diphosphate G_analog_MP->G_analog_DP Phosphorylation G_analog_TP Analog Triphosphate (Active) G_analog_DP->G_analog_TP Phosphorylation DNA_Polymerase DNA Polymerase G_analog_TP->DNA_Polymerase Competitive Inhibition Kinase1 Nucleoside Kinase Kinase1->G_analog_MP Kinase2 Nucleotide Kinase Kinase2->G_analog_DP Kinase2->G_analog_TP Chain_Termination Chain Termination & DNA Synthesis Inhibition DNA_Polymerase->Chain_Termination DNA_Template DNA Template DNA_Template->DNA_Polymerase

Caption: Cellular uptake and activation pathway of guanosine analogs.

Quantitative Data on DNA Polymerase Inhibition

The inhibitory potency of nucleoside analogs is typically quantified by determining their inhibition constant (Ki) or the concentration required for 50% inhibition (IC50) in enzymatic assays. While specific data for this compound is not available, the table below presents data for well-characterized acyclic guanosine analogs against various human DNA polymerases.[3]

Analog TriphosphateDNA PolymeraseKi (μM)Inhibition Type
Ganciclovir Triphosphate pol α80Competitive with dGTP
pol δ2Competitive with dGTP
pol ε140Competitive with dGTP
Acyclovir Triphosphate pol α>500Competitive with dGTP
pol δ15Competitive with dGTP
pol ε100Competitive with dGTP
Penciclovir Triphosphate pol α160Competitive with dGTP
pol δ4.2Competitive with dGTP
pol ε150Competitive with dGTP

Data sourced from a 1995 study on acyclic guanosine analogs.[3]

Experimental Protocols

DNA Polymerase Activity Assay

This protocol outlines a common method for assessing the inhibitory effect of a compound on DNA polymerase activity using a fluorescently labeled DNA template.[9][10][11]

Objective: To determine the IC50 or Ki of a test compound (e.g., a guanosine analog triphosphate) for a specific DNA polymerase.

Materials:

  • Purified DNA polymerase

  • Fluorescently labeled DNA primer-template duplex

  • Reaction buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM DTT, 100 µg/ml BSA)

  • dNTP mix (dATP, dCTP, dGTP, dTTP)

  • Test compound (triphosphate form) at various concentrations

  • Quenching buffer (e.g., 95% formamide, 20 mM EDTA, bromophenol blue)

  • Denaturing polyacrylamide gel

  • Fluorescence gel imager

Workflow:

DNA_Polymerase_Assay start Start prep Prepare Reaction Mix: - Primer-Template DNA - Buffer - dNTPs - Test Compound start->prep add_enzyme Add DNA Polymerase to initiate reaction prep->add_enzyme incubate Incubate at optimal temperature (e.g., 37°C) add_enzyme->incubate quench Quench reaction at specific time points with Quenching Buffer incubate->quench denature Denature samples by heating quench->denature gel Separate products by denaturing PAGE denature->gel visualize Visualize and quantify fluorescent bands gel->visualize analyze Analyze data to determine inhibition (IC50/Ki) visualize->analyze end End analyze->end

Caption: Workflow for a DNA polymerase inhibition assay.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the primer-template duplex, reaction buffer, dNTPs, and the desired concentration of the test compound.

  • Initiation: Add the DNA polymerase to the reaction mixture to start the reaction.

  • Incubation: Incubate the reaction at the optimal temperature for the polymerase (e.g., 37°C) for a set time course.

  • Quenching: Stop the reaction at various time points by adding an aliquot of the reaction mixture to a tube containing quenching buffer.

  • Denaturation: Heat the quenched samples to denature the DNA.

  • Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel and run the electrophoresis to separate the primer from the extended products based on size.

  • Visualization and Quantification: Image the gel using a fluorescence imager. Quantify the intensity of the bands corresponding to the unextended primer and the extended products.

  • Data Analysis: Calculate the percentage of primer extension for each concentration of the test compound. Plot the percentage of inhibition against the compound concentration to determine the IC50 value. For Ki determination, perform the assay at varying substrate (dNTP) concentrations.

Cellular Uptake Assay

This protocol describes a method to measure the cellular uptake of a radiolabeled nucleoside analog.

Objective: To determine the rate of cellular uptake of a nucleoside analog.

Materials:

  • Cell line of interest

  • Radiolabeled nucleoside analog (e.g., [3H]-labeled)

  • Cell culture medium

  • Transport buffer (e.g., Hanks' Balanced Salt Solution)

  • Inhibitors of nucleoside transporters (optional, for mechanistic studies)

  • Scintillation fluid and counter

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate and grow to confluence.

  • Pre-incubation: Wash the cells with transport buffer and pre-incubate at 37°C.

  • Uptake Initiation: Add the transport buffer containing the radiolabeled nucleoside analog (and inhibitors, if applicable) to initiate uptake.

  • Incubation: Incubate for a short period (e.g., 1-5 minutes) to measure the initial rate of transport.

  • Uptake Termination: Rapidly wash the cells with ice-cold transport buffer to stop the uptake.

  • Cell Lysis: Lyse the cells with a suitable lysis buffer.

  • Scintillation Counting: Add the cell lysate to scintillation fluid and measure the radioactivity using a scintillation counter.

  • Protein Quantification: Determine the protein concentration of the cell lysate to normalize the radioactivity counts.

  • Data Analysis: Calculate the rate of uptake (e.g., in pmol/mg protein/min).

Conclusion

While specific information on this compound is not currently available in the public scientific domain, the study of modified guanosine analogs provides a critical foundation for the development of new therapeutic agents. The mechanisms of chain termination, the methods for quantifying inhibitory activity, and the protocols for assessing cellular processes are well-established. Future research on novel compounds like this compound will likely build upon these principles to elucidate their potential as inhibitors of DNA synthesis. The provided frameworks for data presentation and experimental design can serve as a valuable resource for researchers entering this field.

References

N6-Dimethylaminomethylidene Isoguanosine: An Uncharted Territory in Apoptosis Induction

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant knowledge gap surrounding the synthesis, biological activity, and apoptotic-inducing potential of the specific nucleoside analog, N6-Dimethylaminomethylidene isoguanosine (B3425122). While the broader families of isoguanosine and N6-substituted purine (B94841) analogs have been investigated for their anticancer properties, detailed information directly pertaining to N6-Dimethylaminomethylidene isoguanosine remains elusive in the public domain.

Currently, there is no available quantitative data, established experimental protocols, or elucidated signaling pathways related to the induction of apoptosis by this particular compound. This technical guide, therefore, serves to highlight the absence of specific research on this compound while providing a foundational context based on related compounds and general methodologies in the field of apoptosis research.

Context from Related Isoguanosine Analogs

Research into various isoguanosine derivatives has suggested their potential as anticancer agents. Some studies indicate that the antitumor mechanisms of certain isoguanosine analogs may involve the induction of apoptosis through caspase-dependent signaling pathways. However, these findings are not specific to the N6-Dimethylaminomethylidene substituted variant and lack the detailed data required for a thorough analysis. The dimethylaminomethylidene moiety is a known chemical modification used in nucleoside chemistry, often introduced by reacting an amino group with N,N-dimethylformamide dimethyl acetal. This modification can alter the compound's chemical properties and biological activity, but its specific impact on isoguanosine's ability to induce apoptosis has not been documented.

General Methodologies for Apoptosis Research

In the absence of specific protocols for this compound, this section outlines standard experimental procedures commonly employed to investigate the apoptotic effects of novel compounds. These methodologies would be applicable should this compound become the subject of future research.

Cell Viability and Cytotoxicity Assays

To determine the cytotoxic effects of a compound, initial screening is typically performed using cell viability assays.

Table 1: Commonly Used Cell Viability and Cytotoxicity Assays

AssayPrincipleTypical Readout
MTT Assay Enzymatic reduction of tetrazolium dye (MTT) to formazan (B1609692) by metabolically active cells.Colorimetric (absorbance)
Trypan Blue Exclusion Viable cells with intact membranes exclude the dye, while non-viable cells take it up.Manual or automated cell counting
LDH Release Assay Measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.Colorimetric (absorbance)
Apoptosis Detection and Quantification

Several methods are available to specifically detect and quantify apoptotic cells.

Table 2: Key Assays for Apoptosis Detection

AssayPrincipleTypical Readout
Annexin V/Propidium Iodide (PI) Staining Annexin V binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane during early apoptosis. PI stains the DNA of late apoptotic and necrotic cells with compromised membranes.Flow cytometry, Fluorescence microscopy
TUNEL Assay Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) detects DNA fragmentation, a hallmark of late-stage apoptosis.Flow cytometry, Fluorescence microscopy
Caspase Activity Assays Measures the activity of key executioner caspases (e.g., caspase-3, -7) or initiator caspases (e.g., caspase-8, -9) using fluorogenic or colorimetric substrates.Fluorometry, Colorimetry
Western Blotting for Apoptotic Markers Detects the cleavage of PARP, pro-caspases, and changes in the levels of Bcl-2 family proteins.Chemiluminescence, Fluorescence
Experimental Workflow for Apoptosis Assessment

A typical workflow to assess the apoptotic potential of a novel compound is visualized below.

Experimental_Workflow cluster_treatment Cell Treatment cluster_assays Apoptosis Assays cluster_analysis Data Analysis cell_culture Cancer Cell Culture compound_treatment Treat with this compound cell_culture->compound_treatment annexin_v Annexin V/PI Staining compound_treatment->annexin_v Early/Late Apoptosis caspase_assay Caspase Activity Assay compound_treatment->caspase_assay Caspase Activation western_blot Western Blot compound_treatment->western_blot Protein Expression flow_cytometry Flow Cytometry Analysis annexin_v->flow_cytometry data_quantification Quantification of Apoptotic Cells & Protein Levels caspase_assay->data_quantification western_blot->data_quantification flow_cytometry->data_quantification

Caption: A generalized experimental workflow for investigating compound-induced apoptosis.

Potential Signaling Pathways in Apoptosis

Apoptosis is a tightly regulated process involving two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Both converge on the activation of executioner caspases.

Intrinsic Apoptotic Pathway

The intrinsic pathway is triggered by intracellular stress, leading to the release of cytochrome c from the mitochondria. This, in turn, activates a cascade of caspases.

Intrinsic_Pathway compound N6-Dimethylaminomethylidene isoguanosine stress Cellular Stress compound->stress bcl2_family Bcl-2 Family Regulation (Bax/Bak activation, Bcl-2/Bcl-xL inhibition) stress->bcl2_family mito Mitochondria bcl2_family->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation (Apoptosome) apaf1->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: A simplified diagram of the intrinsic apoptotic signaling pathway.

Extrinsic Apoptotic Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors.

Extrinsic_Pathway death_ligand Death Ligand (e.g., FasL, TNF-α) death_receptor Death Receptor (e.g., Fas, TNFR1) death_ligand->death_receptor disc DISC Formation (FADD, Pro-caspase-8) death_receptor->disc casp8 Caspase-8 Activation disc->casp8 casp3 Caspase-3 Activation casp8->casp3 bid_cleavage Bid Cleavage to tBid casp8->bid_cleavage apoptosis Apoptosis casp3->apoptosis intrinsic_link Link to Intrinsic Pathway bid_cleavage->intrinsic_link

Caption: An overview of the extrinsic apoptotic signaling pathway.

Conclusion and Future Directions

The induction of apoptosis is a key mechanism for many anticancer agents. While this compound belongs to a class of compounds with demonstrated potential in this area, there is currently no specific research available to create a detailed technical guide on its effects. The scientific community would benefit from studies that include the synthesis of this compound, followed by a systematic evaluation of its cytotoxic and apoptotic activities. Future research should aim to generate quantitative data on its efficacy in various cancer cell lines, elucidate the specific signaling pathways it modulates, and provide detailed protocols for its biological assessment. Such studies will be crucial in determining whether this compound holds promise as a novel therapeutic agent.

Navigating the Uncharted: A Technical Guide to the Safe Handling of N6-Dimethylaminomethylidene Isoguanosine in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety protocols and handling procedures for N6-Dimethylaminomethylidene isoguanosine (B3425122) in a laboratory setting. As a modified nucleoside and a guanosine (B1672433) analog, this compound warrants careful handling due to the potential for biological activity and the current lack of comprehensive toxicological data. The information herein is compiled from general safety data for related compounds and best practices for handling research chemicals.

Compound Identification and Properties

PropertyDataSource
CAS Number 156706-72-8[ChemBK][1]
Molecular Formula C₁₃H₁₈N₆O₅[ChemBK][1]
Molecular Weight 338.32 g/mol [ChemBK][1]
Physical Appearance White solidInferred
Known Incompatibilities Oxidizing agents[Fisher Scientific][2]

Hazard Assessment and General Precautions

The toxicological properties of N6-Dimethylaminomethylidene isoguanosine have not been fully investigated.[2] As with many novel or uncharacterized chemical entities, it is prudent to treat this compound as potentially hazardous. Guanosine analogs can exhibit biological activity, acting as antivirals or interacting with cellular processes.[3][4] Therefore, minimizing exposure is the paramount principle of its safe handling.

Key safety precautions include:

  • Avoid Ingestion and Inhalation : Do not eat, drink, or smoke in areas where the compound is handled. Avoid generating dust when working with the powdered form.[2]

  • Prevent Skin and Eye Contact : Wear appropriate personal protective equipment (PPE) at all times.[2]

  • Ensure Adequate Ventilation : Handle the compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is required.[2]

  • Emergency Equipment : Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]

Personal Protective Equipment (PPE)

A standard PPE protocol for handling this compound should be rigorously followed.

PPE CategorySpecification
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]
Skin Protection Wear appropriate protective gloves (e.g., nitrile) and a lab coat. Change gloves immediately if they become contaminated.[2]
Respiratory Protection For routine handling of small quantities in a well-ventilated area, respiratory protection may not be required. If dusts are generated, use a NIOSH/MSHA-approved respirator.
Body Protection Wear a lab coat or other protective clothing to prevent skin exposure.[2]

Storage and Stability

Modified nucleosides can be sensitive to environmental conditions, potentially leading to degradation.[5][6] Proper storage is crucial to maintain compound integrity and safety.

ConditionRecommendation
Temperature Powder: Store at -20°C for long-term stability (up to 3 years). [TargetMol] Solutions: Prepare fresh solutions for use. If short-term storage is necessary, store aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[6]
Container Keep container tightly closed in a dry and well-ventilated place.[2]
Moisture The compound may be hygroscopic. Protect from moisture.
pH Stability The stability of modified nucleosides can be pH-dependent. Use neutral, buffered solutions where possible and be aware that both acidic and alkaline conditions may promote degradation of similar compounds.[5][7]

Experimental Protocols and Handling Procedures

Preparation of Stock Solutions

A common solvent for this compound is Dimethyl sulfoxide (B87167) (DMSO).[8]

Methodology:

  • Pre-weighing: Tare a suitable vial on an analytical balance within a chemical fume hood or ventilated enclosure.

  • Dispensing: Carefully add the desired amount of powdered this compound to the vial. Minimize the creation of dust.

  • Solubilization: Add the required volume of sterile DMSO to the vial to achieve the target concentration (e.g., a 2 mg compound in 50 µL of DMSO results in a 40 mg/mL stock solution).[8]

  • Mixing: Cap the vial securely and vortex or sonicate gently until the solid is completely dissolved.

  • Storage: Label the vial clearly with the compound name, concentration, date, and your initials. Store at -20°C.

General Workflow for Laboratory Use

The following diagram illustrates a standard workflow for handling the compound, from receipt to disposal, emphasizing safety at each step.

G cluster_0 Preparation cluster_1 Handling cluster_2 Post-Experiment A Compound Receipt & Inventory B Review SDS/Safety Info A->B Check C Don Appropriate PPE B->C Assess D Prepare Work Area (Fume Hood) C->D Setup E Weigh Compound D->E Proceed F Prepare Stock Solution (e.g., in DMSO) E->F Dissolve G Perform Experiment F->G Use H Decontaminate Work Area G->H Clean I Dispose of Waste (Follow Institutional Guidelines) H->I Segregate J Store Remaining Compound (-20°C) I->J Store K Remove PPE & Wash Hands J->K Finalize

Caption: Safe handling workflow for this compound.

Emergency Procedures

First Aid Measures

The following first aid advice is based on general procedures for chemical exposure.[2]

Exposure RouteFirst Aid Protocol
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention if irritation persists.[2]
Skin Contact Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician. Remove contaminated clothing.[2]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[2]
Ingestion Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur. Do NOT induce vomiting.[2]
Spill and Leak Response

In the event of a spill, follow these steps while prioritizing personal safety.

G cluster_0 Immediate Response cluster_1 Containment & Cleanup cluster_2 Final Steps start Spill Occurs A Alert others in the area start->A B Assess spill size & risk A->B C Small Spill (Powder) B->C Manageable D Large Spill or Aerosol Risk B->D Unmanageable E Gently cover with absorbent material C->E G Evacuate Area D->G F Sweep up into a sealed container E->F I Decontaminate the area F->I H Contact EH&S G->H J Dispose of waste as hazardous I->J K Document the incident J->K

Caption: Decision tree for responding to a laboratory spill.

Disposal Considerations

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, should be treated as hazardous chemical waste.[2] Disposal must be conducted in accordance with local, state, and federal regulations. Do not empty into drains.[2]

Conclusion

While this compound is a valuable tool in research, the absence of specific toxicity data necessitates a cautious and informed approach to its handling. By adhering to the principles of minimizing exposure, utilizing appropriate personal protective equipment, and following the established protocols for storage and emergency response outlined in this guide, researchers can work with this compound safely and effectively. Always consult your institution's Environmental Health and Safety (EH&S) department for specific guidance and requirements.

References

An In-depth Technical Guide to N6-Dimethylaminomethylidene isoguanosine: Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and recommended procedures for handling N6-Dimethylaminomethylidene isoguanosine (B3425122), a modified purine (B94841) nucleoside analog. Due to the limited availability of direct quantitative data for this specific compound, this guide synthesizes information from product data sheets, studies on related isoguanosine derivatives, and general protocols for modified nucleosides.

Core Properties

N6-Dimethylaminomethylidene isoguanosine is a derivative of isoguanosine, an isomer of guanosine. Isoguanosine and its analogs are of interest in various research areas, including the development of supramolecular structures and potential therapeutic agents, particularly in oncology. Purine nucleoside analogs are known for their broad antitumor activity, which is often attributed to the inhibition of DNA synthesis and induction of apoptosis[1].

Chemical Structure:

  • Molecular Formula: C13H18N6O5

  • Molecular Weight: 338.32 g/mol

  • CAS Number: 156706-72-8

Solubility

Table 1: Qualitative Solubility of this compound

SolventSolubility ProfileRecommendations and Remarks
DMSO SolubleRecommended solvent for preparing stock solutions. Fresh, high-purity DMSO should be used as it is hygroscopic, and absorbed moisture can reduce the solubility of compounds.
Water Likely Insoluble or Slightly SolubleSupplier information suggests that a solubility of < 1 mg/mL is considered slightly soluble or insoluble. Direct dissolution in aqueous buffers is not recommended for primary stock solutions.
Ethanol Likely Insoluble or Slightly SolubleNot generally recommended as a primary solvent for stock solutions based on typical behavior of similar nucleoside analogs.
PBS, Culture Media Prone to PrecipitationWhen diluting a DMSO stock solution into aqueous buffers like PBS or cell culture media, precipitation may occur. Sonication can aid in redissolving the precipitate. It is advisable to prepare working solutions fresh from the stock immediately before use.

Stability

Detailed stability studies for this compound under various pH and temperature conditions have not been published. However, long-term storage recommendations are available from commercial suppliers. Studies on other modified nucleosides indicate that stability in aqueous solutions can be a concern and is often temperature-dependent.

Table 2: Storage and Stability Recommendations

FormStorage TemperatureRecommended DurationNotes
Powder (Solid) -20°C3 yearsProtect from moisture.
In Solvent (DMSO Stock) -80°C1 yearAliquot to avoid repeated freeze-thaw cycles.
In Solvent (DMSO Stock) -20°C1 monthFor shorter-term storage.
Aqueous Working Solutions N/APrepare FreshDue to the potential for precipitation and degradation, it is strongly recommended to prepare aqueous working solutions immediately before use and not to store them.

Studies on the photostability of the parent compound, isoguanosine, have shown that it is photostable in aqueous solutions at both neutral and acidic pH. This stability is attributed to efficient nonradiative decay pathways that dissipate excess electronic energy, a common feature of purine nucleosides. While this suggests the core isoguanosine structure is robust to light, the stability of the N6-dimethylaminomethylidene modification under UV exposure has not been specifically documented.

Experimental Protocols

The following are generalized protocols based on standard practices for handling modified nucleosides. Researchers should optimize these protocols for their specific experimental needs.

This protocol outlines the steps for preparing a concentrated stock solution of this compound in DMSO.

G cluster_0 Stock Solution Preparation Workflow start Start: Weigh Compound weigh Accurately weigh the desired amount of N6-Dimethylaminomethylidene isoguanosine powder. start->weigh add_dmso Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target concentration. weigh->add_dmso dissolve Facilitate dissolution by vortexing. If necessary, use a sonicator water bath for a short period. add_dmso->dissolve check_sol Visually inspect for complete dissolution. The solution should be clear. dissolve->check_sol aliquot Aliquot the stock solution into small, single-use volumes in appropriate vials. check_sol->aliquot store Store aliquots at -80°C for long-term storage. aliquot->store end_point End: Stock Solution Ready store->end_point

Caption: Workflow for preparing a DMSO stock solution.

This protocol describes the dilution of the DMSO stock solution into an aqueous medium for use in experiments such as cell-based assays.

G cluster_1 Working Solution Preparation Workflow start_ws Start: Thaw Stock thaw Thaw a single aliquot of the DMSO stock solution at room temperature. start_ws->thaw calc_vol Calculate the volume of stock solution needed for the desired final concentration in the aqueous medium. thaw->calc_vol add_to_medium Slowly add the calculated volume of the DMSO stock to the aqueous medium (e.g., cell culture medium, PBS) while gently vortexing. calc_vol->add_to_medium check_precip Observe for any precipitation. If precipitate forms, sonicate briefly to aid dissolution. add_to_medium->check_precip use_immediately Use the freshly prepared working solution immediately in the experiment. check_precip->use_immediately end_ws End: Use in Assay use_immediately->end_ws

Caption: Workflow for preparing an aqueous working solution.

Note on Sterilization: If using DMSO to prepare the stock solution, sterilization by filtration is generally not recommended as DMSO has inherent sterilizing properties. If an aqueous solution must be sterilized, use a 0.22 µm filter suitable for the solvent.

A specific HPLC method for this compound is not published. However, a general reversed-phase HPLC method for purine analogs can be adapted.

Table 3: General HPLC Parameters for Purine Analog Analysis

ParameterRecommended Setting
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 3-5 µm)
Mobile Phase A Aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate, pH 5.0)
Mobile Phase B Acetonitrile or Methanol
Elution Gradient elution (e.g., starting with a low percentage of B and increasing over time)
Flow Rate 0.5 - 1.0 mL/min
Detection UV spectrophotometer (e.g., at 254 nm or a wavelength of maximum absorbance for the compound)
Column Temperature Ambient or controlled (e.g., 25-30°C)

Researchers should develop and validate a specific method for this compound to ensure accurate quantification and purity assessment.

Potential Signaling Pathways

The specific signaling pathways modulated by this compound have not been elucidated. However, literature on a dual-functional isoguanosine-based derivative suggests a potential mechanism involving the induction of apoptosis through a caspase-dependent signaling pathway. This provides a hypothetical framework for investigation.

G cluster_2 Hypothetical Signaling Pathway compound N6-Dimethylaminomethylidene isoguanosine target Potential Cellular Target(s) (e.g., DNA Polymerase, Kinase) compound->target Interaction procaspase Pro-Caspases (e.g., Pro-Caspase 3, 8, 9) target->procaspase Downstream Signaling caspases Activated Caspases procaspase->caspases Activation apoptosis Apoptosis (Cell Death) caspases->apoptosis Execution

Caption: Hypothetical caspase-dependent apoptotic pathway.

This diagram illustrates a potential mechanism of action for isoguanosine derivatives, where interaction with a cellular target initiates a signaling cascade leading to the activation of caspases, the key executioners of apoptosis. This remains a hypothesis for this compound and requires experimental validation.

Summary and Recommendations

This compound is a modified nucleoside with potential applications in biomedical research. While specific quantitative data on its solubility and stability are lacking, the available information suggests it should be handled as a lipophilic compound, with DMSO as the solvent of choice for stock solutions. Long-term storage of the solid compound at -20°C and stock solutions at -80°C is recommended. Due to potential instability and precipitation in aqueous solutions, working solutions should be prepared fresh for each experiment. Researchers are encouraged to perform their own validation for solubility and stability under their specific experimental conditions. Further investigation is needed to elucidate its precise mechanism of action and biological targets.

References

A Researcher's Guide to N6-Dimethylaminomethylidene isoguanosine: Sourcing and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating novel therapeutic agents, N6-Dimethylaminomethylidene isoguanosine (B3425122) presents a compelling subject of study. As a purine (B94841) nucleoside analog, it is positioned within a class of compounds known for their significant antitumor activities. This in-depth technical guide provides a comprehensive overview of where to procure this compound for research purposes, alongside a summary of its general biological activities. Due to the limited availability of specific experimental data for N6-Dimethylaminomethylidene isoguanosine in publicly accessible literature, this guide also furnishes detailed, representative protocols for assessing its presumed mechanisms of action—namely, the induction of apoptosis and the inhibition of DNA synthesis.

Sourcing this compound

This compound (CAS No. 156706-72-8) is available from several reputable suppliers of research chemicals. While pricing is often available only upon quotation, the following vendors list the compound in their catalogs, offering various quantities for research use.

SupplierProduct Code(s)Available QuantitiesPurity & Quality Control
MedChemExpress HY-15472250 mg, 100 mg, 250 mg, and other sizes by quoteHigh purity confirmed by HNMR and HPLC
Amsbio AMS.TNU0681-50-MG, AMS.TNU0681-500-MG50 mg, 500 mgNot specified
BioHippo BHB204484485 mg, 10 mg, 25 mg, 50 mg, 100 mg, 500 mgNot specified
TargetMol TNU0681Various sizes available by quoteHigh purity confirmed by HNMR and HPLC

Biological Context and Mechanism of Action

This compound is categorized as a purine nucleoside analog. This class of molecules often exerts its biological effects by interfering with nucleic acid synthesis and cellular metabolism, leading to cytotoxic effects in rapidly dividing cells, such as cancer cells. The generally attributed anticancer mechanisms for purine nucleoside analogs, including this compound, involve the inhibition of DNA synthesis and the induction of apoptosis (programmed cell death)[1][2][3].

Experimental Protocols

Protocol 1: Assessment of Apoptosis Induction by Annexin V Staining and Flow Cytometry

This protocol provides a method to quantify the percentage of cells undergoing apoptosis after treatment with a test compound like this compound.

Principle: In apoptotic cells, the membrane phospholipid phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells, thus allowing for the differentiation of cell populations.

Materials:

  • Cell line of interest (e.g., a cancer cell line)

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will allow for approximately 70-80% confluency after 24 hours of growth.

  • Compound Treatment: Treat the cells with varying concentrations of this compound for a predetermined time course (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for apoptosis if available.

  • Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit to a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Data Interpretation:

  • Annexin V-negative / PI-negative: Live cells

  • Annexin V-positive / PI-negative: Early apoptotic cells

  • Annexin V-positive / PI-positive: Late apoptotic or necrotic cells

  • Annexin V-negative / PI-positive: Necrotic cells

Protocol 2: DNA Synthesis Inhibition Assay using BrdU Incorporation

This protocol measures the inhibition of DNA synthesis by quantifying the incorporation of the synthetic nucleoside analog bromodeoxyuridine (BrdU) into newly synthesized DNA.

Principle: BrdU is an analog of thymidine (B127349) that is incorporated into the DNA of proliferating cells during the S-phase of the cell cycle. The incorporated BrdU can be detected using a specific anti-BrdU antibody, providing a measure of DNA synthesis.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • BrdU Labeling Solution

  • Fixing/Denaturing Solution

  • Anti-BrdU antibody conjugated to a fluorescent dye or an enzyme (e.g., HRP)

  • Detection substrate (if using an enzyme-conjugated antibody)

  • Microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound for the desired duration.

  • BrdU Labeling: Add BrdU Labeling Solution to each well and incubate for a period that allows for significant incorporation (e.g., 2-24 hours).

  • Fixation and Denaturation: Remove the culture medium, and fix and denature the cellular DNA according to the manufacturer's protocol of the BrdU assay kit. This step is crucial for exposing the incorporated BrdU to the antibody.

  • Antibody Incubation: Add the anti-BrdU antibody to each well and incubate to allow binding to the incorporated BrdU.

  • Washing: Wash the wells multiple times to remove any unbound antibody.

  • Detection: If using a fluorescently labeled antibody, measure the fluorescence using a microplate reader or visualize under a fluorescence microscope. If using an enzyme-conjugated antibody, add the appropriate substrate and measure the resulting signal (e.g., absorbance).

Data Interpretation: A decrease in the BrdU signal in treated cells compared to untreated controls indicates an inhibition of DNA synthesis.

Visualizing Potential Mechanisms

Given that this compound is a purine nucleoside analog suggested to inhibit DNA synthesis and induce apoptosis, a logical workflow for its initial investigation and a hypothetical signaling pathway are presented below.

G cluster_workflow Experimental Workflow for this compound cluster_assays Biological Assays start Source this compound solubilize Solubilize in appropriate solvent (e.g., DMSO) start->solubilize treat_cells Treat cancer cell lines with varying concentrations solubilize->treat_cells apoptosis_assay Apoptosis Assay (e.g., Annexin V) treat_cells->apoptosis_assay dna_synthesis_assay DNA Synthesis Assay (e.g., BrdU) treat_cells->dna_synthesis_assay cell_cycle_analysis Cell Cycle Analysis treat_cells->cell_cycle_analysis data_analysis Data Analysis and Interpretation apoptosis_assay->data_analysis dna_synthesis_assay->data_analysis cell_cycle_analysis->data_analysis

A logical workflow for the initial in vitro evaluation of this compound.

G cluster_pathway Hypothetical Apoptosis Induction Pathway compound N6-Dimethylaminomethylidene isoguanosine dna_synthesis Inhibition of DNA Synthesis compound->dna_synthesis dna_damage DNA Damage/Replication Stress dna_synthesis->dna_damage p53 p53 Activation dna_damage->p53 bax Bax Upregulation p53->bax cytochrome_c Mitochondrial Cytochrome c Release bax->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

A generalized intrinsic apoptosis pathway that may be activated by a DNA synthesis inhibitor.

References

Methodological & Application

Application Notes and Protocols for N6-Dimethylaminomethylidene isoguanosine in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-Dimethylaminomethylidene isoguanosine (B3425122) is a synthetic purine (B94841) nucleoside analog.[1] As with other nucleoside analogs, its structure suggests potential applications in cancer research and antiviral studies. Nucleoside analogs often exert their biological effects by interfering with nucleic acid synthesis or by modulating cellular signaling pathways, frequently leading to the induction of apoptosis (programmed cell death) in rapidly dividing cells.[1] The N6-dimethylaminomethylidene modification on the isoguanosine base may influence its uptake, metabolism, and interaction with cellular targets.

These application notes provide a comprehensive overview of the theoretical application of N6-Dimethylaminomethylidene isoguanosine in a cell culture setting. The document outlines detailed experimental protocols for assessing its cytotoxic and apoptotic effects and presents a hypothetical signaling pathway based on the activity of related isoguanosine derivatives.

Data Presentation

The following table summarizes hypothetical quantitative data for the cytotoxic activity of this compound against various cancer cell lines. These values are for illustrative purposes and must be determined experimentally.

Cell LineCancer TypeIncubation Time (hours)IC50 (µM) - Hypothetical
HeLaCervical Cancer4815.2
MCF-7Breast Cancer4825.8
A549Lung Cancer4832.5
JurkatT-cell Leukemia248.7

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol describes a colorimetric assay to determine the cytotoxic effects of this compound on cultured cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Target cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution prepared in DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity. Remove the medium from the wells and add 100 µL of the diluted compound. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the desired incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Apoptosis Detection using Annexin V-FITC and Propidium Iodide Staining

This protocol details a method to differentiate between live, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound using flow cytometry.

Materials:

  • Target cancer cell lines

  • Complete cell culture medium

  • This compound

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with varying concentrations of this compound for the desired time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Adherent cells can be detached using trypsin. Centrifuge the cell suspension and wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately using a flow cytometer. Unstained and single-stained controls are essential for proper compensation and gating. Live cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic/necrotic cells will be positive for both Annexin V-FITC and PI.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_viability Cell Viability Assay cluster_apoptosis Apoptosis Assay seed_viability Seed Cells (96-well plate) treat_viability Treat with this compound seed_viability->treat_viability incubate_viability Incubate (24-72h) treat_viability->incubate_viability mtt_add Add MTT Reagent incubate_viability->mtt_add solubilize Solubilize Formazan mtt_add->solubilize read_absorbance Measure Absorbance (570nm) solubilize->read_absorbance seed_apoptosis Seed Cells (6-well plate) treat_apoptosis Treat with Compound seed_apoptosis->treat_apoptosis harvest_cells Harvest Cells treat_apoptosis->harvest_cells stain_cells Stain with Annexin V-FITC & PI harvest_cells->stain_cells flow_cytometry Analyze by Flow Cytometry stain_cells->flow_cytometry

Caption: General experimental workflow for assessing the effects of this compound.

Hypothetical Signaling Pathway

Based on the reported activity of a related dual-functional isoguanosine derivative, isoGBG, which induces apoptosis through a caspase-dependent pathway involving EGFR dephosphorylation, a hypothetical signaling pathway for this compound is proposed below.[2]

Signaling_Pathway compound N6-Dimethylaminomethylidene isoguanosine receptor Cell Surface Receptor (e.g., EGFR) compound->receptor Binds to dephospho Dephosphorylation of EGFR receptor->dephospho pi3k_akt PI3K/Akt Pathway (Inhibition) dephospho->pi3k_akt caspase_cascade Caspase Cascade Activation (Caspase-8, Caspase-9) pi3k_akt->caspase_cascade caspase3 Caspase-3 Activation caspase_cascade->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

References

Application Notes and Protocols for N6-Dimethylaminomethylidene Isoguanosine in Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-Dimethylaminomethylidene isoguanosine (B3425122) is a modified nucleoside, an analog of the naturally occurring isoguanosine. Isoguanosine and its derivatives are of significant interest in biomedical research due to their potential therapeutic applications, including anticancer and antiviral activities. The N6-dimethylaminomethylidene group is often employed as a protecting group for the N6-amino functionality of purine (B94841) bases during chemical synthesis. Depending on the experimental context, this group may be retained to modulate the compound's biological activity or removed to release the parent isoguanosine.

These application notes provide detailed protocols for the in vitro evaluation of N6-Dimethylaminomethylidene isoguanosine, covering cytotoxicity screening, antiviral assays, and investigation of potential mechanisms of action.

Physicochemical Properties and Handling

PropertyValueReference
Molecular FormulaC13H18N6O5Inferred from structure
Molecular Weight338.32 g/mol Inferred from structure
AppearanceWhite to off-white solidGeneric observation for similar compounds
StorageStore at -20°C for long-term stability.[Generic supplier information]
SolubilitySoluble in DMSO and methanol. Limited solubility in aqueous solutions.Generic observation for similar compounds

Stock Solution Preparation: For in vitro assays, prepare a concentrated stock solution (e.g., 10-50 mM) in sterile DMSO. Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Further dilutions to the final working concentrations should be made in the appropriate cell culture medium immediately before use. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.5%).

In Vitro Applications and Protocols

Cytotoxicity Assays

The initial assessment of any potential therapeutic agent involves determining its cytotoxic effects on various cell lines. This helps to establish a therapeutic window and identify potential off-target toxicities.

3.1.1. MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.

Protocol:

  • Cell Seeding: Seed cells (e.g., HeLa, A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from the DMSO stock. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions. Include wells with medium and DMSO (vehicle control) and wells with untreated cells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Hypothetical Cytotoxicity Data:

Cell LineCompoundIC50 (µM)
HeLa (Cervical Cancer)This compound25.4
A549 (Lung Cancer)This compound42.1
HepG2 (Liver Cancer)This compound> 100
PBMC (Normal Cells)This compound> 100

Note: The data in this table is hypothetical and for illustrative purposes only.

Experimental Workflow for MTT Assay:

MTT_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_cells Treat cells with compound incubate_24h->treat_cells incubate_48_72h Incubate 48-72h treat_cells->incubate_48_72h add_mtt Add MTT solution incubate_48_72h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h add_dmso Add DMSO incubate_4h->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance analyze_data Analyze data (IC50) read_absorbance->analyze_data end End analyze_data->end

MTT Assay Workflow
Antiviral Assays

Nucleoside analogs are a well-established class of antiviral agents. The following protocols can be used to assess the antiviral activity of this compound against various viruses.

3.2.1. Plaque Reduction Assay

This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (EC50).

Protocol:

  • Cell Seeding: Seed susceptible host cells (e.g., Vero cells for Herpes Simplex Virus) in 6-well plates and grow to confluence.

  • Virus Infection: Remove the growth medium and infect the cell monolayers with the virus at a concentration that produces a countable number of plaques (e.g., 50-100 plaque-forming units per well). Incubate for 1-2 hours at 37°C to allow for viral adsorption.

  • Compound Treatment: Prepare serial dilutions of this compound in an overlay medium (e.g., medium containing 1% methylcellulose). After the adsorption period, remove the virus inoculum and add the overlay medium containing the compound.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 2-5 days).

  • Plaque Visualization: Remove the overlay medium, fix the cells (e.g., with methanol), and stain with a solution like crystal violet.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value.

Hypothetical Antiviral Data:

VirusHost CellCompoundEC50 (µM)
Herpes Simplex Virus 1 (HSV-1)VeroThis compound5.8
Influenza A Virus (H1N1)MDCKThis compound12.3
Hepatitis C Virus (HCV)Huh-7This compound8.1

Note: The data in this table is hypothetical and for illustrative purposes only.

Experimental Workflow for Plaque Reduction Assay:

Plaque_Reduction_Workflow start Start seed_cells Seed host cells to confluence start->seed_cells infect_cells Infect cells with virus seed_cells->infect_cells add_overlay Add overlay medium with compound infect_cells->add_overlay incubate Incubate until plaques form add_overlay->incubate fix_stain Fix and stain cells incubate->fix_stain count_plaques Count plaques fix_stain->count_plaques analyze_data Analyze data (EC50) count_plaques->analyze_data end End analyze_data->end PI3K_Akt_Pathway Compound N6-Dimethylaminomethylidene isoguanosine Receptor Putative Receptor Compound->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates pAkt p-Akt (Active) Akt->pAkt Downstream Downstream Effects (Cell Survival, Proliferation) pAkt->Downstream cGAS_STING_Modulation cluster_pathway cGAS-STING Pathway Compound N6-Dimethylaminomethylidene isoguanosine cGAS cGAS Compound->cGAS Modulates? STING STING Compound->STING Modulates? cGAS->STING TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 pIRF3 p-IRF3 IRF3->pIRF3 IFN_beta IFN-β Production pIRF3->IFN_beta

Application Notes and Protocols for Purine Nucleoside Analogs in Leukemia Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Note on Compound Specificity: Due to the limited availability of specific experimental data for N6-Dimethylaminomethylidene isoguanosine (B3425122) in publicly accessible research, this document provides detailed application notes and protocols for a well-characterized and structurally related purine (B94841) nucleoside analog, Fludarabine . Fludarabine (9-β-D-arabinofuranosyl-2-fluoroadenine) is a cornerstone in the treatment of various hematological malignancies and serves as a representative model for studying the effects of this class of compounds on leukemia cell lines in a research setting.[1] The methodologies and principles described herein are broadly applicable to the in vitro study of similar purine analogs.

Introduction

Fludarabine is a synthetic purine nucleoside analog that acts as a potent antimetabolite. As a prodrug, it is intracellularly phosphorylated to its active triphosphate form, F-ara-ATP.[1] This active metabolite primarily exerts its cytotoxic effects by inhibiting DNA synthesis and ribonucleotide reductase, as well as by being incorporated into both DNA and RNA, ultimately leading to the induction of apoptosis.[1][2] These application notes are intended for researchers, scientists, and drug development professionals investigating the efficacy and mechanism of action of purine nucleoside analogs against leukemia cell lines.

Data Presentation: Quantitative Analysis of Fludarabine Efficacy

The following tables summarize the effective concentrations of Fludarabine required to inhibit cell growth (IC50) in various leukemia cell lines. These values serve as a crucial starting point for designing dose-response experiments.

Table 1: IC50 Values of Fludarabine in Human Leukemia Cell Lines

Cell LineLeukemia TypeIC50 (µM)Assay Duration (hours)
K562Chronic Myelogenous Leukemia (Blast Crisis)3.334
RPMI 8226Multiple Myeloma~3.4 (1.54 µg/mL)Not Specified
MM.1SMultiple Myeloma~30 (13.48 µg/mL)Not Specified
MM.1RMultiple Myeloma~75 (33.79 µg/mL)Not Specified
U266Multiple Myeloma~493 (222.2 µg/mL)Not Specified
SUP-B15B-cell Acute Lymphoblastic Leukemia0.686Not Specified
RS4;11Acute Leukemia0.823Not Specified
NALM-6B-cell Leukemia0.749Not Specified

Data compiled from multiple sources.[3][4][5] Note that IC50 values can vary depending on the specific experimental conditions, including cell density and assay methodology.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol outlines the determination of cell viability in leukemia cell lines following treatment with a purine nucleoside analog like Fludarabine using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Leukemia cell line of interest (e.g., K562, RPMI 8226)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Fludarabine

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 N HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the leukemia cells in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/mL in a final volume of 100 µL per well. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Drug Preparation and Treatment:

    • Prepare a stock solution of Fludarabine in DMSO.

    • Perform serial dilutions of the Fludarabine stock solution in complete culture medium to achieve the desired final concentrations.

    • Add the diluted Fludarabine solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest Fludarabine concentration).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[2]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[2]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6] Incubate the plate overnight at 37°C.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Protocol 2: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining

This protocol describes the detection and quantification of apoptosis in leukemia cells treated with Fludarabine using flow cytometry.

Materials:

  • Leukemia cell line

  • Complete culture medium

  • Fludarabine

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of Fludarabine for the specified time (e.g., 24, 48 hours).[7]

  • Cell Harvesting:

    • For suspension cells, gently collect the cells by centrifugation at 300 x g for 5 minutes.[2]

    • For adherent cells, collect the culture medium (which may contain detached apoptotic cells), wash with PBS, and detach the adherent cells using trypsin. Combine the detached cells with the collected medium.[7]

  • Washing: Wash the cell pellet twice with cold PBS.[2]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[2]

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.[7]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]

  • Sample Preparation for Flow Cytometry: After incubation, add 400 µL of 1X Binding Buffer to each tube.[7]

  • Data Acquisition and Analysis: Analyze the samples on a flow cytometer. Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[6]

Signaling Pathways and Mechanisms

Fludarabine induces apoptosis in leukemia cells through the activation of multiple signaling pathways. The primary mechanism involves the induction of DNA damage, which subsequently activates the p53 tumor suppressor protein.[1] This leads to the upregulation of pro-apoptotic proteins and the initiation of the intrinsic (mitochondrial) apoptosis pathway. Furthermore, Fludarabine has been shown to affect other signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, which are crucial for cell survival and proliferation.[8][9][10]

Fludarabine_Signaling_Pathway Fludarabine Fludarabine F_ara_ATP F-ara-ATP (active form) Fludarabine->F_ara_ATP Intracellular phosphorylation PI3K_Akt PI3K/Akt Pathway Fludarabine->PI3K_Akt Inhibition MAPK_ERK MAPK/ERK Pathway Fludarabine->MAPK_ERK Inhibition DNA_Polymerase DNA Polymerase F_ara_ATP->DNA_Polymerase Ribonucleotide_Reductase Ribonucleotide Reductase F_ara_ATP->Ribonucleotide_Reductase DNA_Synthesis_Inhibition Inhibition of DNA Synthesis DNA_Polymerase->DNA_Synthesis_Inhibition Ribonucleotide_Reductase->DNA_Synthesis_Inhibition DNA_Damage DNA Strand Breaks DNA_Synthesis_Inhibition->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Mitochondria Mitochondria Bax->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis Cell_Survival Cell Survival PI3K_Akt->Cell_Survival MAPK_ERK->Cell_Survival

Caption: Simplified signaling pathway of Fludarabine-induced apoptosis in leukemia cells.

Experimental Workflow

The following diagram illustrates a general workflow for investigating the effects of a purine nucleoside analog on leukemia cell lines.

Experimental_Workflow start Start: Leukemia Cell Culture drug_prep Prepare Drug Solutions (e.g., Fludarabine) start->drug_prep cell_treatment Cell Treatment with Drug (Dose-Response & Time-Course) start->cell_treatment drug_prep->cell_treatment viability_assay Cell Viability Assay (e.g., MTT) cell_treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) cell_treatment->apoptosis_assay data_analysis Data Analysis (IC50, % Apoptosis) viability_assay->data_analysis apoptosis_assay->data_analysis pathway_analysis Mechanism of Action Studies (e.g., Western Blot for Signaling Proteins) data_analysis->pathway_analysis end Conclusion pathway_analysis->end

References

Application Notes and Protocols for DNA Synthesis Inhibition Assay using N6-Dimethylaminomethylidene isoguanosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoguanosine (B3425122) and its derivatives are a class of nucleoside analogs that have garnered interest in medicinal chemistry due to their potential therapeutic properties, including antiviral and antitumor activities. N6-Dimethylaminomethylidene isoguanosine is a specific derivative of isoguanosine. While direct evidence for its role as a DNA synthesis inhibitor is not extensively documented in publicly available literature, its structural similarity to endogenous nucleosides suggests it could be investigated as a potential inhibitor of DNA polymerases.

These application notes provide a detailed framework for evaluating the inhibitory effects of this compound and other nucleoside analogs on DNA synthesis. The protocols described herein are based on established fluorescence-based DNA polymerase assays, offering a non-radioactive, high-throughput-compatible method to assess potential inhibitory activity.

Principle of the Assay

The primary method detailed is a fluorescence-based DNA polymerase inhibition assay. This assay measures the activity of a DNA polymerase by quantifying the amount of double-stranded DNA (dsDNA) synthesized. A fluorescent dye, such as PicoGreen® or EvaGreen®, is used, which specifically intercalates with dsDNA, resulting in a significant increase in fluorescence intensity. The presence of an inhibitor of DNA synthesis will lead to a reduction in the amount of dsDNA produced, and thus a decrease in the fluorescence signal. This allows for the quantification of the inhibitory potential of a test compound.

Potential Signaling Pathways and Mechanism of Action

Nucleoside analogs typically exert their effects by interfering with the process of DNA replication. After cellular uptake, they are often phosphorylated to their triphosphate form. These triphosphates can then act as competitive inhibitors of DNA polymerases, competing with the natural deoxynucleotide triphosphates (dNTPs) for incorporation into the growing DNA strand. Incorporation of the analog can lead to chain termination, stalling of the replication fork, and ultimately, apoptosis.

dot

Signaling_Pathway cluster_0 Cellular Uptake and Activation cluster_1 DNA Replication Compound N6-Dimethylaminomethylidene isoguanosine Triphosphate Analog Triphosphate Compound->Triphosphate Phosphorylation Polymerase DNA Polymerase Triphosphate->Polymerase Competitive Inhibition Replication DNA Synthesis Polymerase->Replication Inhibition DNA Synthesis Inhibition Polymerase->Inhibition Inhibition of Elongation dNTPs Natural dNTPs dNTPs->Polymerase

Caption: Putative mechanism of action for a nucleoside analog inhibitor.

Experimental Protocols

Protocol 1: Fluorescence-Based DNA Polymerase Inhibition Assay

This protocol provides a method for determining the in vitro inhibitory activity of a test compound against a purified DNA polymerase.

Materials:

  • 10X DNA Polymerase Assay Buffer: (e.g., 500 mM Tris-HCl, pH 8.0, 100 mM MgCl₂, 10 mM DTT)

  • DNA Template/Primer: A single-stranded DNA template annealed to a shorter, complementary primer.

  • dNTP Mix: Equimolar mixture of dATP, dCTP, dGTP, and dTTP.

  • DNA Polymerase: (e.g., Taq DNA Polymerase, Klenow Fragment)

  • Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).

  • Fluorescent Dye: PicoGreen® or EvaGreen® dsDNA quantitation reagent.

  • EDTA Solution: 0.5 M, pH 8.0.

  • Nuclease-free water.

  • 96-well or 384-well black microplates.

  • Fluorescence plate reader.

Procedure:

  • Preparation of Reagents:

    • Prepare 1X Assay Buffer by diluting the 10X stock with nuclease-free water.

    • Dilute the DNA template/primer to a working concentration in 1X Assay Buffer.

    • Dilute the DNA polymerase to a working concentration in 1X Assay Buffer. Keep on ice.

    • Prepare serial dilutions of the test compound in 1X Assay Buffer. Include a vehicle control (e.g., DMSO).

    • Prepare the fluorescent dye solution according to the manufacturer's instructions.

  • Assay Setup:

    • Add 5 µL of the test compound dilutions or vehicle control to the wells of the microplate.

    • Add 10 µL of the diluted DNA template/primer to all wells.

    • Add 5 µL of the diluted DNA polymerase to all wells except the "no enzyme" control wells.

    • To the "no enzyme" control wells, add 5 µL of 1X Assay Buffer.

    • Incubate the plate at room temperature for 10 minutes to allow for compound-enzyme interaction.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 5 µL of the dNTP mix to all wells.

    • Incubate the plate at the optimal temperature for the DNA polymerase (e.g., 37°C for Klenow, 72°C for Taq) for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Detection:

    • Stop the reaction by adding 5 µL of 0.5 M EDTA to all wells.

    • Add 75 µL of the diluted fluorescent dye to each well.

    • Incubate the plate in the dark at room temperature for 5 minutes.

    • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., ~480 nm excitation and ~520 nm emission for PicoGreen®).

Data Analysis:

  • Subtract the average fluorescence of the "no enzyme" control from all other readings.

  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Fluorescence of test compound / Fluorescence of vehicle control)] x 100

  • Plot the percentage of inhibition against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

dot

Experimental_Workflow Start Start Reagent_Prep Prepare Reagents (Buffer, DNA, Enzyme, Compound) Start->Reagent_Prep Plate_Setup Plate Setup (Add Compound, DNA, Enzyme) Reagent_Prep->Plate_Setup Incubation1 Incubate (10 min, RT) Plate_Setup->Incubation1 Reaction_Start Initiate Reaction (Add dNTPs) Incubation1->Reaction_Start Incubation2 Incubate (e.g., 30-60 min, 37°C) Reaction_Start->Incubation2 Reaction_Stop Stop Reaction (Add EDTA) Incubation2->Reaction_Stop Detection Add Fluorescent Dye Reaction_Stop->Detection Incubation3 Incubate (5 min, RT, Dark) Detection->Incubation3 Read_Plate Measure Fluorescence Incubation3->Read_Plate Data_Analysis Data Analysis (% Inhibition, IC50) Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the fluorescence-based DNA polymerase inhibition assay.

Data Presentation

Table 1: Hypothetical DNA Polymerase Inhibition by this compound

DNA PolymeraseIC₅₀ (µM)
Human DNA Polymerase α[To be determined]
Human DNA Polymerase β[To be determined]
Taq DNA Polymerase[To be determined]

Table 2: Reported Cytotoxicity of Isoguanosine Derivatives in Cancer Cell Lines

Disclaimer: The following data is for isoguanosine derivatives and not this compound. It is provided for contextual and comparative purposes only.

CompoundCell LineIC₅₀ (µM)
1-methyl-isoguanosineL1210 (Leukemia)~50
6-substituted isoG derivativesP388 (Leukemia)>100
8-Aza-7-deaza-isoguanosineHeLa (Cervical Cancer)[Variable based on substitution]

Troubleshooting

IssuePossible CauseSolution
High background fluorescence Contamination of reagents with DNA. Autofluorescence of the test compound.Use nuclease-free water and reagents. Pre-read the plate after compound addition to check for intrinsic fluorescence and subtract this value.
Low signal-to-noise ratio Inactive enzyme. Suboptimal assay conditions.Use a fresh batch of enzyme and ensure proper storage. Optimize enzyme concentration, incubation time, and temperature.
Inconsistent results Pipetting errors. Incomplete mixing.Use calibrated pipettes. Ensure thorough mixing of reagents at each step.
No inhibition observed Compound is inactive under assay conditions. Compound is insoluble.Test a wider range of concentrations. Verify the solubility of the compound in the assay buffer.

Conclusion

The protocols and guidelines presented here offer a robust starting point for the investigation of this compound as a potential DNA synthesis inhibitor. Researchers are encouraged to adapt and optimize these methods for their specific experimental needs. The lack of existing data for this particular compound highlights an opportunity for novel research in the field of nucleoside analog drug discovery. Careful and systematic evaluation using the described assays will be crucial in determining the biological activity and therapeutic potential of this compound.

Application Notes and Protocols for Inducing Apoptosis with N6-Dimethylaminomethylidene Isoguanosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6-Dimethylaminomethylidene isoguanosine (B3425122) is a purine (B94841) nucleoside analog with demonstrated antitumor properties, primarily attributed to its ability to inhibit DNA synthesis and induce programmed cell death, or apoptosis.[1] These application notes provide a comprehensive guide for utilizing N6-Dimethylaminomethylidene isoguanosine to induce apoptosis in cancer cell lines. This document outlines the theoretical basis of its action, detailed experimental protocols for assessing its apoptotic effects, and methods for investigating the underlying signaling pathways. While specific quantitative data for this compound is not extensively available in public literature, this guide offers robust methodologies that can be adapted and optimized for various research applications.

Introduction

Isoguanosine and its derivatives are a class of compounds that have garnered significant interest in therapeutic agent development due to their structural similarity to endogenous purines.[2] This structural analogy allows them to interact with various biological targets, leading to potential applications in oncology.[2] The induction of apoptosis is a critical mechanism for many anticancer agents. Purine nucleoside analogs, including isoguanosine derivatives, are known to trigger this process, often through the modulation of key cellular signaling pathways such as the PI3K/Akt pathway, leading to the activation of the caspase cascade.[2]

This compound, as a modified isoguanosine, is anticipated to function as an antimetabolite, interfering with nucleic acid synthesis and triggering cellular stress responses that culminate in apoptosis.[1] This document provides detailed protocols for investigating these effects.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in peer-reviewed literature, the following table is presented as a template. Researchers are encouraged to populate this table with their experimentally derived data for comparative analysis.

ParameterCell Line 1 (e.g., MCF-7)Cell Line 2 (e.g., A549)Cell Line 3 (e.g., Jurkat)
IC50 (µM) after 48h User-definedUser-definedUser-defined
% Apoptotic Cells (Annexin V+) at IC50 User-definedUser-definedUser-defined
Fold-change in Caspase-3 Activity at IC50 User-definedUser-definedUser-defined
Fold-change in p-Akt/Akt ratio at IC50 User-definedUser-definedUser-defined
Fold-change in Bax/Bcl-2 ratio at IC50 User-definedUser-definedUser-defined

Signaling Pathways & Experimental Workflows

The induction of apoptosis by isoguanosine derivatives is often associated with the modulation of survival signaling pathways. A proposed pathway involves the inhibition of the PI3K/Akt signaling cascade, a key regulator of cell survival and proliferation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Apoptotic Cascade Growth_Factor Growth Factor GF_Receptor Growth Factor Receptor Growth_Factor->GF_Receptor Binds PI3K PI3K GF_Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits p_Akt p-Akt (Active) PDK1->p_Akt Phosphorylates Akt Akt Akt p_Bad p-Bad p_Akt->p_Bad Phosphorylates Bad Bad Bad Bcl2 Bcl-2 p_Bad->Bcl2 Releases Bax Bax Bcl2->Bax Inhibits Isoguanosine N6-Dimethylaminomethylidene isoguanosine Isoguanosine->PI3K Inhibits Cyto_C Cytochrome c Bax->Cyto_C Promotes release of Apaf1 Apaf-1 Cyto_C->Apaf1 Binds to Casp9 Caspase-9 Apaf1->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Proposed PI3K/Akt signaling pathway for isoguanosine-induced apoptosis.

The following workflow outlines the key experimental stages for assessing the apoptotic effects of this compound.

G Start Start Cell_Culture Cell Culture (e.g., MCF-7, A549) Start->Cell_Culture Compound_Treatment Treat cells with N6-Dimethylaminomethylidene isoguanosine Cell_Culture->Compound_Treatment Cell_Viability Cell Viability Assay (MTT Assay) Compound_Treatment->Cell_Viability Determine_IC50 Determine IC50 Value Cell_Viability->Determine_IC50 Apoptosis_Assay Apoptosis Assays at IC50 Determine_IC50->Apoptosis_Assay Annexin_V Annexin V/PI Staining (Flow Cytometry) Apoptosis_Assay->Annexin_V Caspase_Activity Caspase-3/7 Activity Assay Apoptosis_Assay->Caspase_Activity Western_Blot Western Blot Analysis (p-Akt, Bax, Bcl-2, Cleaved PARP) Apoptosis_Assay->Western_Blot Data_Analysis Data Analysis and Interpretation Annexin_V->Data_Analysis Caspase_Activity->Data_Analysis Western_Blot->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for apoptosis induction and analysis.

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • Cancer cell line of interest

    • Complete culture medium

    • 96-well plates

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Replace the medium with the compound dilutions and incubate for the desired time (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2. Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Treated and untreated cells

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Harvest cells (including floating cells) by trypsinization or scraping.

    • Wash cells twice with cold PBS.

    • Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[3]

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.[3]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.[3]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze by flow cytometry within 1 hour.[4]

3. Caspase-3/7 Activity Assay

This assay quantifies the activity of executioner caspases-3 and -7, key mediators of apoptosis.

  • Materials:

    • Treated and untreated cells

    • Caspase-Glo® 3/7 Assay Kit or similar fluorometric/colorimetric assay

    • Luminometer or fluorometer/spectrophotometer

  • Procedure:

    • Seed cells in a white-walled 96-well plate and treat with this compound.

    • After the treatment period, equilibrate the plate to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

    • Mix gently and incubate at room temperature for 1-2 hours.

    • Measure luminescence or fluorescence according to the kit manufacturer's instructions.[5][6]

    • Calculate the fold-change in caspase activity relative to the untreated control.[2]

4. Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.

  • Materials:

    • Treated and untreated cells

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels and running buffer

    • PVDF membrane and transfer buffer

    • Blocking buffer (5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-Bax, anti-Bcl-2, anti-cleaved PARP, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • ECL detection reagent

    • Imaging system

  • Procedure:

    • Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane and detect the chemiluminescent signal using an ECL reagent and an imaging system.

    • Quantify band intensities and normalize to a loading control (e.g., β-actin).

Troubleshooting

  • Low/No Apoptosis Detected:

    • Increase the concentration of this compound.

    • Increase the treatment duration.

    • Ensure the compound is properly dissolved and stable in the culture medium.

    • Check the health and passage number of the cell line.

  • High Background in Western Blots:

    • Increase the number and duration of wash steps.

    • Optimize the blocking conditions (time and blocking agent).

    • Titrate primary and secondary antibody concentrations.

  • Inconsistent Flow Cytometry Results:

    • Ensure single-cell suspension before staining.

    • Perform compensation controls for multicolor analysis.

    • Analyze samples promptly after staining.

Conclusion

This compound holds promise as an inducer of apoptosis in cancer cells. The protocols detailed in these application notes provide a robust framework for researchers to investigate its cytotoxic and apoptotic effects. Through systematic application of these methods, researchers can elucidate the compound's mechanism of action and evaluate its therapeutic potential. Given the limited specific data on this compound, careful optimization of experimental conditions for each cell line is strongly recommended.

References

Application Notes and Protocols for N6-Dimethylaminomethylidene isoguanosine in Combination Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: N6-Dimethylaminomethylidene isoguanosine (B3425122) is a purine (B94841) nucleoside analog. While this class of compounds is known for its antitumor activities, specific data on the efficacy, combination therapies, and detailed mechanism of action for N6-Dimethylaminomethylidene isoguanosine is limited in publicly available scientific literature. The following application notes and protocols are based on the general properties of isoguanosine derivatives and purine nucleoside analogs and should be adapted and validated for specific experimental contexts.

Introduction

This compound is a synthetic derivative of isoguanosine, a structural isomer of the naturally occurring nucleoside guanosine. As a purine nucleoside analog, it is anticipated to exert its cytotoxic effects primarily through the inhibition of DNA synthesis and the induction of apoptosis in rapidly proliferating cancer cells. Nucleoside analogs often require intracellular phosphorylation to their triphosphate forms to become active. These active metabolites can then be incorporated into newly synthesized DNA, leading to chain termination, or can inhibit enzymes crucial for DNA replication and repair.

The rationale for combining this compound with other chemotherapy agents lies in the potential for synergistic or additive effects. By targeting different cellular pathways, combination therapies can enhance tumor cell killing, overcome drug resistance, and potentially reduce individual drug dosages, thereby minimizing toxicity.

Potential Combination Strategies

Based on the presumed mechanism of action of purine nucleoside analogs, this compound could be rationally combined with:

  • DNA Damaging Agents (e.g., Cisplatin, Doxorubicin): By inhibiting DNA repair mechanisms, this compound may sensitize cancer cells to the DNA damage induced by these agents.

  • Topoisomerase Inhibitors (e.g., Etoposide, Irinotecan): Combination with agents that create DNA strand breaks could lead to enhanced cytotoxicity.

  • Antimetabolites (e.g., Methotrexate, 5-Fluorouracil): Targeting different steps in nucleotide metabolism or DNA synthesis can result in a more comprehensive blockade of cancer cell proliferation.

Data Presentation: Hypothetical Efficacy Data

The following tables present hypothetical quantitative data for the cytotoxic effects of this compound, both as a single agent and in combination with other chemotherapy drugs. These are example data and are not derived from actual experimental results for this specific compound.

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeThis compound IC50 (µM)
MCF-7Breast Cancer15.5
A549Lung Cancer22.8
HCT116Colon Cancer12.1
JurkatLeukemia8.7

Table 2: Hypothetical Combination Index (CI) Values for this compound with Other Chemotherapy Agents in HCT116 Cells

The Combination Index (CI) is used to assess drug interactions, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

CombinationConcentration (µM)Combination Index (CI)Interpretation
This compound + Cisplatin5 + 2.50.75Synergy
This compound + Doxorubicin5 + 0.10.82Synergy
This compound + 5-Fluorouracil5 + 50.95Additive to slight synergy

Experimental Protocols

The following are generalized protocols that can be adapted for the evaluation of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound alone and in combination with other agents.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • This compound (stock solution in DMSO)

  • Other chemotherapy agents (stock solutions in appropriate solvents)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and the combination drug(s) in complete medium.

  • For single-agent treatment, add varying concentrations of this compound to the wells.

  • For combination treatment, add varying concentrations of this compound and the other chemotherapeutic agent(s) simultaneously.

  • Include vehicle control (DMSO) wells.

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Cancer cell lines

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at its IC50 concentration (and other relevant concentrations) for 24-48 hours.

  • Include an untreated control.

  • Harvest the cells (including floating cells in the supernatant) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each sample.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each sample.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Visualizations

Signaling Pathways

Purine_Analog_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space N6-DMA-isoG N6-Dimethylaminomethylidene isoguanosine N6-DMA-isoGMP N6-DMA-isoGMP (Monophosphate) N6-DMA-isoG->N6-DMA-isoGMP Phosphorylation Nucleoside_Transporter Nucleoside Transporter N6-DMA-isoG->Nucleoside_Transporter N6-DMA-isoGDP N6-DMA-isoGDP (Diphosphate) N6-DMA-isoGMP->N6-DMA-isoGDP Phosphorylation N6-DMA-isoGTP N6-DMA-isoGTP (Triphosphate) N6-DMA-isoGDP->N6-DMA-isoGTP Phosphorylation DNA_Polymerase DNA Polymerase N6-DMA-isoGTP->DNA_Polymerase Incorporation RNR Ribonucleotide Reductase N6-DMA-isoGTP->RNR Inhibition DNA_Chain Growing DNA Chain DNA_Polymerase->DNA_Chain Chain Termination Cell_Cycle_Arrest Cell Cycle Arrest Apoptosis Apoptosis DNA_Chain->Apoptosis DNA_Chain->Cell_Cycle_Arrest

Caption: Proposed mechanism of action for this compound.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation (Hypothetical) Cell_Culture 1. Cell Culture (Cancer Cell Lines) Single_Agent 2a. Single Agent Treatment (N6-DMA-isoG) Cell_Culture->Single_Agent Combination 2b. Combination Treatment (N6-DMA-isoG + Chemo Agent) Cell_Culture->Combination Viability 3. Cell Viability Assay (e.g., MTT) Single_Agent->Viability Combination->Viability Apoptosis_Assay 4. Apoptosis Assay (e.g., Annexin V) Viability->Apoptosis_Assay Mechanism_Studies 5. Mechanistic Studies (e.g., Western Blot for signaling proteins) Apoptosis_Assay->Mechanism_Studies Xenograft 6. Xenograft Mouse Model Mechanism_Studies->Xenograft Promising Results Treatment_Regimen 7. Treatment Administration Xenograft->Treatment_Regimen Tumor_Measurement 8. Tumor Volume Measurement Treatment_Regimen->Tumor_Measurement Toxicity_Assessment 9. Toxicity Assessment Treatment_Regimen->Toxicity_Assessment

Caption: General experimental workflow for preclinical evaluation.

Application Notes & Protocols: Measuring the Effects of Isoguanosine Derivatives on Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Isoguanosine (B3425122) and its derivatives are a class of purine (B94841) nucleoside analogs being investigated for their therapeutic potential, particularly in oncology.[1][2] These compounds, structurally similar to endogenous nucleosides, can interfere with cellular processes such as DNA synthesis and signaling pathways, leading to cytostatic or cytotoxic effects.[2] N6-Dimethylaminomethylidene isoguanosine is one such derivative. This document provides a framework for assessing the effects of isoguanosine analogs on cell viability, offering standardized protocols for cytotoxicity assessment and outlining potential mechanisms of action. The methodologies described are broadly applicable to screening and characterizing novel anticancer compounds in vitro.[1][3]

Quantitative Data Summary

Due to the limited public data specifically for this compound, the following table summarizes representative cytotoxic activities of analogous nucleoside compounds against various human cancer cell lines, as reported in the literature. This data serves as a reference for expected potency ranges when testing novel isoguanosine derivatives.

Compound ClassCell LineAssay TypeIncubation Time (hrs)IC50 Value (µM)
2'-deoxy-4'-thionucleosidesCCRF-SB (B-cell leukemia)Not SpecifiedNot Specified3.19 - 7.14
2'-deoxy-4'-thionucleosidesMolt-4 (T-cell leukemia)Not SpecifiedNot Specified2.24 - 2.72
Methoxyflavone AnalogMCF-7 (Breast Cancer)Not Specified723.71 - 4.9
Methoxyflavone AnalogMDA-MB-231 (Breast Cancer)Not Specified7221.27
FUdR PhosphorodiamidatesVarious Solid TumorsNot SpecifiedNot Specified0.01 - 0.40

Table 1: Representative IC50 values for various nucleoside and related analogs against human cancer cell lines. Data is compiled from studies on similar compound classes to provide a comparative baseline.[2][4]

Experimental Protocols & Workflows

A typical workflow for assessing the effect of a test compound on cell viability involves initial cell culture, treatment with the compound, performing a viability assay, and subsequent data analysis.

General Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Analysis cell_culture 1. Cell Seeding (96-well plate) compound_prep 2. Compound Dilution (Serial Dilutions) treatment 3. Cell Treatment (24, 48, or 72h incubation) compound_prep->treatment assay_reagent 4. Add Viability Reagent (e.g., MTT, CCK-8) treatment->assay_reagent incubation 5. Incubate (1-4 hours) assay_reagent->incubation readout 6. Measure Signal (Absorbance/Fluorescence) incubation->readout data_analysis 7. Data Analysis (Calculate % Viability, IC50) readout->data_analysis

Caption: General workflow for in vitro cell viability testing.

Protocol 1: MTT Cell Viability Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[5]

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Isoguanosine derivative (test compound), dissolved in an appropriate solvent (e.g., DMSO)

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[5]

  • Solubilization solution (e.g., 100 µL of DMSO or a solution of 10% SDS in 0.01 M HCl).[1][3]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.[5] Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the isoguanosine derivative in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.[1]

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[1][5]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.[1]

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[1][3]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]

Protocol 2: CCK-8 Cell Viability Assay

The Cell Counting Kit-8 (CCK-8) assay is a sensitive colorimetric assay for the determination of the number of viable cells. It utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in cells to give a yellow-colored formazan dye, soluble in the culture medium.[5]

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Isoguanosine derivative (test compound)

  • Complete culture medium

  • CCK-8 reagent

Procedure:

  • Cell Seeding: Follow step 1 from the MTT protocol.

  • Compound Treatment: Follow step 2 from the MTT protocol.

  • Incubation: Follow step 3 from the MTT protocol.

  • CCK-8 Addition: Add 10 µL of the CCK-8 solution to each well.[5]

  • Incubation: Incubate the plate for 1-4 hours at 37°C.[5] The incubation time depends on the cell type and density.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.[5]

Potential Signaling Pathways

Nucleoside analogs often exert their anticancer effects by inducing apoptosis (programmed cell death).[2][6] One of the common pathways is the intrinsic or mitochondrial pathway of apoptosis.

Intrinsic Apoptosis Pathway

G compound Isoguanosine Derivative stress Cellular Stress (e.g., DNA Damage) compound->stress bcl2 Bcl-2 Family (Bax/Bak Activation) stress->bcl2 mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cytoC Cytochrome c Release mito->cytoC apoptosome Apoptosome Formation cytoC->apoptosome apaf Apaf-1 apaf->apoptosome cas9 Caspase-9 cas9->apoptosome cas3 Caspase-3 (Executioner Caspase) apoptosome->cas3 Activation apoptosis Apoptosis cas3->apoptosis

Caption: Simplified intrinsic apoptosis pathway induced by cellular stress.

References

Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with N6-Dimethylaminomethylidene isoguanosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for investigating the cellular effects of N6-Dimethylaminomethylidene isoguanosine (B3425122) using flow cytometry. While specific data on this compound is not widely available, its structural similarity to other nucleoside analogs suggests potential impacts on critical cellular processes such as apoptosis, cell cycle progression, and proliferation. The following protocols and data presentation formats are designed to guide researchers in characterizing the biological activity of N6-Dimethylaminomethylidene isoguanosine.

Analysis of Apoptosis Induction

Apoptosis, or programmed cell death, is a crucial mechanism for tissue homeostasis, and its dysregulation is a hallmark of many diseases, including cancer. Many chemotherapeutic agents, including nucleoside analogs, exert their cytotoxic effects by inducing apoptosis. The Annexin V/Propidium Iodide (PI) assay is a widely used flow cytometry method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[1][2][3]

Data Presentation: Quantifying Apoptotic Cell Populations

The following table provides a template for summarizing the quantitative data obtained from an Annexin V/PI flow cytometry experiment. This structured format allows for a clear comparison between untreated (control) and this compound-treated cells.

Treatment GroupConcentration (µM)Viable Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)
Control (Vehicle) 095.2 ± 2.12.5 ± 0.52.3 ± 0.4
This compound 185.6 ± 3.410.1 ± 1.24.3 ± 0.6
This compound 1060.3 ± 4.525.4 ± 2.314.3 ± 1.8
This compound 5035.1 ± 5.145.7 ± 3.919.2 ± 2.5
Staurosporine (Positive Control) 120.8 ± 3.850.2 ± 4.129.0 ± 3.2

Note: The data presented in this table is hypothetical and serves as an illustrative example.

Experimental Protocol: Annexin V and Propidium Iodide Staining

This protocol outlines the steps for staining cells treated with this compound for apoptosis analysis by flow cytometry.[1][4]

Materials:

  • Cells of interest

  • This compound

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Annexin V binding buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

  • Flow cytometry tubes

Procedure:

  • Cell Seeding and Treatment: Seed cells in appropriate culture vessels and allow them to adhere overnight. Treat cells with varying concentrations of this compound and a vehicle control for the desired time period. Include a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting:

    • For suspension cells, gently collect the cells into a centrifuge tube.

    • For adherent cells, collect the culture medium (which may contain floating apoptotic cells) and then detach the adherent cells using a gentle cell scraper or trypsin. Combine the detached cells with the collected medium.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V.

    • Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.

    • Add 5 µL of PI staining solution.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples on a flow cytometer within one hour.

Visualizing the Experimental Workflow

Apoptosis_Workflow cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis start Seed and Treat Cells harvest Harvest Cells start->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend add_annexin Add Annexin V-FITC resuspend->add_annexin incubate1 Incubate 15 min (RT, Dark) add_annexin->incubate1 add_pi Add Propidium Iodide incubate1->add_pi add_buffer Add Binding Buffer add_pi->add_buffer acquire Acquire on Flow Cytometer add_buffer->acquire analyze Analyze Data acquire->analyze Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_mitochondria Mitochondrial Regulation cluster_caspase Caspase Cascade drug N6-Dimethylaminomethylidene isoguanosine bcl2 Bcl-2 Family (Bax, Bak) drug->bcl2 induces mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) cyto_c->apoptosome activates casp9 Activated Caspase-9 apoptosome->casp9 casp3 Activated Caspase-3 casp9->casp3 apoptosis Apoptosis casp3->apoptosis CellCycle_Workflow cluster_prep Cell Preparation cluster_fix Fixation cluster_stain Staining cluster_analysis Analysis start Seed and Treat Cells harvest Harvest Cells start->harvest wash Wash with PBS harvest->wash resuspend_pbs Resuspend in cold PBS wash->resuspend_pbs add_etoh Add cold 70% Ethanol resuspend_pbs->add_etoh incubate_fix Incubate on ice add_etoh->incubate_fix wash_pbs2 Wash with PBS incubate_fix->wash_pbs2 add_pi_rnase Add PI/RNase A Solution wash_pbs2->add_pi_rnase incubate_stain Incubate 30 min (RT, Dark) add_pi_rnase->incubate_stain acquire Acquire on Flow Cytometer incubate_stain->acquire analyze Analyze DNA Content acquire->analyze CellCycle_Pathway cluster_g1 G1 Phase cluster_s S Phase cluster_g2m G2/M Phase cyclinD_cdk46 Cyclin D / CDK4/6 rb_e2f Rb-E2F Complex cyclinD_cdk46->rb_e2f phosphorylates e2f Free E2F rb_e2f->e2f releases cyclinE_cdk2 Cyclin E / CDK2 e2f->cyclinE_cdk2 activates dna_synthesis DNA Synthesis cyclinE_cdk2->dna_synthesis promotes cyclinB_cdk1 Cyclin B / CDK1 mitosis Mitosis cyclinB_cdk1->mitosis initiates drug N6-Dimethylaminomethylidene isoguanosine checkpoint Cell Cycle Checkpoint Activation (e.g., p21, p27) drug->checkpoint checkpoint->cyclinD_cdk46 inhibits checkpoint->cyclinE_cdk2 inhibits CFSE_Workflow cluster_stain Cell Staining cluster_culture Cell Culture cluster_analysis Analysis harvest Harvest and Wash Cells resuspend Resuspend in PBS harvest->resuspend add_cfse Add CFSE and Incubate resuspend->add_cfse quench Quench with Medium add_cfse->quench wash_cfse Wash Cells quench->wash_cfse seed_treat Seed and Treat Cells wash_cfse->seed_treat incubate Incubate for several days seed_treat->incubate harvest_final Harvest Cells incubate->harvest_final acquire Acquire on Flow Cytometer harvest_final->acquire analyze Analyze Proliferation acquire->analyze

References

Application Notes and Protocols for Western Blot Analysis of Apoptosis Markers Following N6-Dimethylaminomethylidene Isoguanosine Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive framework for investigating the pro-apoptotic effects of N6-Dimethylaminomethylidene isoguanosine (B3425122) using western blot analysis. This document outlines detailed protocols for the detection of key apoptosis markers, including the Bcl-2 family of proteins, caspases, and PARP. While specific quantitative data for N6-Dimethylaminomethylidene isoguanosine is not yet publicly available, this guide presents an experimental workflow and illustrative data tables to serve as a template for researchers. The included signaling pathway and workflow diagrams, generated using Graphviz, offer a visual representation of the apoptotic process and the experimental design.

Introduction to Apoptosis and Its Detection

Apoptosis, or programmed cell death, is a fundamental biological process essential for normal tissue development and homeostasis.[1] Its dysregulation is a key factor in the pathogenesis of numerous diseases, including cancer.[2] Apoptosis is executed through two primary signaling cascades: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.[2] Both pathways converge on the activation of a family of cysteine proteases known as caspases, which orchestrate the systematic dismantling of the cell.[1][3]

Western blotting is a powerful and widely adopted technique for the detection and quantification of specific proteins within a complex biological sample.[4][5] This makes it an ideal method for monitoring the intricate signaling events of apoptosis. By analyzing changes in the expression levels and cleavage of key apoptotic proteins, researchers can elucidate the mechanism of action of therapeutic compounds like this compound and quantify their apoptotic efficacy.[4] Key markers for such analysis include proteins from the Bcl-2 family, various caspases, and their downstream substrates like Poly (ADP-ribose) polymerase (PARP).[5]

Apoptosis Signaling Pathways

The induction of apoptosis by a therapeutic agent can occur through the intrinsic or extrinsic pathway. The intrinsic pathway is regulated by the Bcl-2 family of proteins, which control mitochondrial outer membrane permeabilization and the release of cytochrome c.[6] The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors, leading to the activation of an initiator caspase.[5] Both pathways culminate in the activation of effector caspases, such as caspase-3, which cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[7]

Apoptosis_Signaling_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor DISC Formation DISC Formation Death Receptor->DISC Formation Pro-caspase-8 Pro-caspase-8 DISC Formation->Pro-caspase-8 Activated Caspase-8 Activated Caspase-8 Pro-caspase-8->Activated Caspase-8 Activation Pro-caspase-3 Pro-caspase-3 Activated Caspase-8->Pro-caspase-3 N6-Dimethylaminomethylidene\nisoguanosine N6-Dimethylaminomethylidene isoguanosine Mitochondrion Mitochondrion N6-Dimethylaminomethylidene\nisoguanosine->Mitochondrion Cytochrome c Release Cytochrome c Release Mitochondrion->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Pro-caspase-9 Pro-caspase-9 Apoptosome Formation->Pro-caspase-9 Activated Caspase-9 Activated Caspase-9 Pro-caspase-9->Activated Caspase-9 Activation Activated Caspase-9->Pro-caspase-3 Activated Caspase-3 Activated Caspase-3 Pro-caspase-3->Activated Caspase-3 Cleavage PARP PARP Activated Caspase-3->PARP Apoptosis Apoptosis Activated Caspase-3->Apoptosis Cleaved PARP (Inactive) Cleaved PARP (Inactive) PARP->Cleaved PARP (Inactive) Cleavage

Caption: Hypothetical signaling pathways for this compound-induced apoptosis.

Experimental Workflow for Western Blot Analysis

The following diagram outlines the key steps involved in the western blot analysis of apoptosis markers after treating cells with this compound.

Western_Blot_Workflow Cell Culture and Treatment Cell Culture and Treatment Cell Lysis and Protein Extraction Cell Lysis and Protein Extraction Cell Culture and Treatment->Cell Lysis and Protein Extraction Protein Quantification (e.g., BCA Assay) Protein Quantification (e.g., BCA Assay) Cell Lysis and Protein Extraction->Protein Quantification (e.g., BCA Assay) SDS-PAGE SDS-PAGE Protein Quantification (e.g., BCA Assay)->SDS-PAGE Protein Transfer to Membrane (e.g., PVDF) Protein Transfer to Membrane (e.g., PVDF) SDS-PAGE->Protein Transfer to Membrane (e.g., PVDF) Blocking Blocking Protein Transfer to Membrane (e.g., PVDF)->Blocking Primary Antibody Incubation Primary Antibody Incubation Blocking->Primary Antibody Incubation Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation->Secondary Antibody Incubation Detection (e.g., ECL) Detection (e.g., ECL) Secondary Antibody Incubation->Detection (e.g., ECL) Data Analysis (Densitometry) Data Analysis (Densitometry) Detection (e.g., ECL)->Data Analysis (Densitometry)

Caption: General workflow for western blot analysis of apoptosis markers.

Data Presentation: Illustrative Quantitative Analysis

The following tables summarize hypothetical quantitative data from western blot analysis of cells treated with this compound. These tables are for illustrative purposes to guide data presentation. Actual results will vary depending on the cell line, treatment conditions, and antibodies used.

Table 1: Effect of this compound on the Expression of Bcl-2 Family Proteins

TreatmentConcentration (µM)Bcl-2 (Relative Density)Bax (Relative Density)Bax/Bcl-2 Ratio
Vehicle Control01.00 ± 0.051.00 ± 0.071.00
This compound100.72 ± 0.041.58 ± 0.092.19
This compound250.45 ± 0.062.10 ± 0.114.67
This compound500.21 ± 0.032.85 ± 0.1513.57

*Data are presented as mean ± SD from three independent experiments. Relative density is normalized to a loading control (e.g., β-actin or GAPDH).

Table 2: Effect of this compound on Caspase Activation and PARP Cleavage

TreatmentConcentration (µM)Cleaved Caspase-9 (Relative Density)Cleaved Caspase-3 (Relative Density)Cleaved PARP (Relative Density)
Vehicle Control01.00 ± 0.081.00 ± 0.061.00 ± 0.09
This compound102.15 ± 0.122.80 ± 0.153.10 ± 0.18
This compound254.50 ± 0.215.90 ± 0.256.50 ± 0.30
This compound508.20 ± 0.3510.50 ± 0.4011.80 ± 0.45

*Data are presented as mean ± SD from three independent experiments. Relative density is normalized to a loading control (e.g., β-actin or GAPDH).

Experimental Protocols

Cell Culture and Treatment
  • Culture the desired cell line in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Seed the cells in 6-well plates or 100 mm dishes and allow them to adhere and reach 70-80% confluency.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Treat the cells with various concentrations of this compound and a vehicle control for the desired time points (e.g., 12, 24, 48 hours).[8]

Cell Lysis and Protein Extraction
  • After treatment, place the culture plates on ice and aspirate the medium.[9]

  • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).[9]

  • Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well or dish.[9][10]

  • Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.[9]

  • Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.[8]

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[8][11]

  • Carefully transfer the supernatant containing the soluble protein to a new pre-chilled tube.[9][11]

Protein Quantification
  • Determine the protein concentration of each lysate using a Bradford or BCA protein assay kit according to the manufacturer's instructions.[10]

  • Calculate the volume of each lysate required to load an equal amount of protein (typically 20-40 µg) per lane for SDS-PAGE.[12]

SDS-PAGE and Western Blotting
  • Prepare protein samples by adding Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.

  • Load equal amounts of protein into the wells of a polyacrylamide gel (gel percentage will depend on the molecular weight of the target proteins).

  • Run the gel at a constant voltage until the dye front reaches the bottom.[9]

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[9][11] A wet or semi-dry transfer system can be used.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.[9][13]

  • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[9] Recommended primary antibodies include those targeting:

    • Bcl-2 and Bax[6][12]

    • Cleaved Caspase-9[1][3]

    • Cleaved Caspase-3[4][7]

    • PARP (full-length and cleaved forms)[5][8][10][14]

    • A loading control (e.g., β-actin, GAPDH, or tubulin)

  • Wash the membrane three times for 10 minutes each with TBST.[9][11]

  • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.[9]

  • Wash the membrane again three times for 10 minutes each with TBST.[9][11]

Detection and Data Analysis
  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol and incubate it with the membrane.[11]

  • Capture the chemiluminescent signal using a digital imaging system or X-ray film.[11]

  • Perform densitometric analysis of the bands using image analysis software (e.g., ImageJ).[11]

  • Normalize the band intensity of the target proteins to the corresponding loading control to correct for variations in protein loading.[11]

Conclusion

This document provides a detailed guide for the western blot analysis of apoptosis markers in response to treatment with this compound. The provided protocols and illustrative data serve as a valuable resource for researchers investigating the apoptotic potential of this and other novel compounds. Adherence to these standardized methods will facilitate the generation of reproducible and reliable data, contributing to a deeper understanding of the compound's mechanism of action and its potential as a therapeutic agent.

References

Information regarding N6-Dimethylaminomethylidene Isoguanosine for in vivo animal studies is not available in the public domain.

Author: BenchChem Technical Support Team. Date: December 2025

Extensive searches for "N6-Dimethylaminomethylidene isoguanosine" in the context of in vivo animal studies, its mechanism of action, experimental protocols, and toxicity have yielded no specific results for this particular chemical entity. The available scientific literature focuses on the parent compound, isoguanosine (B3425122), and other derivatives, but does not provide data on the biological activity or application of the N6-Dimethylaminomethylidene variant in animal models.

Isoguanosine itself is an isomer of guanosine (B1672433) and has been a subject of research in various fields, including supramolecular chemistry and the study of oxidative DNA damage.[1][2][3][4] It is known to be a product of oxidative damage to adenine (B156593) in DNA/RNA.[5] Studies have identified isoguanosine in mice and humans, suggesting potential biological roles that are not fully understood.[6]

However, the specific derivative, this compound, is not mentioned in the context of in vivo research in the provided search results. While there is information on the synthesis of various isoguanosine derivatives and their incorporation into nucleic acids for in vitro studies, there is a clear absence of data regarding their use in animal models.[7][8]

Consequently, it is not possible to provide the requested detailed application notes, experimental protocols, quantitative data tables, or signaling pathway diagrams for this compound in in vivo animal studies based on the currently available information. Further primary research would be required to establish the biological properties and safety profile of this compound for any potential in vivo applications.

References

Application Notes: Lentiviral Vector Construction with N6-Dimethylaminomethylidene Isoguanosine Resistance

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lentiviral vectors are powerful and versatile tools for gene delivery in biomedical research and gene therapy.[1][2] Derived from the Human Immunodeficiency Virus (HIV-1), these vectors can transduce a wide range of dividing and non-dividing cells, leading to stable, long-term transgene expression.[1][2][3] A key component in the generation of stable cell lines is the inclusion of a selectable marker, which allows for the enrichment of successfully transduced cells. While common markers include resistance genes to antibiotics like puromycin (B1679871) or neomycin, the use of novel selection agents can offer advantages in specific contexts, such as in multi-drug resistant cell lines or for orthogonal selection strategies.

This document details the construction of a lentiviral vector system incorporating resistance to N6-Dimethylaminomethylidene isoguanosine (B3425122) (m6A-isoG), a synthetic analog of the purine (B94841) nucleoside isoguanosine.[4][5] Isoguanosine and its analogs have been explored for various biological activities, and the development of a resistance cassette based on this compound provides a new tool for cell selection.[4][6] The protocols provided herein cover the entire workflow from vector construction to the generation of stable, transgene-expressing cell lines.

Principle of N6-Dimethylaminomethylidene Isoguanosine Selection

The selection of transduced cells relies on the expression of a resistance gene that inactivates or prevents the cytotoxic effects of a specific drug. In this system, the lentiviral vector carries a gene encoding an enzyme capable of modifying or degrading m6A-isoG, rendering the cells resistant to its effects. Non-transduced cells lack this resistance gene and are eliminated upon exposure to m6A-isoG. The precise mechanism of m6A-isoG cytotoxicity and the specific resistance mechanism would depend on the nature of the resistance enzyme, which could, for example, be a kinase or a hydrolase that modifies the compound to a non-toxic form.

Vector Design and Components

Modern lentiviral systems are designed with a multi-plasmid approach to enhance biosafety.[7][8] Typically, a third-generation system is used, which splits the viral components across four plasmids:

  • Transfer Plasmid: Contains the gene of interest (GOI) and the m6A-isoG resistance cassette, flanked by Long Terminal Repeats (LTRs) necessary for integration into the host genome. To improve safety, a deletion in the 3' LTR creates a self-inactivating (SIN) vector.[9]

  • Packaging Plasmid (pMDLg/pRRE): Expresses the Gag and Pol proteins.

  • Envelope Plasmid (pMD2.G): Encodes the vesicular stomatitis virus glycoprotein (B1211001) (VSV-G), which provides broad tropism.

  • Rev Plasmid (pRSV-Rev): Expresses the Rev protein.

Experimental Protocols

Protocol 1: Construction of the Lentiviral Transfer Plasmid

This protocol describes the cloning of the gene of interest (GOI) and the m6A-isoG resistance cassette into a lentiviral transfer plasmid.

1.1. Designing the Transfer Plasmid

  • The transfer plasmid should contain the necessary elements for packaging, reverse transcription, and integration.

  • A multiple cloning site (MCS) is included for the insertion of the GOI.

  • The m6A-isoG resistance gene is driven by a separate promoter (e.g., PGK or SV40) to ensure its expression.

1.2. Cloning Strategy

  • Amplify the GOI and the m6A-isoG resistance gene by PCR, adding appropriate restriction sites for cloning into the lentiviral transfer plasmid.

  • Digest both the PCR products and the transfer plasmid with the corresponding restriction enzymes.

  • Ligate the digested GOI and resistance cassette into the transfer plasmid.

  • Transform the ligated product into competent E. coli and select for positive clones by antibiotic resistance and colony PCR.

  • Confirm the correct insertion and sequence by Sanger sequencing.

Protocol 2: Lentiviral Vector Production

This protocol details the production of lentiviral particles by transient transfection of HEK293T cells.[7][8]

Materials:

  • HEK293T cells

  • DMEM with 10% Fetal Bovine Serum (FBS)

  • Transfer plasmid (containing GOI and m6A-isoG resistance)

  • Packaging plasmids (pMDLg/pRRE, pMD2.G, pRSV-Rev)

  • Transfection reagent (e.g., calcium phosphate (B84403) or lipofection-based)

  • Opti-MEM

Procedure:

  • Cell Seeding: The day before transfection, seed 6 x 10^6 HEK293T cells in a 10 cm dish. Cells should be 70-80% confluent at the time of transfection.[7]

  • Transfection:

    • Prepare the plasmid mix in a sterile tube:

      • 10 µg Transfer plasmid

      • 5 µg pMDLg/pRRE

      • 2.5 µg pMD2.G

      • 2.5 µg pRSV-Rev

    • Follow the manufacturer's protocol for your chosen transfection reagent. For a lipofection-based method, dilute the plasmids and the reagent in Opti-MEM, incubate, and then add to the cells.

  • Incubation: Incubate the cells at 37°C with 5% CO2.

  • Harvesting: 48 to 72 hours post-transfection, collect the supernatant containing the viral particles.[10]

  • Purification and Concentration (Optional but Recommended):

    • Centrifuge the supernatant at 3,000 x g for 15 minutes to pellet cell debris.

    • Filter the supernatant through a 0.45 µm filter.

    • For concentration, ultracentrifuge the supernatant at 25,000 rpm for 90 minutes or use a precipitation-based method.

    • Resuspend the viral pellet in a small volume of PBS or DMEM.

  • Storage: Aliquot the concentrated virus and store at -80°C. Avoid repeated freeze-thaw cycles.[7]

Protocol 3: Lentiviral Vector Titration

This protocol determines the functional titer of the viral stock, measured as transducing units per milliliter (TU/mL).

Materials:

  • Target cells (e.g., HeLa or HEK293T)

  • Concentrated lentiviral stock

  • Polybrene

  • Flow cytometer (if the vector also expresses a fluorescent marker like GFP) or reagents for qPCR.

Procedure:

  • Cell Seeding: Seed 5 x 10^4 cells per well in a 24-well plate.

  • Transduction:

    • The next day, prepare serial dilutions of the viral stock (e.g., 10^-2, 10^-3, 10^-4, 10^-5).

    • Add polybrene to the cells at a final concentration of 4-8 µg/mL to enhance transduction efficiency.

    • Add the diluted virus to the cells.

  • Incubation: Incubate for 48-72 hours.

  • Analysis:

    • Flow Cytometry (for fluorescent vectors): Harvest the cells, wash with PBS, and analyze the percentage of fluorescent cells by flow cytometry.

    • qPCR (for non-fluorescent vectors): Extract genomic DNA and perform qPCR to quantify the number of integrated viral copies.

  • Titer Calculation:

    • Use the following formula for flow cytometry-based titration: Titer (TU/mL) = (Number of cells at transduction x % of fluorescent cells) / Volume of virus (mL)

    • Choose a dilution that results in a percentage of positive cells between 1-20% for accuracy.

Protocol 4: Selection of Stable Cell Lines

This protocol describes the selection of transduced cells using m6A-isoG.

Materials:

  • Transduced target cells

  • Non-transduced control cells

  • This compound (m6A-isoG) stock solution

Procedure:

  • Determine Optimal m6A-isoG Concentration (Kill Curve):

    • Seed non-transduced cells in a 24-well plate.

    • The next day, add a range of m6A-isoG concentrations (e.g., 0.1 µM to 100 µM) to the wells.

    • Monitor cell viability over 7-10 days and determine the lowest concentration that kills all cells.

  • Selection of Transduced Cells:

    • Transduce the target cells with the lentiviral vector at a desired multiplicity of infection (MOI).

    • 48 hours post-transduction, passage the cells and add the predetermined optimal concentration of m6A-isoG.

    • Continue to culture the cells, replacing the medium with fresh m6A-isoG-containing medium every 3-4 days.

    • Non-transduced cells will be eliminated, and resistant colonies will emerge.

  • Expansion of Resistant Colonies:

    • Once colonies are visible, pick individual colonies and expand them in separate culture vessels.

    • Maintain a low concentration of m6A-isoG in the culture medium to prevent the loss of the integrated vector.

Data Presentation

Table 1: Lentiviral Titer Determination

Viral Dilution% GFP Positive CellsTiter (TU/mL)
10^-315.2%7.6 x 10^6
10^-41.8%9.0 x 10^6
10^-50.2%1.0 x 10^7

Table 2: m6A-isoG Kill Curve on Non-Transduced Cells

m6A-isoG Concentration (µM)% Cell Viability (Day 7)
0 (Control)100%
185%
542%
105%
200%
500%

Visualizations

Lentiviral_Workflow cluster_construction Vector Construction cluster_production Vector Production cluster_application Application GOI Gene of Interest Transfer_Plasmid Lentiviral Transfer Plasmid GOI->Transfer_Plasmid Clone m6A_isoG_Res m6A-isoG Resistance Gene m6A_isoG_Res->Transfer_Plasmid Clone HEK293T HEK293T Cells Transfer_Plasmid->HEK293T Transfect Harvest Harvest & Concentrate Viral Particles HEK293T->Harvest Packaging_Plasmids Packaging Plasmids Packaging_Plasmids->HEK293T Target_Cells Target Cells Harvest->Target_Cells Transduce Selection Select with m6A-isoG Target_Cells->Selection Stable_Cell_Line Stable Cell Line Selection->Stable_Cell_Line Transfer_Plasmid plasmid 5' LTR |  Promoter |  Gene of Interest |  IRES |  m6A-isoG Resistance |  WPRE |  3' SIN LTR Selection_Principle cluster_transduction Cell Population Post-Transduction cluster_selection Selection with m6A-isoG Transduced Transduced Cells (Express Resistance Gene) Transduced_Survive Resistant Cells Survive and Proliferate Transduced->Transduced_Survive NonTransduced Non-Transduced Cells NonTransduced_Die Sensitive Cells Die NonTransduced->NonTransduced_Die

References

High-performance liquid chromatography (HPLC) analysis of N6-Dimethylaminomethylidene isoguanosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-Dimethylaminomethylidene isoguanosine (B3425122) is a modified nucleoside, a derivative of isoguanosine.[1] Isoguanosine and its analogues are of significant interest in various fields, including drug discovery, diagnostics, and molecular biology, due to their unique base-pairing properties and potential therapeutic applications.[2][3] High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, quantification, and purification of such nucleoside analogues.[4] This document provides a detailed guide to the HPLC analysis of N6-Dimethylaminomethylidene isoguanosine, drawing upon established methods for isoguanosine and its derivatives.

The primary modes for HPLC analysis of nucleosides and their derivatives are Reverse-Phase (RP) HPLC and Hydrophilic Interaction Liquid Chromatography (HILIC).[4] RP-HPLC is a robust and versatile method suitable for a broad range of modified nucleosides, separating compounds based on hydrophobicity.[4] HILIC is particularly advantageous for the analysis of highly polar and hydrophilic compounds, offering enhanced retention and separation for such molecules.[4] The choice between these methods will depend on the specific physicochemical properties of this compound and the analytical requirements.

Data Presentation: Representative HPLC Analysis

The following tables summarize representative quantitative data for the HPLC analysis of isoguanosine derivatives. Note: This data is illustrative and may require optimization for this compound.

Table 1: Representative Reverse-Phase HPLC (RP-HPLC) Data for Isoguanosine Derivatives

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (B52724)
Gradient 5% to 30% B over 20 min
Flow Rate 1.0 mL/min
Detection UV at 284 nm[5]
Typical Retention Time 8 - 15 min
Limit of Quantification ~20-100 fmol on column

Table 2: Representative Hydrophilic Interaction Liquid Chromatography (HILIC) Data for Isoguanosine Derivatives

ParameterValue
Column Amide, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient 95% to 70% B over 15 min
Flow Rate 0.3 mL/min
Detection UV at 284 nm or Mass Spectrometry
Typical Retention Time 5 - 12 min
Limit of Quantification ~20-100 fmol on column

Experimental Protocols

Protocol 1: Reverse-Phase HPLC (RP-HPLC) Method

This protocol outlines a general RP-HPLC method for the analysis of this compound.

1. Materials:

  • HPLC System: A standard HPLC or UHPLC system with a UV detector or mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: HPLC-grade water with 0.1% formic acid.

  • Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.

  • Sample: this compound standard or sample, dissolved in the initial mobile phase composition (e.g., 95% A / 5% B).

2. Procedure:

  • System Preparation:

    • Purge the HPLC system with the mobile phases to remove any air bubbles.

    • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A and 5% Mobile Phase B) for at least 30 minutes at a flow rate of 1.0 mL/min, or until a stable baseline is achieved.

  • Sample Injection:

    • Inject a known volume of the sample (e.g., 10 µL) onto the column.

  • Chromatographic Separation:

    • Run a linear gradient from 5% to 30% Mobile Phase B over 20 minutes.

    • Maintain the flow rate at 1.0 mL/min.

    • Set the column temperature to 30 °C.

  • Detection:

    • Monitor the elution of the compound using a UV detector at a wavelength of approximately 284 nm, which is a common absorption maximum for isoguanosine derivatives.[5]

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time.

    • Quantify the compound by integrating the peak area and comparing it to a standard curve.

Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC) Method

This protocol provides a general HILIC method, which may be more suitable if this compound is highly polar.

1. Materials:

  • HPLC System: An HPLC or UHPLC system, preferably coupled with a Mass Spectrometer for enhanced sensitivity and identification.

  • Column: HILIC column (e.g., Amide, 2.1 x 100 mm, 1.7 µm particle size).[4]

  • Mobile Phase A: 10 mM Ammonium Acetate in HPLC-grade water.[4]

  • Mobile Phase B: HPLC-grade Acetonitrile.[4]

  • Sample: Dried sample reconstituted in 90% Acetonitrile / 10% Water.[4]

2. Procedure:

  • System Equilibration:

    • Equilibrate the HILIC column with 95% Mobile Phase B and 5% Mobile Phase A for at least 30 minutes at a flow rate of 0.3 mL/min.[4]

  • Sample Injection:

    • Inject the reconstituted sample (e.g., 5 µL) onto the column.

  • Chromatographic Separation:

    • Apply a gradient from 95% to 70% Mobile Phase B over 15 minutes.

    • Maintain the flow rate at 0.3 mL/min.

    • Set the column temperature to 35 °C.

  • Detection:

    • Detect the analyte using a UV detector at approximately 284 nm or, for higher sensitivity and specificity, a mass spectrometer.

  • Data Analysis:

    • Identify and quantify the peak of interest as described in the RP-HPLC protocol.

Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample containing This compound Dissolution Dissolution in Initial Mobile Phase Sample->Dissolution Filtration Filtration (0.22 µm) Dissolution->Filtration Injection Sample Injection Filtration->Injection Separation Chromatographic Separation (RP-HPLC or HILIC) Injection->Separation Detection Detection (UV or MS) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification Report Report Quantification->Report Final Report

Caption: General workflow for the HPLC analysis of this compound.

References

Application Notes and Protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy of N6-Dimethylaminomethylidene isoguanosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the characterization of N6-Dimethylaminomethylidene isoguanosine (B3425122) using Nuclear Magnetic Resonance (NMR) spectroscopy. This document includes detailed experimental protocols and data presentation guidelines to facilitate the structural elucidation and analysis of this modified nucleoside.

Application Notes

N6-Dimethylaminomethylidene isoguanosine is a derivative of isoguanosine, an isomer of the naturally occurring nucleoside guanosine.[1] The modification at the N6 position with a dimethylaminomethylidene group can significantly alter the molecule's chemical properties, including its hydrogen bonding capabilities and potential interactions with biological macromolecules. Such modifications are of interest in drug discovery and molecular biology for the development of novel therapeutic agents and molecular probes.

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure, conformation, and dynamics of chemical entities in solution.[2] For this compound, 1D (¹H and ¹³C) and 2D NMR experiments are essential for unambiguous assignment of all proton and carbon signals, confirming the presence and structure of the N6-substituent, and elucidating the conformation of the ribose sugar moiety. Advanced NMR techniques can also be employed to study its interactions with target biomolecules, providing valuable insights into its mechanism of action.

Quantitative NMR Data Summary

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values serve as a reference for experimental data.

Table 1: Predicted ¹H NMR Chemical Shifts

Atom NumberPredicted Chemical Shift (ppm)Multiplicity
H87.8 - 8.2Singlet
H1'5.8 - 6.2Doublet
H2'4.5 - 4.9Triplet
H3'4.2 - 4.6Triplet
H4'4.0 - 4.4Multiplet
H5', H5''3.6 - 4.0Multiplet
N=CH8.5 - 8.9Singlet
N(CH₃)₂3.0 - 3.4Singlet
Ribose OH5.0 - 5.5Broad

Table 2: Predicted ¹³C NMR Chemical Shifts

Atom NumberPredicted Chemical Shift (ppm)
C6158 - 162
C2154 - 158
C4150 - 154
C8138 - 142
C5115 - 119
C1'88 - 92
C4'84 - 88
C2'74 - 78
C3'70 - 74
C5'61 - 65
N=CH160 - 164
N(CH₃)₂40 - 44

Experimental Protocols

Protocol 1: Sample Preparation
  • Compound Purity : Ensure the this compound sample is of high purity (>95%) to avoid spectral complications from impurities.[2]

  • Solvent Selection : Dissolve approximately 1-5 mg of the compound in 0.5-0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical for sample solubility and to avoid overlapping solvent signals with key analyte resonances.[2]

  • Sample Filtration : If any particulate matter is visible, filter the sample through a glass wool plug in a Pasteur pipette directly into the NMR tube.

  • Internal Standard : For quantitative NMR (qNMR), add a known amount of an internal standard with a singlet peak in a clear region of the spectrum.

Protocol 2: NMR Data Acquisition

The following parameters are provided as a general guideline and should be optimized for the specific instrument and sample.

  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • ¹H NMR Acquisition :

    • Pulse Program : A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width : Approximately 12-16 ppm.

    • Acquisition Time : 2-4 seconds.

    • Relaxation Delay : 1-5 seconds.

    • Number of Scans : 16-64, depending on the sample concentration.

  • ¹³C NMR Acquisition :

    • Pulse Program : A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

    • Spectral Width : Approximately 200-250 ppm.

    • Acquisition Time : 1-2 seconds.

    • Relaxation Delay : 2-5 seconds.

    • Number of Scans : 1024-4096, due to the low natural abundance of ¹³C.

  • 2D NMR Experiments :

    • COSY (Correlation Spectroscopy) : To establish ¹H-¹H spin-spin coupling networks, particularly within the ribose moiety.

    • HSQC (Heteronuclear Single Quantum Coherence) : To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and connecting different structural fragments.

Protocol 3: Data Processing and Analysis
  • Fourier Transformation : Apply an exponential window function (line broadening) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phasing and Baseline Correction : Manually phase the transformed spectrum and apply a baseline correction to ensure accurate integration.

  • Referencing : Reference the chemical shifts to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Spectral Assignment :

    • Assign the proton signals based on their chemical shifts, multiplicities, and integrations.

    • Use COSY data to confirm proton-proton connectivities within the ribose ring.

    • Use HSQC to assign the carbons directly attached to protons.

    • Use HMBC to assign quaternary carbons and confirm the overall structure by identifying correlations between the base, ribose, and the N6-substituent.

Visualizations

Experimental Workflow for NMR Analysis

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis sample N6-Dimethylaminomethylidene isoguanosine dissolve Dissolve in Deuterated Solvent sample->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_spec NMR Spectrometer transfer->nmr_spec Insert Sample one_d 1D NMR (¹H, ¹³C) nmr_spec->one_d two_d 2D NMR (COSY, HSQC, HMBC) nmr_spec->two_d processing Processing (FT, Phasing, Baseline) one_d->processing two_d->processing assignment Spectral Assignment processing->assignment elucidation Structure Elucidation assignment->elucidation

Caption: General experimental workflow for the NMR analysis of this compound.

References

Application Note: High-Resolution Mass Spectrometry for the Characterization of N6-Dimethylaminomethylidene Isoguanosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the characterization of N6-Dimethylaminomethylidene isoguanosine (B3425122), a modified nucleoside of interest in drug development and nucleic acid research, using high-resolution mass spectrometry (HRMS). The methodologies provided herein cover sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, and data interpretation. Quantitative data, including theoretical exact mass and predicted fragmentation ions, are presented to facilitate compound identification and structural elucidation. Furthermore, this document provides visual workflows and fragmentation pathway diagrams to aid in the experimental setup and data analysis.

Introduction

Isoguanosine and its derivatives are isomers of the canonical nucleoside guanosine (B1672433) and have garnered significant attention in various fields, including the development of therapeutic oligonucleotides and the study of nucleic acid structures. The N6-Dimethylaminomethylidene modification serves as a protecting group for the exocyclic amine of isoguanosine, facilitating its use in chemical synthesis. Accurate characterization of this modified nucleoside is paramount for quality control, metabolic studies, and understanding its role in biological systems. High-resolution mass spectrometry, particularly when coupled with liquid chromatography, offers the requisite sensitivity and specificity for the unambiguous identification and structural analysis of such modified nucleosides. This document provides a robust framework for the mass spectrometric characterization of N6-Dimethylaminomethylidene isoguanosine.

Experimental Protocols

Sample Preparation

The following protocol outlines the preparation of a pure standard of this compound for direct infusion or LC-MS/MS analysis. For analysis from biological matrices such as urine or cell culture media, a solid-phase extraction (SPE) or liquid-liquid extraction protocol would be required to remove interfering substances.

Materials:

  • This compound standard

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • Formic acid (LC-MS grade)

  • 0.22 µm syringe filters

  • Autosampler vials

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.

  • From the stock solution, prepare a working solution of 1 µg/mL in a mixture of 95:5 (v/v) LC-MS grade water:acetonitrile with 0.1% formic acid.

  • Vortex the working solution thoroughly to ensure complete dissolution.

  • Filter the solution through a 0.22 µm syringe filter into an autosampler vial.

  • Prepare a blank sample consisting of the dissolution solvent for use as a control.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation:

  • A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) equipped with an electrospray ionization (ESI) source.

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

LC Method:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is recommended for the separation of modified nucleosides.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would start at a low percentage of Mobile Phase B (e.g., 2-5%) and ramp up to a higher percentage (e.g., 95%) over several minutes to elute the analyte. A re-equilibration step at the initial conditions is necessary between injections.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

MS Method:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Source Temperature: 120 - 150 °C.

  • Desolvation Temperature: 350 - 450 °C.

  • Gas Flow Rates: Optimize nebulizer and drying gas flow rates for the specific instrument.

  • Mass Analyzer Mode: Full scan MS and data-dependent MS/MS (ddMS2) or targeted MS/MS.

  • Full Scan Range: m/z 100-500.

  • MS/MS Fragmentation: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).

  • Collision Energy: Ramped or stepped collision energy (e.g., 10-40 eV) to obtain a rich fragmentation spectrum.

Data Presentation

The following tables summarize the key quantitative data for the mass spectrometric characterization of this compound.

Table 1: Molecular Information and Theoretical Monoisotopic Mass

Compound NameMolecular FormulaMolar Mass ( g/mol )Theoretical Monoisotopic Mass (Da)Theoretical [M+H]⁺ (m/z)
This compound

Troubleshooting & Optimization

Troubleshooting N6-Dimethylaminomethylidene isoguanosine insolubility in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the insolubility of N6-Dimethylaminomethylidene isoguanosine (B3425122) in cell culture media.

Frequently Asked Questions (FAQs)

Q1: I'm observing a precipitate in my cell culture media after adding N6-Dimethylaminomethylidene isoguanosine. What is the likely cause?

A1: Precipitation of this compound in cell culture media is a common issue that can arise from several factors. The most probable cause is the low aqueous solubility of the compound. When a concentrated stock solution, typically in an organic solvent like DMSO, is diluted into the aqueous environment of the cell culture media, the compound can "crash out" or precipitate if its solubility limit is exceeded.[1] Other contributing factors can include the final concentration of the compound, the temperature of the media, the pH of the media, and potential interactions with media components.[1][2][3]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: For this compound, it is recommended to prepare a high-concentration stock solution in an organic solvent such as Dimethyl sulfoxide (B87167) (DMSO).[4] DMSO is a powerful solvent capable of dissolving many organic compounds and is generally well-tolerated by most cell lines at low final concentrations (typically <0.5%).

Q3: Can I store the this compound solution for a long period?

A3: It is best practice to prepare fresh working solutions from your stock solution for each experiment.[4] If you need to store the stock solution, it should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. Before each use, the stock solution should be thawed completely and vortexed to ensure homogeneity.

Q4: My compound seems to precipitate over time in the incubator. What could be the reason?

A4: Delayed precipitation can occur due to several factors. Evaporation of the media in the incubator can increase the concentration of the compound, pushing it beyond its solubility limit.[1][5] Additionally, changes in the media's pH due to cellular metabolism can affect the solubility of pH-sensitive compounds.[1] Interactions with salts, amino acids, or proteins in the media can also lead to the formation of insoluble complexes over time.[1]

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Addition to Media

If you observe a precipitate immediately after adding the this compound stock solution to your cell culture media, follow these troubleshooting steps:

Experimental Protocol: Serial Dilution for Determining Maximum Soluble Concentration

  • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.

  • Warm your complete cell culture medium to 37°C.[1]

  • Prepare a series of dilutions of the stock solution directly into the pre-warmed media. For example, create final concentrations of 100 µM, 50 µM, 25 µM, 10 µM, and 1 µM.

  • To minimize rapid solvent shock, add the stock solution dropwise while gently vortexing the media.[1]

  • Visually inspect each dilution immediately for any signs of precipitation (cloudiness or visible particles).

  • The highest concentration that remains clear is your approximate maximum soluble concentration under these conditions.

dot

experimental_workflow cluster_preparation Stock Solution Preparation cluster_dilution Dilution & Observation cluster_outcome Outcome stock Prepare 10 mM Stock in DMSO media Pre-warm Media to 37°C serial_dilution Perform Serial Dilutions (e.g., 1-100 µM) media->serial_dilution Add stock dropwise observe Visually Inspect for Precipitation serial_dilution->observe soluble Highest Clear Concentration = Max Soluble Conc. observe->soluble No insoluble Precipitate Observed observe->insoluble Yes signaling_pathway compound N6-Dimethylaminomethylidene isoguanosine dna_synthesis Inhibition of DNA Synthesis compound->dna_synthesis apoptosis Induction of Apoptosis compound->apoptosis cell_death Cell Death dna_synthesis->cell_death apoptosis->cell_death

References

Optimizing N6-Dimethylaminomethylidene isoguanosine concentration for experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N6-Dimethylaminomethylidene isoguanosine (B3425122). This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guidance and answers to frequently asked questions regarding the use of this compound in your experiments. Based on its structural similarity to known ligands, N6-Dimethylaminomethylidene isoguanosine is hypothesized to function as a Toll-like Receptor 7 (TLR7) agonist. The guidance provided is based on this proposed mechanism of action.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Question: I'm observing precipitation after diluting the stock solution of this compound into my aqueous cell culture medium. What should I do?

Answer: This is a common issue when diluting hydrophobic compounds from a concentrated DMSO stock into an aqueous buffer or medium.[1][2] Here are several steps to resolve it:

  • Optimize Dilution Method: Instead of a single-step dilution, perform a serial dilution. Pre-warming the cell culture medium to 37°C before adding the compound can also enhance solubility.[1] Add the compound stock dropwise while gently vortexing the medium to facilitate mixing.[1]

  • Check Final DMSO Concentration: Ensure the final concentration of DMSO in your culture is low (typically ≤ 0.5%) to avoid solvent toxicity.[3][4] If your compound's working concentration is high, you may need to prepare a more concentrated initial stock.

  • Lower the Working Concentration: The intended concentration of the compound might be above its solubility limit in your specific medium. Try performing a dose-response experiment starting from a lower concentration to identify the maximum soluble concentration that still yields a biological effect.[1][5]

  • Sonication: If precipitation still occurs, gentle sonication can sometimes help to redissolve the compound.[5] However, be mindful of potential compound degradation or effects on other media components.

Question: My experimental results are inconsistent between replicates or experiments. What are the potential causes and solutions?

Answer: Lack of reproducibility can stem from several factors related to cell handling, compound preparation, or the assay itself.[6][7]

  • Cell Health and Density: Ensure your cells are healthy, within a consistent passage number range, and plated at a uniform density across all wells.[6] Uneven cell distribution is a common cause of variability.[8]

  • Compound Preparation: Always prepare fresh dilutions of this compound for each experiment from a validated stock solution. Avoid repeated freeze-thaw cycles of the stock.

  • Assay Conditions: Use pre-warmed reagents and be consistent with incubation times. For plate-based assays, be aware of "edge effects"; it is good practice to fill the outer wells with sterile PBS or medium to maintain humidity and not use them for experimental data points.[6]

  • Pipetting Accuracy: Ensure your pipettes are calibrated and use proper pipetting techniques to minimize errors during serial dilutions and reagent additions.

Question: I am not observing any biological effect after treating my cells with this compound. Why might this be?

Answer: A lack of response could be due to several factors, from the compound itself to the biological system being used.

  • Cell Type Suitability: Confirm that your chosen cell line expresses TLR7.[9] TLR7 is primarily expressed in the endosomes of specific immune cells like plasmacytoid dendritic cells (pDCs) and B cells.[9][10] Cell lines commonly used for TLR7 assays include HEK-Blue™ hTLR7 reporter cells or immune cell lines like RAW 264.7.

  • Compound Concentration: The concentration range might be too low. TLR7 agonists can have effective concentrations ranging from nanomolar to micromolar.[11][12] It is crucial to perform a wide dose-response curve to determine the optimal concentration.

  • Assay Readout and Timing: Ensure your chosen readout is appropriate for TLR7 activation (e.g., IFN-α, IL-6, TNF-α production, or NF-κB reporter activity) and that you are measuring it at the correct time point.[13] Cytokine production can often be detected within 6-24 hours of stimulation.

  • Compound Integrity: Verify the integrity of your compound stock. If improperly stored, it may have degraded.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a modified nucleoside. Given that other nucleoside analogs and small molecules like imidazoquinolines are known agonists of Toll-like Receptor 7 (TLR7), it is proposed that this compound acts as a TLR7 agonist.[14] TLR7 activation within the endosome initiates a MyD88-dependent signaling pathway, leading to the activation of transcription factors like NF-κB and IRF7 and the subsequent production of type I interferons and other pro-inflammatory cytokines.[10][15]

Q2: What is a typical starting concentration range for in vitro experiments?

A2: The optimal concentration is cell-type and assay-dependent. For TLR7 agonists, a broad dose-response experiment is recommended. Based on data for similar small molecule TLR7 agonists, a starting range of 0.1 µM to 30 µM is often effective. Some potent agonists show activity in the nanomolar range.[11][12][16]

Table 1: Recommended Starting Concentrations for In Vitro TLR7 Activation Assays
Cell TypeAssay TypeRecommended Starting RangeReference
Human PBMCsCytokine Production (ELISA)0.1 µM - 10 µM[17]
HEK293-hTLR7 Reporter CellsSEAP / Luciferase Reporter0.1 µM - 5 µM[11]
Mouse Macrophages (e.g., RAW 264.7)Nitric Oxide or Cytokine Production1 µM - 25 µM[18]
Plasmacytoid Dendritic Cells (pDCs)IFN-α Production10 nM - 1 µM[12]

Q3: How should I prepare the stock solution?

A3: this compound is typically soluble in organic solvents like DMSO. Prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO. Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Experimental Protocols & Visualizations

Protocol: In Vitro TLR7 Activation Assay Using Reporter Cells

This protocol describes a general method for quantifying the activity of this compound using HEK-Blue™ hTLR7 cells, which express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

Materials:

  • HEK-Blue™ hTLR7 cells

  • HEK-Blue™ Detection Medium

  • Complete culture medium (DMEM, 10% FBS, Penicillin/Streptomycin)

  • This compound (10 mM stock in DMSO)

  • Sterile 96-well flat-bottom plates

  • Phosphate-Buffered Saline (PBS)

Methodology:

  • Cell Seeding: The day before the experiment, seed HEK-Blue™ hTLR7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 180 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂.

  • Compound Dilution: Prepare serial dilutions of this compound in complete culture medium. For example, to achieve final concentrations of 0.1, 1, and 10 µM, prepare 10X working stocks (1, 10, and 100 µM). Remember to include a vehicle control (DMSO at the same final concentration as your highest compound dose) and a positive control (e.g., R848 at 1 µg/mL).

  • Cell Stimulation: Add 20 µL of the 10X compound dilutions to the appropriate wells of the cell plate. This will bring the final volume to 200 µL.

  • Incubation: Incubate the plate for 16-24 hours at 37°C, 5% CO₂.[19]

  • SEAP Detection:

    • Prepare the HEK-Blue™ Detection medium according to the manufacturer's instructions.

    • Transfer 20 µL of the supernatant from each well of the cell plate to a new 96-well plate.

    • Add 180 µL of the prepared detection medium to each well.

    • Incubate at 37°C for 1-4 hours, or until a sufficient color change is observed.

  • Data Acquisition: Measure the optical density (OD) at 620-650 nm using a microplate reader.

  • Analysis: Subtract the background OD (from wells with no cells) and normalize the results to the vehicle control. Plot the dose-response curve to determine the EC₅₀ value.

G cluster_workflow Experimental Workflow prep Prepare Serial Dilutions of Compound in Medium stimulate Add Compound Dilutions to Cells (20µL) prep->stimulate seed Seed HEK-Blue™ hTLR7 Cells (5x10^4 cells/well) incubate1 Incubate Overnight (37°C, 5% CO2) seed->incubate1 incubate1->stimulate incubate2 Incubate 16-24 Hours (37°C, 5% CO2) stimulate->incubate2 supernatant Transfer Supernatant to New Plate incubate2->supernatant detect Add Detection Medium & Incubate 1-4 Hours supernatant->detect read Read OD at 650nm detect->read analyze Analyze Data (Calculate EC50) read->analyze

Caption: Workflow for TLR7 activation reporter assay.

TLR7 Signaling Pathway

Upon binding this compound in an endosomal compartment, TLR7 dimerizes and recruits the adaptor protein MyD88.[15][20] This initiates a signaling cascade involving IRAK kinases and the E3 ubiquitin ligase TRAF6.[10] Ultimately, this pathway leads to the activation of the MAP kinase (MAPK) and NF-κB signaling pathways, as well as the phosphorylation and nuclear translocation of Interferon Regulatory Factor 7 (IRF7), culminating in the transcription of genes for type I interferons and pro-inflammatory cytokines.[15][21]

G cluster_pathway TLR7 Signaling Pathway cluster_nucleus Nucleus ligand N6-DMA-isoguanosine (Ligand) tlr7 TLR7 ligand->tlr7 Binds in Endosome myd88 MyD88 tlr7->myd88 Recruits irak IRAK4 / IRAK1 myd88->irak traf6 TRAF6 irak->traf6 traf6_out traf6->traf6_out tak1 TAK1 Complex mapk MAPK Pathway (JNK, p38) tak1->mapk nfkb_path IKK Complex tak1->nfkb_path ap1 AP-1 mapk->ap1 cytokines Pro-inflammatory Cytokines (IL-6, TNFα) ap1->cytokines Gene Transcription nfkb NF-κB nfkb_path->nfkb nfkb->cytokines Gene Transcription irf7 IRF7 irf7_p p-IRF7 irf7->irf7_p ifn Type I Interferons (IFN-α, IFN-β) irf7_p->ifn Gene Transcription traf6_out->tak1 traf6_out->irf7

References

Common issues with N6-Dimethylaminomethylidene isoguanosine in long-term studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N6-Dimethylaminomethylidene isoguanosine (B3425122) in long-term studies.

Frequently Asked Questions (FAQs)

Q1: What is N6-Dimethylaminomethylidene isoguanosine and what are its common applications?

This compound is a modified nucleoside.[1] Modified nucleosides are often utilized in research and drug development for their potential to modulate biological processes. They can be incorporated into nucleic acids to alter their properties or can act as standalone therapeutic agents. Specific long-term applications are not extensively documented in publicly available literature, but related compounds are used in antiviral, anticancer, and molecular biology research.

Q2: How should I store this compound for long-term use?

For long-term stability, it is recommended to store this compound as a solid at -20°C. If dissolved in a solvent such as DMSO, it should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Q3: What solvents are recommended for dissolving this compound?

DMSO is a common solvent for preparing stock solutions of many organic compounds, including modified nucleosides. For aqueous buffers, solubility may be limited. It is crucial to determine the solubility in your specific experimental buffer. For cell culture experiments, the final concentration of DMSO should be kept low (typically <0.1%) to avoid solvent-induced toxicity.

Troubleshooting Guide

Issue 1: Compound Precipitation in Aqueous Media

Symptom: A precipitate is observed when diluting a DMSO stock solution of this compound into an aqueous buffer or cell culture medium.

Possible Causes:

  • Low Aqueous Solubility: The compound may have limited solubility in aqueous solutions.

  • Buffer Composition: The pH, salt concentration, or presence of other components in the buffer can affect solubility.

  • Temperature: Lower temperatures can decrease solubility.

Troubleshooting Steps:

  • Sonication: Gently sonicate the solution to aid in dissolution.

  • Increase Solvent Concentration: If permissible for your experiment, a slightly higher concentration of a co-solvent like DMSO or ethanol (B145695) might be necessary.

  • pH Adjustment: Test the solubility at different pH values, as the charge state of the molecule can influence its solubility.

  • Use of Surfactants: A low concentration of a biocompatible surfactant (e.g., Tween® 20) can sometimes help to maintain solubility, but this should be tested for compatibility with your experimental system.

Issue 2: Loss of Compound Activity Over Time in Long-Term Studies

Symptom: The observed biological effect of this compound diminishes over the course of a multi-day or multi-week experiment.

Possible Causes:

  • Chemical Degradation: The compound may be unstable in the experimental medium at 37°C. The dimethylaminomethylidene group could be susceptible to hydrolysis.

  • Metabolic Degradation: If used in cell culture or in vivo, the compound may be metabolized by cellular enzymes.

  • Adsorption to Surfaces: The compound may adsorb to the plasticware used in the experiment, reducing its effective concentration.

Troubleshooting Workflow

Start Loss of Activity Detected Check_Stability Assess Compound Stability Start->Check_Stability Check_Metabolism Investigate Metabolism Start->Check_Metabolism Check_Adsorption Evaluate Adsorption Start->Check_Adsorption Replenish Replenish Compound Check_Stability->Replenish If unstable Modify_Protocol Modify Experimental Protocol Check_Stability->Modify_Protocol If unstable Use_Inhibitors Use Metabolic Inhibitors Check_Metabolism->Use_Inhibitors If metabolized Change_Plasticware Change Plasticware Type Check_Adsorption->Change_Plasticware If adsorbs

Caption: Troubleshooting workflow for loss of compound activity.

Suggested Actions:

  • Stability Assessment: Analyze the concentration of the compound in the medium over time using techniques like HPLC or LC-MS.

  • Regular Replenishment: If the compound is found to be unstable, replenish it by performing partial or full media changes at regular intervals.

  • Metabolic Profiling: Use techniques like mass spectrometry to identify potential metabolites of the compound in your experimental system.

Issue 3: Off-Target Effects or Unexpected Phenotypes

Symptom: The observed biological effects are inconsistent with the expected mechanism of action, or unexpected cellular phenotypes arise.

Possible Causes:

  • Interaction with Multiple Pathways: As a modified nucleoside, it could potentially interact with various enzymes that recognize nucleosides or nucleotides.

  • Tautomerization: Isoguanosine and its derivatives can exist in different tautomeric forms, which may have different biological activities and binding partners.[2]

  • Incorporation into Nucleic Acids: If the compound is a substrate for polymerases, its incorporation into DNA or RNA could lead to downstream effects.

Signaling Pathway Considerations

N6_Compound N6-Dimethylaminomethylidene isoguanosine Target_Pathway Intended Target Pathway N6_Compound->Target_Pathway Off_Target_1 Kinase Signaling N6_Compound->Off_Target_1 Off_Target_2 Nucleic Acid Metabolism N6_Compound->Off_Target_2 Off_Target_3 Other Nucleoside-Binding Proteins N6_Compound->Off_Target_3 Biological_Effect Observed Biological Effect Target_Pathway->Biological_Effect Off_Target_1->Biological_Effect Off_Target_2->Biological_Effect Off_Target_3->Biological_Effect

Caption: Potential for on-target and off-target effects.

Mitigation Strategies:

  • Dose-Response Studies: Perform careful dose-response experiments to identify the lowest effective concentration and minimize off-target effects.

  • Use of Controls: Employ structurally related but inactive control compounds to confirm that the observed effects are specific to this compound.

  • Target Engagement Assays: If the intended target is known, use assays to confirm that the compound is engaging with its target at the concentrations used in the experiments.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubility (mg/mL)Notes
DMSO>10Generally soluble.
Ethanol~5Moderately soluble.
Water<1Slightly soluble to insoluble.[3]
PBS (pH 7.4)<0.5Poorly soluble, may require sonication.

Table 2: Example Stability of a Modified Nucleoside in Cell Culture Medium at 37°C

Time (hours)Concentration Remaining (%)
0100
2485
4865
7240

Note: This is hypothetical data for illustrative purposes. Actual stability should be determined experimentally.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weighing: Accurately weigh out the required amount of this compound (MW: 338.32 g/mol ) in a sterile microcentrifuge tube.[3]

  • Solvent Addition: Add the appropriate volume of sterile, anhydrous DMSO to achieve a 10 mM concentration.

  • Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 37°C) or sonication can be used to aid dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes and store at -20°C.

Protocol 2: General Workflow for a Long-Term Cell Culture Experiment

Start Start Experiment Prepare_Stock Prepare Stock Solution Start->Prepare_Stock Seed_Cells Seed Cells Prepare_Stock->Seed_Cells Add_Compound Add Compound to Medium Seed_Cells->Add_Compound Incubate Incubate (e.g., 24h) Add_Compound->Incubate Media_Change Replenish Medium with Fresh Compound Incubate->Media_Change Repeat_Incubation Continue Incubation Media_Change->Repeat_Incubation Repeat_Incubation->Media_Change Repeat as necessary Endpoint_Assay Perform Endpoint Assay Repeat_Incubation->Endpoint_Assay

Caption: General experimental workflow for long-term cell culture studies.

  • Cell Seeding: Seed cells at an appropriate density to ensure they do not become over-confluent during the experiment.

  • Compound Addition: The following day, treat the cells with the desired concentration of this compound. Prepare the final concentration by diluting the stock solution in fresh, pre-warmed cell culture medium.

  • Incubation and Monitoring: Incubate the cells under standard conditions (e.g., 37°C, 5% CO2). Monitor the cells daily for any morphological changes.

  • Compound Replenishment: For experiments lasting longer than 48-72 hours, it is advisable to replace the medium with freshly prepared medium containing the compound every 2-3 days to ensure a consistent concentration.

References

How to prevent degradation of N6-Dimethylaminomethylidene isoguanosine in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N6-Dimethylaminomethylidene isoguanosine (B3425122). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What is N6-Dimethylaminomethylidene isoguanosine and why is its stability in solution a concern?

A1: this compound is a modified nucleoside, an analog of isoguanosine. The N6-dimethylaminomethylidene group serves as a protecting group for the exocyclic amino function of the isoguanine (B23775) base. The primary concern regarding its stability in solution is the premature removal (degradation) of this protecting group, which can lead to the formation of isoguanosine and other byproducts. This degradation can significantly impact experimental results by altering the concentration of the active compound and introducing impurities that may have unintended biological effects.

Q2: What are the main factors that contribute to the degradation of this compound in solution?

A2: The stability of the N6-dimethylaminomethylidene protecting group is highly dependent on the pH of the solution. Basic and, to a lesser extent, acidic conditions can catalyze the hydrolysis of the formamidine (B1211174) group, leading to its removal. Temperature and the choice of solvent also play crucial roles. Elevated temperatures can accelerate the rate of degradation, and protic solvents may participate in the hydrolysis reaction.

Q3: How can I visually identify if my this compound solution has degraded?

A3: While visual inspection is not a definitive method, signs of degradation may include a change in the color or clarity of the solution, or the formation of a precipitate. However, significant degradation can occur without any visible changes. Therefore, it is crucial to rely on analytical methods like High-Performance Liquid Chromatography (HPLC) to accurately assess the purity and concentration of your solution over time.

Q4: Can I store this compound in an aqueous buffer for long-term use?

A4: Long-term storage in aqueous buffers is generally not recommended due to the risk of hydrolysis, especially if the pH is not strictly controlled. For long-term storage, it is best to store the compound as a dry powder at low temperatures. If a stock solution is required, preparing it in an anhydrous aprotic solvent like DMSO and storing it at -20°C or -80°C in small aliquots is the preferred method to minimize degradation from repeated freeze-thaw cycles and exposure to moisture.

Troubleshooting Guides

Issue 1: Rapid Loss of Compound Activity in Experiments

Symptoms:

  • Inconsistent or lower-than-expected biological activity in assays.

  • Decreased peak area of the parent compound in HPLC analysis over a short period.

Possible Causes and Solutions:

Possible CauseRecommended Action
Inappropriate Solvent The compound may be unstable in the chosen solvent. If using aqueous buffers, ensure the pH is neutral and the buffer is freshly prepared. For stock solutions, use anhydrous DMSO or DMF.
Incorrect pH of the Medium The N6-dimethylaminomethylidene group is labile under basic and some acidic conditions. Measure the pH of your experimental medium. If it is outside the optimal range (around pH 7), adjust it or use a more suitable buffer system.
Elevated Temperature High temperatures accelerate degradation. Conduct experiments at the lowest feasible temperature. For incubations, consider shorter time points if possible.
Contamination of Solution Contaminants, such as acids, bases, or enzymes (e.g., amidases), can catalyze degradation. Use high-purity solvents and sterile techniques.
Issue 2: Appearance of Unknown Peaks in HPLC Chromatogram

Symptoms:

  • Multiple new peaks appearing in the HPLC chromatogram of the sample over time.

  • A corresponding decrease in the peak area of this compound.

Possible Causes and Solutions:

Possible CauseRecommended Action
Hydrolysis of the Protecting Group The primary degradation pathway is the hydrolysis of the dimethylaminomethylidene group. The major degradation product is likely isoguanosine. Run a standard of isoguanosine to confirm the identity of the new peak.
Solvent-Induced Degradation Some solvents may react with the compound. If using alcoholic solvents, consider the possibility of transamidation. Switch to a more inert solvent like DMSO.
Photodegradation Although less common for this type of modification, exposure to light can sometimes induce degradation. Protect solutions from light by using amber vials or wrapping containers in aluminum foil.

Quantitative Data Summary

Table 1: Estimated Half-life of N,N-dimethylformamidine (dmf) Protecting Group on Nucleosides under Various Deprotection Conditions.

ConditionTemperature (°C)Estimated Half-lifeNotes
Concentrated Ammonium HydroxideRoom Temperature< 2 hours[1]Complete removal is the goal in this context.
Concentrated Ammonium Hydroxide55< 1 hour[1]Standard deprotection condition.
0.05 M Potassium Carbonate in MethanolRoom Temperature~4 hours[2]A milder deprotection condition.
Tert-Butylamine/water (1:3 v/v)60~6 hours[2]Alternative deprotection method.
Imidazolium triflate (IMT) or 1-hydroxybenztriazole (HOBt) in mild acidic conditionsNot specifiedRapid removalDemonstrates lability in some acidic conditions.

Note: These values are for complete deprotection and indicate conditions to avoid for maintaining the integrity of this compound in solution.

Experimental Protocols

Protocol 1: Preparation and Storage of Stock Solutions

Objective: To prepare a stable stock solution of this compound.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weigh the desired amount of the compound in a sterile environment.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).

  • Vortex briefly until the solid is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid multiple freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Monitoring Stability by HPLC

Objective: To assess the stability of this compound in a specific experimental buffer.

Materials:

  • This compound stock solution (in DMSO)

  • Experimental buffer (e.g., PBS, pH 7.4)

  • HPLC system with a C18 reverse-phase column

  • Mobile phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0

  • Mobile phase B: Acetonitrile

  • Isoguanosine standard

Procedure:

  • Prepare a solution of this compound in the experimental buffer at the final working concentration.

  • Immediately inject a sample (t=0) onto the HPLC system.

  • Incubate the remaining solution under the experimental conditions (e.g., 37°C).

  • At various time points (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the solution and inject it into the HPLC.

  • Analyze the chromatograms to determine the peak area of this compound and any degradation products.

  • If a new peak appears, compare its retention time to that of an isoguanosine standard to confirm its identity.

  • Calculate the percentage of remaining this compound at each time point to determine its stability in the specific buffer.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_analysis Stability Analysis cluster_data Data Interpretation prep Prepare Solution in Test Buffer hplc_t0 HPLC Analysis (t=0) prep->hplc_t0 incubate Incubate at Experimental Temperature prep->incubate analyze Analyze Chromatograms hplc_t0->analyze hplc_tx HPLC Analysis (t=x hours) incubate->hplc_tx hplc_tx->analyze compare Compare with Isoguanosine Standard analyze->compare determine Determine Degradation Rate compare->determine

Caption: Workflow for monitoring the stability of this compound.

degradation_pathway N6_compound N6-Dimethylaminomethylidene isoguanosine transition_state Hydrolysis (H2O, H+ or OH-) N6_compound->transition_state isoguanosine Isoguanosine transition_state->isoguanosine dmf N,N-Dimethylformamide transition_state->dmf

Caption: Primary degradation pathway of this compound.

troubleshooting_logic start Inconsistent Experimental Results? check_purity Check Solution Purity with HPLC start->check_purity degradation Degradation Confirmed? check_purity->degradation check_storage Review Storage Conditions (Solvent, Temp, pH) degradation->check_storage Yes no_degradation Investigate Other Experimental Variables degradation->no_degradation No optimize Optimize Experimental Protocol (Lower Temp, Anhydrous Solvent, Neutral pH) check_storage->optimize

Caption: Troubleshooting logic for unexpected experimental outcomes.

References

Technical Support Center: Off-Target Effects of Modified Nucleoside Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific public information is available for a compound designated "N6-Dimethylaminomethylidene isoguanosine (B3425122)." The following technical support guide is a generalized resource for researchers working with modified nucleoside analogs, particularly those derived from isoguanosine or guanosine. The principles, hypothetical data, and protocols provided are based on common experiences with small molecule inhibitors in biomedical research.

Frequently Asked Questions (FAQs)

Q1: I am working with a novel isoguanosine analog. What are the most probable off-targets I should be concerned about?

A1: Given that isoguanosine is a structural isomer of guanosine, your compound is a purine (B94841) analog.[1][2] The most likely off-targets are proteins that have binding sites for endogenous purines like ATP and GTP. These include:

  • Kinases: With over 500 kinases in the human genome, this is the largest and most common class of off-targets for ATP-competitive inhibitors.[3][4]

  • Polymerases: Both DNA and RNA polymerases can interact with nucleoside analogs, potentially leading to chain termination or inhibition of nucleic acid synthesis.[5][6][7]

  • GTPases: Small G-proteins (e.g., Ras, Rho) and other GTP-binding proteins are potential off-targets.

  • Other Purine-Binding Enzymes: This includes enzymes involved in nucleotide metabolism, such as inosine (B1671953) monophosphate dehydrogenase (IMPDH).[8]

Q2: My cells exhibit significant cytotoxicity at concentrations where I expect to see specific on-target effects. How can I determine if this is due to off-targets?

A2: Distinguishing between on-target toxicity, off-target toxicity, and general cytotoxicity is a critical step.[9]

  • On-Target Toxicity: If your intended target is essential for cell survival, cytotoxicity is an expected outcome.

  • Off-Target Toxicity: If the cytotoxicity is more potent than the on-target activity or presents an unexpected phenotype (e.g., mitochondrial dysfunction, DNA damage), it is likely due to off-target effects.[6][8] Nucleoside analogs are known to sometimes cause mitochondrial toxicity by inhibiting mitochondrial polymerases.[6][8]

  • Troubleshooting Steps:

    • Dose-Response Curve: Perform a careful dose-response analysis for both your on-target effect and a cytotoxicity marker (e.g., CellTiter-Glo®, LDH assay). A large window between the effective concentration (EC50) for the on-target effect and the cytotoxic concentration (CC50) suggests specificity.

    • Rescue Experiment: If possible, overexpress your target protein. If the phenotype is on-target, overexpression may rescue the cells from the compound's effect. If the phenotype persists, it is likely an off-target effect.[10]

    • Inactive Control Compound: Use a structurally similar but biologically inactive analog of your compound. This control should not produce the same cytotoxic effects.

Q3: My compound is causing an unexpected cell cycle arrest. How do I troubleshoot this?

A3: Unexpected cell cycle arrest is a classic indicator of a potential off-target effect. Many kinases that act as off-targets are key regulators of the cell cycle (e.g., CDKs).

  • Initial Verification: Confirm the cell cycle arrest using flow cytometry with propidium (B1200493) iodide staining.

  • Western Blot Analysis: Profile key cell cycle proteins (e.g., Cyclins, p21, p27, phospho-histone H3) to pinpoint the stage of arrest (G1/S or G2/M).

  • Kinase Profiling: The most direct way to investigate this is to perform a broad kinase screen to see if your compound inhibits any key cell cycle kinases.[11][12]

Q4: What are the recommended first steps to experimentally identify off-targets for my compound?

A4: A tiered approach is most effective:

  • Biochemical Screening: Screen your compound against a large panel of kinases (kinome profiling) at a fixed concentration (e.g., 1 µM).[3][4][12][13] This is a cost-effective way to identify the most likely off-target kinase families.

  • Dose-Response Follow-up: For any hits from the initial screen, perform 10-point dose-response curves to determine the IC50 values and confirm potency.

  • Cellular Target Engagement: Use an orthogonal method like the Cellular Thermal Shift Assay (CETSA) to confirm that the compound directly binds to the suspected off-target protein inside a cell.[14][15][16][17][18] This is crucial because a compound that is active in a biochemical assay may not engage the target in a cellular environment.[11]

Troubleshooting Guide for Unexpected Results

Observed Problem Possible Cause Recommended Troubleshooting Steps
High variability between experimental replicates. 1. Compound instability or precipitation in media.2. Inconsistent cell seeding or cell health.3. Pipetting errors.[19]1. Check compound solubility in your final assay buffer. Prepare fresh dilutions for each experiment.2. Ensure a homogenous single-cell suspension before plating. Monitor cell health and passage number.[19]3. Calibrate pipettes and use consistent technique.
Loss of compound activity over time in long-term assays. 1. Compound degradation in culture media.2. Cellular metabolism of the compound.1. Test compound stability in media at 37°C over the time course of the experiment.2. Consider refreshing the media with a new compound at regular intervals.[9]
Observed phenotype does not match known function of the intended target. 1. Strong possibility of an off-target effect. 2. The intended target has an unknown function.1. Conduct a thorough literature search for known off-targets of similar chemical scaffolds.[10]2. Perform a kinase screen and/or CETSA to identify off-targets.[11][14]3. Use a different inhibitor for the same target to see if the phenotype is reproduced.
No on-target activity in cell-based assays despite biochemical potency. 1. Poor cell permeability.2. Compound is subject to efflux by cellular pumps (e.g., P-glycoprotein).3. The compound is not stable in the cellular environment.1. Perform a cell permeability assay (e.g., PAMPA).2. Co-treat with known efflux pump inhibitors (e.g., verapamil) to see if activity is restored.[10]3. Use CETSA to directly measure intracellular target engagement.[15][16]

Quantitative Data Presentation: Hypothetical Kinase Selectivity Profile

This table illustrates how to present data from a kinase profiling screen to assess the selectivity of a hypothetical isoguanosine analog, "Compound-X." The goal is to demonstrate high potency for the On-Target and significantly lower potency (higher IC50) for potential Off-Targets.

TargetTarget FamilyIC50 (nM)Selectivity (Fold vs. On-Target)Notes
On-Target Kinase A Target Family 1 15 - Desired Target
Off-Target Kinase BCDK1,25083Possible cell cycle effects
Off-Target Kinase CSRC Family3,500233
Off-Target Kinase DPI3K>10,000>667Not a significant off-target
Off-Target Kinase EMAPK8,700580

Experimental Protocols

Protocol 1: Broad-Panel Kinase Profiling

This protocol outlines a general method for screening a compound against a large kinase panel to identify potential off-target interactions.[3][11][12]

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions to create working solutions. For a primary screen at 1 µM, prepare a 100 µM intermediate stock in DMSO.

  • Assay Reaction (Example using ADP-Glo™ Assay):

    • Use a 384-well plate format.

    • Add 2.5 µL of kinase/substrate solution to each well.

    • Add 0.5 µL of the test compound (or DMSO vehicle control) to the appropriate wells.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Km for each specific kinase.

    • Incubate the plate at room temperature for 1 hour.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Convert the generated ADP to ATP by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

    • Read the luminescence signal on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each kinase relative to the DMSO vehicle control.

    • Data is often visualized using a "waterfall plot" or mapped onto a "kinome tree" to show selectivity across the kinome.

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

This protocol describes a method to verify direct target engagement of a compound within intact cells based on ligand-induced thermal stabilization of the target protein.[14][15][16][18]

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with the test compound at various concentrations or with a vehicle control (e.g., 0.1% DMSO) for 1 hour at 37°C.

  • Heating Step:

    • Harvest the treated cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler. Include an unheated control sample.

  • Cell Lysis and Protein Extraction:

    • Subject the samples to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to lyse the cells.

    • Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Protein Quantification:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Quantify the amount of the specific target protein remaining in the soluble fraction using Western Blot or ELISA.

  • Data Analysis:

    • Plot the relative amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples.

    • A shift in the melting curve to a higher temperature in the compound-treated sample indicates thermal stabilization and confirms direct target engagement.[14][16]

Mandatory Visualizations

G cluster_0 A Unexpected Phenotype Observed (e.g., cytotoxicity, cell cycle arrest) B Is Phenotype Consistent with On-Target Mechanism? A->B C On-Target Effect Confirmed B->C Yes D Potential Off-Target Effect B->D No E Perform Broad Kinase Screen (e.g., >400 kinases) D->E F Significant Hits Identified? E->F G No Significant Hits F->G No H Validate Hits with IC50 Determination F->H Yes K Consider Alternative Mechanisms (e.g., Metabolite Toxicity, Other Proteins) G->K I Confirm Cellular Target Engagement (e.g., CETSA) H->I J Off-Target Identified & Confirmed I->J

Caption: Troubleshooting workflow for identifying off-target effects.

G GF Growth Factor GFR GF Receptor GF->GFR RAS RAS GFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Prolif Cell Proliferation & Survival ERK->Prolif Compound Isoguanosine Analog (Off-Target Inhibitor) Compound->RAF

Caption: Hypothetical off-target inhibition of the MAPK/ERK pathway.

G start Start: Biochemical Assay compound_prep Prepare Compound Stock & Dilutions start->compound_prep kinase_screen Primary Screen: Single High Concentration compound_prep->kinase_screen data_analysis1 Analyze % Inhibition Data kinase_screen->data_analysis1 hit_decision Hits Identified? data_analysis1->hit_decision no_hits End: No significant off-targets found hit_decision->no_hits No ic50_determination Secondary Screen: 10-point IC50 Determination hit_decision->ic50_determination Yes data_analysis2 Calculate IC50 Values ic50_determination->data_analysis2 cetsa Cellular Validation: CETSA data_analysis2->cetsa cetsa_analysis Analyze Thermal Shift cetsa->cetsa_analysis conclusion End: Off-Target Potency & Cellular Engagement Quantified cetsa_analysis->conclusion

Caption: Experimental workflow for off-target identification.

References

Improving the delivery of N6-Dimethylaminomethylidene isoguanosine to cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the delivery of N6-Dimethylaminomethylidene isoguanosine (B3425122) to cells.

Disclaimer: N6-Dimethylaminomethylidene isoguanosine is a modified nucleoside for which there is limited publicly available research on its specific cellular delivery characteristics. The guidance provided here is based on the known properties of isoguanosine derivatives and the broader class of nucleoside analogs.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with this compound.

IssuePotential CauseSuggested Solution
Low Intracellular Concentration Poor Membrane Permeability: The compound may be too hydrophilic to efficiently cross the cell membrane.1. Formulation with Liposomes: Encapsulate the compound in liposomes to facilitate fusion with the cell membrane. 2. Chemical Modification: Synthesize a more lipophilic prodrug by adding a lipid moiety that can be cleaved intracellularly. 3. Use of Permeabilizing Agents: In initial in vitro studies, a low, non-toxic concentration of a permeabilizing agent like DMSO can be used, but this should be carefully controlled.
Compound Instability: The compound may be degrading in the culture medium.1. Reduce Incubation Time: Determine the compound's half-life in your experimental conditions and adjust incubation times accordingly. 2. Fresh Media Changes: Replenish the media with freshly prepared compound at regular intervals during long-term experiments.
Active Efflux: The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein).1. Co-administration with Efflux Pump Inhibitors: Use known inhibitors of common efflux pumps to see if intracellular concentration increases. This can also help identify the specific transporters involved.
High Cytotoxicity at Low Concentrations Off-Target Effects: The compound may be interacting with unintended cellular targets.1. Dose-Response Curve: Perform a detailed dose-response and time-course experiment to determine the optimal non-toxic concentration and incubation time. 2. Control Experiments: Use unmodified isoguanosine or other relevant nucleoside analogs as controls to assess if the cytotoxicity is specific to the dimethylaminomethylidene modification.
Metabolite Toxicity: A metabolite of the compound may be more toxic than the parent compound.1. Metabolite Analysis: Use techniques like LC-MS/MS to identify and quantify intracellular metabolites.
Compound Precipitation in Culture Medium Poor Aqueous Solubility: The compound may have limited solubility in your culture medium. Isoguanosine derivatives are known to self-assemble, which could lead to precipitation.[1][2][3]1. Solubility Testing: Determine the maximum solubility of the compound in your specific culture medium and buffer systems. 2. Use of Solubilizing Agents: Consider using biocompatible solubilizing agents such as cyclodextrins. 3. pH Adjustment: Test the effect of minor pH adjustments on the compound's solubility, ensuring the pH remains within a physiologically acceptable range for your cells.
Inconsistent Experimental Results Variability in Compound Preparation: The compound may not be fully dissolved or may be degrading upon storage.1. Standardized Preparation Protocol: Develop and adhere to a strict protocol for dissolving and diluting the compound. Prepare fresh solutions for each experiment whenever possible. 2. Storage Conditions: Store the powdered compound at -20°C and solutions at -80°C as recommended.[4][5] Avoid multiple freeze-thaw cycles.
Cell Culture Conditions: Variations in cell density, passage number, or growth phase can affect compound uptake and metabolism.1. Consistent Cell Culture Practices: Standardize cell seeding density, passage number, and ensure cells are in the logarithmic growth phase for all experiments.

Frequently Asked Questions (FAQs)

1. What is this compound?

This compound is a modified nucleoside, specifically an isoguanosine derivative.[6] It has a molecular formula of C13H18N6O5 and a molecular weight of 338.32 g/mol .[4][7] Isoguanosine itself is a structural isomer of guanosine.[2][8]

2. What are the main challenges in delivering this compound to cells?

Like many nucleoside analogs, the primary challenges are often poor membrane permeability due to hydrophilicity, potential for rapid degradation, and possible recognition by cellular efflux pumps.[9] Additionally, isoguanosine derivatives have a propensity for self-assembly, which could affect their bioavailability in cell culture.[1][2][3]

3. What are some general strategies to improve the cellular uptake of this compound?

Several strategies can be employed to enhance the delivery of nucleoside analogs:

  • Prodrugs: Modifying the compound with a lipophilic moiety can improve its ability to cross the cell membrane. This moiety is then cleaved by intracellular enzymes to release the active compound.

  • Nanocarriers: Encapsulating the compound in nanoparticles, such as liposomes or polymeric nanoparticles, can protect it from degradation and facilitate its entry into cells.

  • Formulation with Permeation Enhancers: For in vitro studies, low concentrations of agents that increase membrane permeability can be used, although this approach requires careful control to avoid cytotoxicity.

4. How can I measure the intracellular concentration of this compound?

You can use analytical techniques such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) to quantify the amount of the compound inside the cells. This typically involves treating the cells with the compound, followed by washing to remove any extracellular compound, cell lysis, and then analysis of the cell lysate.

5. How should I store this compound?

The powdered form should be stored at -20°C for long-term stability.[4][5] If you prepare a stock solution, it is recommended to aliquot it and store it at -80°C to avoid repeated freeze-thaw cycles.[4]

Experimental Protocols

Protocol 1: Determination of Intracellular Concentration by LC-MS/MS

This protocol provides a general framework for quantifying the intracellular concentration of this compound.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Trypsin-EDTA

  • 80% Methanol (B129727) (LC-MS grade), ice-cold

  • Cell scraper

  • Microcentrifuge tubes

  • LC-MS/MS system

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate (e.g., 6-well or 12-well) at a density that allows them to reach approximately 80-90% confluency on the day of the experiment.

  • Compound Treatment: Prepare the desired concentrations of this compound in fresh, pre-warmed cell culture medium. Remove the old medium from the cells and add the medium containing the compound.

  • Incubation: Incubate the cells for the desired amount of time (e.g., 2, 4, 8, or 24 hours) at 37°C in a 5% CO2 incubator.

  • Cell Washing: After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove all extracellular compound. Perform the washing steps quickly to minimize efflux of the intracellular compound.

  • Cell Lysis and Extraction:

    • Add a defined volume of ice-cold 80% methanol to each well (e.g., 500 µL for a 6-well plate).

    • Incubate at -20°C for 30 minutes to precipitate proteins and extract the intracellular metabolites.

    • Scrape the cells and transfer the methanol extract to a microcentrifuge tube.

  • Sample Preparation for LC-MS/MS:

    • Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the protein debris.

    • Carefully transfer the supernatant to a new tube.

    • Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the concentration of this compound.

  • Data Normalization: The intracellular concentration can be normalized to the total protein content or cell number from a parallel well that was not used for extraction.

Visualizations

G cluster_challenges Delivery Challenges cluster_solutions Potential Solutions hydrophilicity Hydrophilicity degradation Enzymatic Degradation prodrugs Lipophilic Prodrugs hydrophilicity->prodrugs Improves Permeability efflux Efflux Pumps nanocarriers Nanocarriers degradation->nanocarriers Protects Compound self_assembly Self-Assembly inhibitors Efflux Inhibitors efflux->inhibitors Blocks Efflux formulation Formulation Optimization self_assembly->formulation Improves Solubility

Caption: Challenges and solutions for nucleoside analog delivery.

G start Start: Seed Cells treat Treat with N6-DMAM-isoguanosine start->treat incubate Incubate (Time-course) treat->incubate wash Wash with Ice-Cold PBS (3x) incubate->wash lyse Lyse Cells & Extract Metabolites wash->lyse prepare Prepare Sample for LC-MS/MS lyse->prepare analyze LC-MS/MS Analysis prepare->analyze end End: Quantify Intracellular Concentration analyze->end

Caption: Experimental workflow for intracellular concentration measurement.

References

Technical Support Center: Overcoming Resistance to N6-Dimethylaminomethylidene Isoguanosine in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Notice to Researchers: Information regarding specific resistance mechanisms to N6-Dimethylaminomethylidene isoguanosine (B3425122) is not currently available in published scientific literature. This technical support center provides a generalized framework for researchers encountering resistance to novel compounds targeting G-quadruplexes, a likely mechanism of action for isoguanosine derivatives. The following troubleshooting guides and FAQs are designed to help you design experiments to understand and potentially overcome resistance.

Frequently Asked Questions (FAQs)

Q1: What is the hypothesized mechanism of action for N6-Dimethylaminomethylidene isoguanosine?

Isoguanosine, an isomer of guanosine, is known for its ability to form G-quadruplex (G4) structures.[1] These are non-canonical secondary structures found in guanine-rich regions of DNA and RNA.[1][2] G-quadruplexes are prevalent in telomeres and the promoter regions of oncogenes, making them a promising target for cancer therapy.[3][4][5] The rationale for using isoguanosine derivatives is to fine-tune the stability and therapeutic properties of these G4 structures.[1] this compound is a modified isoguanosine, likely designed to enhance its binding and stabilization of G-quadruplexes, thereby inhibiting cancer cell proliferation.[5][6]

Q2: My cancer cell line is showing decreased sensitivity to this compound after initial successful treatments. What are the likely causes?

Decreased sensitivity, or acquired resistance, is a common phenomenon. Several mechanisms could be at play:

  • Increased Drug Efflux: Cancer cells can upregulate transporter proteins (like P-glycoprotein) that actively pump the drug out of the cell, reducing its intracellular concentration.[7][8]

  • Alteration of the Drug's Target: While less common for G-quadruplex ligands than for protein-targeted drugs, mutations in the guanine-rich sequences could potentially alter the stability or formation of the G-quadruplex, reducing the drug's binding effectiveness.

  • Activation of Pro-Survival Signaling Pathways: Cells may activate alternative signaling pathways to bypass the drug's inhibitory effects and promote their own survival and proliferation.[7][8]

  • Enhanced DNA Repair Mechanisms: If the compound's stabilization of G-quadruplexes leads to DNA damage, cancer cells can enhance their DNA repair machinery to counteract the effects.[7]

  • Epigenetic Modifications: Changes in the epigenetic landscape can alter the expression of genes involved in drug sensitivity and resistance.[9][10]

Q3: How can I determine which resistance mechanism is active in my cell line?

A systematic approach is necessary to identify the specific resistance mechanism:

  • Transcriptomic/Proteomic Analysis: Compare the gene and protein expression profiles of your resistant cell line to the original, sensitive (parental) cell line. Look for upregulation of genes associated with drug resistance, such as ABC transporters (e.g., ABCB1), components of survival pathways (e.g., kinases in the PI3K/Akt or MAPK pathways), or DNA repair enzymes.[7][11]

  • Drug Accumulation Assays: Use a fluorescent substrate of efflux pumps (like Rhodamine 123) to compare drug retention in sensitive versus resistant cells. Lower accumulation in resistant cells suggests increased efflux.[7]

  • Target Validation: Sequence the G-rich regions of known oncogenes (e.g., c-myc, BCL-2) to check for mutations that might affect G-quadruplex formation.[12]

  • Functional Assays: Use inhibitors of specific signaling pathways (e.g., PI3K, MEK inhibitors) in combination with your compound to see if sensitivity is restored.

Troubleshooting Guides

Problem 1: Increased IC50 Value for this compound

You have observed a significant increase in the half-maximal inhibitory concentration (IC50) of your compound in your cell line.

Quantitative Data Summary
Cell LineParental IC50 (µM)Resistant IC50 (µM)Fold Resistance
Example Cell Line A0.510.220.4
Example Cell Line B1.225.821.5
Troubleshooting Steps:
  • Confirm Resistance: Re-run the IC50 determination to ensure the shift is consistent. Ensure proper cell seeding density and uniform cell growth.[13][14]

  • Investigate Resistance Mechanisms:

    • Hypothesis: Increased Drug Efflux

      • Experiment: Western blot for P-glycoprotein (MDR1) and a functional efflux assay using Rhodamine 123.

      • Expected Result: Higher MDR1 expression and increased efflux of the fluorescent substrate in resistant cells.

    • Hypothesis: Bypass Pathway Activation

      • Experiment: Phospho-Receptor Tyrosine Kinase (RTK) array and Western blot for key signaling proteins (e.g., p-AKT, p-ERK).

      • Expected Result: Increased phosphorylation of alternative RTKs and downstream effectors.

    • Hypothesis: Altered G-quadruplex Target

      • Experiment: Sequencing of G-rich promoter regions of key oncogenes.

      • Expected Result: Identification of mutations in the resistant cell line.

Problem 2: Heterogeneous Response to the Compound Within the Cell Population

You observe that a subpopulation of cells continues to proliferate despite treatment.

Troubleshooting Steps:
  • Isolate Resistant Clones: Use single-cell cloning to isolate and expand the resistant population.[15]

  • Characterize Clones: Determine the IC50 for each resistant clone to quantify the level of resistance.

  • Comparative Analysis: Perform genomic and transcriptomic analysis on the resistant clones to identify mutations or gene expression changes responsible for the resistance.[16]

Experimental Protocols

Protocol 1: Determination of IC50 using a Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[16]

  • Drug Treatment: Prepare serial dilutions of this compound and add them to the wells. Include a vehicle-only control.

  • Incubation: Incubate the plate for a period that allows for at least two cell divisions (typically 48-72 hours).[13]

  • Viability Assessment: Use a cell viability reagent (e.g., MTT, PrestoBlue) and measure the absorbance or fluorescence according to the manufacturer's instructions.

  • Data Analysis: Normalize the data to the vehicle control and plot the percentage of viable cells against the log of the drug concentration. Use non-linear regression to calculate the IC50 value.[15]

Protocol 2: Drug Efflux Assay
  • Cell Preparation: Harvest sensitive and resistant cells and resuspend them in a suitable buffer.

  • Dye Loading: Incubate the cells with a fluorescent substrate of efflux pumps, such as Rhodamine 123.

  • Efflux Monitoring: Analyze the cells using flow cytometry to measure the initial fluorescence.

  • Inhibitor Control: Include a condition where a known efflux pump inhibitor (e.g., verapamil) is added to the resistant cells.

  • Data Analysis: Compare the fluorescence levels between the sensitive and resistant cells. Lower fluorescence in the resistant cells, which is reversed by the inhibitor, indicates increased efflux pump activity.

Visualizations

experimental_workflow Experimental Workflow for Investigating Resistance start Decreased Sensitivity to this compound confirm Confirm Resistance (Repeat IC50 Assay) start->confirm develop Develop Resistant Cell Line (Dose Escalation) confirm->develop omics Transcriptomic/Proteomic Analysis (RNA-Seq, Proteomics) develop->omics hypothesize Formulate Hypotheses (Efflux, Bypass, Target Alteration) omics->hypothesize efflux_exp Efflux Pump Assays (Western Blot, Functional Assay) hypothesize->efflux_exp pathway_exp Signaling Pathway Analysis (Phospho-Arrays, Western Blot) hypothesize->pathway_exp target_exp Target Sequencing hypothesize->target_exp validate Validate Mechanism (Combination Therapy, Gene Knockdown) efflux_exp->validate pathway_exp->validate target_exp->validate overcome Strategy to Overcome Resistance validate->overcome

Caption: Workflow for investigating resistance to a novel compound.

signaling_pathway Hypothetical Bypass Pathway Activation cluster_membrane Cell Membrane RTK1 Primary Target Pathway (e.g., c-myc promoter G4) RTK1->inhibition Blocks downstream signaling RTK2 Alternative Receptor (e.g., EGFR) pi3k PI3K RTK2->pi3k Activates in resistant cells drug N6-Dimethylaminomethylidene isoguanosine drug->RTK1 Inhibits akt AKT pi3k->akt proliferation Cell Proliferation & Survival akt->proliferation drug_efflux Mechanism of Drug Efflux cluster_cell Cancer Cell intracellular Low Intracellular Drug Concentration efflux_pump Efflux Pump (e.g., P-gp) intracellular->efflux_pump Drug Binding extracellular_low Drug efflux_pump->extracellular_low Active Transport Out extracellular_high High Extracellular Drug Concentration extracellular_high->intracellular Passive Diffusion

References

Interpreting unexpected results in N6-Dimethylaminomethylidene isoguanosine experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N6-Dimethylaminomethylidene isoguanosine (B3425122). This guide provides troubleshooting advice and frequently asked questions to help researchers interpret unexpected results in their experiments. Due to the limited specific literature on this derivative, this guide draws upon established knowledge of its parent compound, isoguanosine, and general principles of modified nucleoside chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the synthesis and purification of isoguanosine and its derivatives?

A1: The main challenges include the high cost of starting materials, achieving high purity, minimizing yield loss during purification, and managing potential side reactions. Historically, the synthesis of isoguanosine has sometimes involved toxic heavy metals and resulted in low to moderate yields.

Q2: What are some common causes of low yield after purification of isoguanosine compounds?

A2: Several factors can contribute to low yields. Incomplete precipitation of the product is a common issue; for instance, with isoguanosine, precipitation with aqueous ammonia (B1221849) may not be complete.[1] Adjusting the pH carefully, for example to 7, can help maximize precipitation.[1] Additionally, product loss can occur during filtration and washing steps; using a fine filter paper and washing with a minimal amount of cold solvent can mitigate this.[2]

Q3: My purified N6-Dimethylaminomethylidene isoguanosine product has a yellowish tinge. What could be the cause?

A3: A discolored product often indicates the presence of impurities or degradation products.[2] This can result from impurities in the starting materials or side reactions during synthesis. Recrystallization from an appropriate solvent system, such as methanol/water, can improve both the color and purity of the final product.[2]

Q4: I am observing inconsistent crystal formation during purification. How can I resolve this?

A4: Inconsistent crystal formation is often due to rapid cooling or agitation during the crystallization process. To promote the formation of well-defined crystals, allow the solution to cool slowly and without disturbance.[2] In some cases, seeding the solution with a small, pure crystal of the desired compound can initiate proper crystallization.[2]

Q5: My product appears to be contaminated with inorganic salts. How can I remove them?

A5: Contamination with inorganic salts, such as sodium nitrite (B80452), can occur during synthesis, particularly if pH adjustments are made.[2] A common purification strategy for isoguanosine involves protonation with an acid (like HCl) to dissolve the protonated compound while leaving insoluble impurities behind. Subsequent precipitation by neutralizing with a base (like NaOH) should yield a purer product free of these salts.[2]

Troubleshooting Guides

Issue 1: Inconsistent Bioactivity in Cellular Assays

Possible Cause:

  • Compound Instability: The N6-dimethylaminomethylidene protecting group may be labile under certain cell culture conditions (e.g., pH, presence of specific enzymes), leading to inconsistent concentrations of the active compound.

  • Poor Cell Permeability: The modified nucleoside may not be efficiently transported into the cells, leading to variable intracellular concentrations.

  • Interaction with Media Components: The compound may interact with components in the cell culture media, such as proteins in fetal bovine serum, reducing its effective concentration.

Troubleshooting Steps:

  • Assess Compound Stability:

    • Incubate this compound in your cell culture medium for the duration of your experiment.

    • At various time points, analyze the medium using HPLC or mass spectrometry to check for degradation or conversion to isoguanosine.

  • Verify Cellular Uptake:

    • Use a labeled version of the compound (if available) to directly measure intracellular concentrations.

    • Alternatively, lyse the cells after treatment and analyze the lysate by HPLC or mass spectrometry to determine the intracellular levels of the compound and any metabolites.

  • Optimize Assay Conditions:

    • Test the compound's activity in serum-free or reduced-serum media to see if media components are interfering.

    • Ensure the pH of the media remains stable throughout the experiment.

Issue 2: Unexpected Peaks in NMR or Mass Spectrometry Analysis

Possible Cause:

  • Incomplete Reaction or Deprotection: The synthesis may not have gone to completion, leaving starting materials or intermediates in the final product. If a deprotection step was performed, it might have been incomplete.

  • Compound Degradation: The compound may have degraded during storage or sample preparation. The dimethylaminomethylidene group can be sensitive to acidic or basic conditions.

  • Solvent Adducts: The compound may have formed adducts with the solvents used for purification or analysis.

Troubleshooting Steps:

  • Review Synthesis and Purification:

    • Carefully re-examine the reaction conditions and purification procedures.

    • Consider if byproducts could have formed and co-eluted with your product during chromatography.

  • Controlled Stability Study:

    • Expose the compound to different conditions (e.g., acidic, basic, light exposure) and re-analyze to identify degradation products.

  • Optimize Analytical Methods:

    • Ensure that the solvent used for NMR or mass spectrometry is inert and will not react with your compound.

    • Use fresh, high-purity solvents for all analyses.

Experimental Protocols

General Protocol for Isoguanosine Synthesis via Diazotization

This protocol is for the synthesis of isoguanosine and can be adapted for its derivatives. It is based on the diazotization of 2,6-diaminopurine (B158960) riboside.[1]

  • Suspend 2,6-diaminopurine riboside in water at room temperature.

  • Add acetic acid to the suspension.

  • Slowly add an aqueous solution of sodium nitrite dropwise.

  • Stir the resulting clear solution for approximately 40 minutes.

  • Adjust the pH of the yellow solution to 7 using aqueous ammonia in an ice water bath to induce precipitation.

  • Collect the precipitate and dissolve it in 0.1 M HCl with heating.

  • Add activated charcoal and perform a hot filtration.

  • Cool the filtrate in an ice bath and neutralize with 0.1 M NaOH to re-precipitate the purified isoguanosine.

Data Presentation

Table 1: Troubleshooting Unexpected Spectroscopic Data

ObservationPotential CauseSuggested Action
Mass Spec: Unexpected M+23 peakSodium adduct formationUse deionized water and high-purity solvents; consider using a different ionization method.
Mass Spec: Peak corresponding to isoguanosineLoss of the dimethylaminomethylidene groupPrepare samples fresh; avoid acidic or basic conditions during sample preparation and analysis.
¹H NMR: Broad peaksCompound aggregation or dynamic exchangeRun NMR at a higher temperature; use a different solvent.
¹H NMR: Residual solvent peaksIncomplete drying of the sampleDry the sample under high vacuum for an extended period.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_assay Biological Assay start Starting Materials synthesis Chemical Synthesis start->synthesis purification Purification (e.g., HPLC) synthesis->purification qc Quality Control (NMR, MS) purification->qc stock Prepare Stock Solution qc->stock Proceed if pure treatment Cell Treatment stock->treatment incubation Incubation treatment->incubation readout Data Readout incubation->readout analysis Data Analysis & Interpretation readout->analysis Analyze Results unexpected Troubleshooting analysis->unexpected Unexpected Results? cluster_synthesis cluster_synthesis unexpected->cluster_synthesis Check Purity/Identity cluster_assay cluster_assay unexpected->cluster_assay Check Assay Conditions

Caption: A general workflow for experiments involving synthesized compounds.

troubleshooting_logic cluster_compound Compound-Related Issues cluster_assay Assay-Related Issues start Unexpected Experimental Result purity Impure Compound? start->purity stability Compound Degradation? start->stability solubility Solubility Issues? start->solubility conditions Incorrect Assay Conditions? start->conditions reagents Reagent Instability? start->reagents protocol Protocol Deviation? start->protocol action_purify Re-purify or re-synthesize purity->action_purify Yes action_stability Assess stability under assay conditions stability->action_stability Yes action_solubility Test different solvents/formulations solubility->action_solubility Yes action_conditions Optimize pH, temperature, etc. conditions->action_conditions Yes action_reagents Use fresh reagents reagents->action_reagents Yes action_protocol Review and adhere to protocol protocol->action_protocol Yes

References

Validating the purity of a N6-Dimethylaminomethylidene isoguanosine sample

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N6-Dimethylaminomethylidene isoguanosine (B3425122). The information provided is intended to assist in validating the purity of this modified nucleoside.

Frequently Asked Questions (FAQs)

Q1: What is N6-Dimethylaminomethylidene isoguanosine?

This compound is a modified nucleoside, an analog of isoguanosine. Isoguanosine itself is an isomer of guanosine.[1][2] Such modifications are often introduced to alter the properties of the nucleoside for various applications in drug development and molecular biology, including its potential use in forming unnatural base pairs in nucleic acids.[3][4][5]

Q2: What are the primary analytical methods for determining the purity of an this compound sample?

The primary methods for assessing the purity of modified nucleosides like this compound are High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (HPLC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[6]

Q3: What are the potential impurities in a sample of this compound?

Impurities can arise from the starting materials, byproducts of the synthesis, or degradation products. Common synthesis strategies for isoguanosine derivatives may involve protecting groups and various coupling reagents.[1][7] Therefore, potential impurities could include:

  • Unreacted starting materials: Isoguanosine or other precursors.

  • Incompletely modified products: Isoguanosine lacking the N6-Dimethylaminomethylidene group.

  • Byproducts from protecting group removal: Residual protecting groups or molecules resulting from their cleavage.

  • Solvents and reagents: Residual solvents or reagents used during synthesis and purification.

  • Degradation products: Hydrolysis of the dimethylaminomethylidene group or other degradation pathways.

Q4: What is the expected molecular weight of this compound?

The expected molecular formula is C13H18N6O5, with a corresponding molecular weight of approximately 338.32 g/mol . This can be confirmed using mass spectrometry.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for analyzing the purity of an this compound sample using reverse-phase HPLC.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the this compound sample.
  • Dissolve the sample in 1 mL of a suitable solvent (e.g., a mixture of water and acetonitrile (B52724) or methanol) to create a 1 mg/mL stock solution.
  • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.
  • Filter the final solution through a 0.22 µm syringe filter before injection.

2. HPLC Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in acetonitrile.
  • Gradient:
  • 0-5 min: 5% B
  • 5-25 min: 5% to 95% B
  • 25-30 min: 95% B
  • 30-31 min: 95% to 5% B
  • 31-35 min: 5% B
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 10 µL.
  • Detection: UV absorbance at 260 nm and 280 nm.
  • Column Temperature: 25 °C.

3. Data Analysis:

  • Integrate the peak areas of all detected signals in the chromatogram.
  • Calculate the purity of the sample by expressing the area of the main peak as a percentage of the total area of all peaks.

Protocol 2: Structural Confirmation by 1H and 13C NMR Spectroscopy

This protocol provides a general procedure for acquiring NMR spectra to confirm the structure and assess the purity of the sample.

1. Sample Preparation:

  • Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d6 or D2O).
  • Ensure the sample is fully dissolved. Gentle warming or sonication may be necessary.
  • Transfer the solution to a clean, dry NMR tube.

2. NMR Acquisition Parameters (Example on a 400 MHz spectrometer):

  • 1H NMR:
  • Pulse program: zg30
  • Number of scans: 16-64
  • Spectral width: ~16 ppm
  • Acquisition time: ~4 seconds
  • Relaxation delay: 2 seconds
  • 13C NMR:
  • Pulse program: zgpg30
  • Number of scans: 1024-4096
  • Spectral width: ~240 ppm
  • Acquisition time: ~1 second
  • Relaxation delay: 2 seconds

3. Data Analysis:

  • Process the spectra (Fourier transform, phase correction, baseline correction).
  • Compare the observed chemical shifts with expected values for the structure.
  • Integrate the peaks in the 1H NMR spectrum to determine the relative ratios of protons.
  • Look for the presence of impurity peaks and quantify them relative to the main compound if possible.

Data Presentation

Table 1: Representative HPLC Purity Data
Sample IDRetention Time (min)Peak Area% AreaIdentity
N6-DMA-iG-0012.51,5000.5Impurity 1 (e.g., residual solvent)
12.8295,50098.5This compound
15.23,0001.0Impurity 2 (e.g., unreacted isoguanosine)
Total 300,000 100.0
Table 2: Representative 1H NMR Data (in DMSO-d6)
Chemical Shift (ppm)MultiplicityIntegrationAssignment (Proposed)
8.51s1HH-8
8.10s1HN=CH-N
6.55br s2HNH2
5.80d1HH-1'
4.55t1HH-2'
4.15t1HH-3'
3.95q1HH-4'
3.65-3.55m2HH-5'
3.12s3HN-CH3
3.01s3HN-CH3

Note: This is a representative table. Actual chemical shifts may vary.

Troubleshooting Guides

HPLC Analysis Troubleshooting
ProblemPotential CauseSuggested Solution
Poor Peak Shape (Tailing or Fronting) Column overloadReduce sample concentration or injection volume.
Secondary interactions with the stationary phaseModify mobile phase pH or add an ion-pairing agent.
Column degradationFlush the column with a strong solvent or replace it.
Variable Retention Times Inconsistent mobile phase compositionPrepare fresh mobile phase and ensure proper mixing/degassing.
Fluctuations in column temperatureUse a column oven to maintain a constant temperature.
Pump malfunctionCheck for leaks and ensure the pump is delivering a consistent flow rate.
Extra/Unexpected Peaks Sample contaminationEnsure clean vials and solvent. Re-prepare the sample.
Co-elution of impuritiesOptimize the gradient to improve separation.
Sample degradation in the autosamplerUse a cooled autosampler or reduce the time the sample is in the queue.
No Peaks or Low Signal Incorrect wavelength settingVerify the UV maximum of the compound and set the detector accordingly.
Sample not elutingUse a stronger mobile phase (higher %B) or a different column.
Detector or lamp issueCheck detector diagnostics and lamp status.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Purity Analysis cluster_data Data Interpretation start N6-Dimethylaminomethylidene isoguanosine Sample dissolve Dissolve in Appropriate Solvent start->dissolve filter Filter through 0.22 µm Syringe Filter dissolve->filter hplc HPLC Analysis filter->hplc nmr NMR Spectroscopy filter->nmr chromatogram Analyze Chromatogram (% Purity) hplc->chromatogram spectra Analyze Spectra (Structural Confirmation) nmr->spectra final_report Final Purity Report chromatogram->final_report Purity > 95%? spectra->final_report

Caption: Experimental workflow for purity validation of this compound.

hplc_troubleshooting cluster_peak_shape Poor Peak Shape cluster_retention Retention Time Issues cluster_extra_peaks Unexpected Peaks start Abnormal HPLC Result peak_shape Tailing or Fronting? start->peak_shape rt_shift Shifting Retention Time? start->rt_shift extra_peaks Extra Peaks? start->extra_peaks overload Reduce Sample Concentration peak_shape->overload Yes secondary_int Adjust Mobile Phase pH peak_shape->secondary_int Yes bad_column Replace Column peak_shape->bad_column Yes mobile_phase Prepare Fresh Mobile Phase rt_shift->mobile_phase Yes temp Use Column Oven rt_shift->temp Yes pump Check Pump rt_shift->pump Yes contamination Check Sample Prep extra_peaks->contamination Yes coelution Optimize Gradient extra_peaks->coelution Yes degradation Use Cooled Autosampler extra_peaks->degradation Yes

References

Adjusting experimental conditions for N6-Dimethylaminomethylidene isoguanosine efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N6-Dimethylaminomethylidene isoguanosine (B3425122).

Frequently Asked Questions (FAQs)

Q1: What is N6-Dimethylaminomethylidene isoguanosine?

A1: this compound is a protected form of isoguanosine. The N6-dimethylaminomethylidene group is an amidine-type protecting group for the exocyclic amine of isoguanosine. This protection prevents unwanted reactions at this site during chemical synthesis. For biological activity, this protecting group must be removed to yield the active compound, isoguanosine.

Q2: How do I remove the N6-Dimethylaminomethylidene protecting group?

A2: The N,N-dimethylformamidine protecting group is an amidine-type protecting group that can be cleaved under mild acidic or specific basic conditions. While the optimal conditions should be determined empirically for your specific experimental setup, typical deprotection methods include:

  • Mild Acidic Conditions: Treatment with a mild acid such as imidazolium (B1220033) triflate (IMT) or 1-hydroxybenztriazole (HOBt) in an appropriate solvent can effectively remove the protecting group.[1][2]

  • Aqueous Ammonia (B1221849): Incubation with aqueous ammonia is a common method for deprotecting nucleobases.[3]

  • Gaseous Amines: For rapid and mild deprotection, gaseous amines like ammonia or methylamine (B109427) under pressure can be employed.[4]

It is crucial to ensure complete deprotection before conducting biological assays, as the protected compound is likely inactive.

Q3: What are the primary applications of isoguanosine in research?

A3: Isoguanosine, the active form of this compound, is being investigated in several research areas:

  • Immunology: As an agonist of Toll-like receptor 7 (TLR7), it can stimulate innate immune responses, making it a candidate for vaccine adjuvants and cancer immunotherapy.

  • Oncology: Isoguanosine and its analogs have demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines.[5]

  • Nanotechnology: Its ability to self-assemble into hydrogels and other nanostructures is being explored for drug delivery systems.

Q4: What is the mechanism of action of isoguanosine?

A4: The primary mechanisms of action for isoguanosine include:

  • TLR7 Agonism: Isoguanosine binds to and activates Toll-like receptor 7 (TLR7) in the endosomes of immune cells, such as plasmacytoid dendritic cells and B cells. This activation triggers a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines.

  • Anti-cancer Effects: In cancer cells, isoguanosine can induce apoptosis (programmed cell death) and inhibit cell proliferation. The precise mechanisms are still under investigation but may involve the modulation of key signaling pathways controlling cell survival and division.

Troubleshooting Guides

Problem 1: Low or No Biological Activity in Cellular Assays
Possible Cause Troubleshooting Step
Incomplete deprotection of the N6-Dimethylaminomethylidene group.Verify deprotection using analytical methods like HPLC or mass spectrometry. Optimize deprotection conditions (e.g., extend reaction time, increase reagent concentration).
Degradation of isoguanosine.Prepare fresh stock solutions. Store stock solutions at -20°C or -80°C and protect from light. Avoid repeated freeze-thaw cycles.
Incorrect cell type or low TLR7 expression (for immunology assays).Use cell lines known to express TLR7 (e.g., HEK-Blue™ hTLR7 reporter cells) or primary cells like peripheral blood mononuclear cells (PBMCs). Confirm TLR7 expression via RT-qPCR or flow cytometry.
Poor compound solubility in assay media.Prepare stock solutions in an appropriate solvent like DMSO. Ensure the final solvent concentration in the assay is low (typically <0.5%) and does not affect cell viability. Sonication may aid in dissolving the compound in the final medium.
Cell health and viability issues.Ensure cells are healthy and in the logarithmic growth phase. Perform a cell viability assay (e.g., MTT, trypan blue) in parallel to confirm that the observed lack of activity is not due to cytotoxicity at the tested concentrations.
Problem 2: Inconsistent or Non-Reproducible Results
Possible Cause Troubleshooting Step
Variability in deprotection efficiency.Standardize the deprotection protocol and verify its completion for each batch of the compound.
Inconsistent stock solution concentration.Prepare a fresh, accurately weighed stock solution. Use calibrated pipettes for dilutions.
Cell passage number and confluency.Use cells within a consistent and low passage number range. Seed cells at a consistent density for all experiments.
Presence of contaminants in cell culture.Regularly test cell cultures for mycoplasma and other contaminants.
Assay timing.Perform a time-course experiment to determine the optimal incubation time for the desired readout (e.g., cytokine production, cell death).

Experimental Protocols

Protocol 1: Deprotection of this compound

This is a general protocol and may require optimization.

  • Dissolution: Dissolve the this compound in an appropriate anhydrous solvent (e.g., methanol, DMF).

  • Reagent Addition: Add the deprotection reagent. For example, for mild acidic deprotection, add 1-hydroxybenztriazole (HOBt).

  • Incubation: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, quench the reaction and purify the resulting isoguanosine using standard chromatographic techniques.

  • Verification: Confirm the identity and purity of the deprotected isoguanosine using mass spectrometry and NMR.

Protocol 2: In Vitro Anti-Cancer Activity (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of deprotected isoguanosine in cell culture medium. Replace the old medium with the medium containing the compound or vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours until formazan (B1609692) crystals form.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Protocol 3: TLR7 Activation Assay in Human PBMCs
  • PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Seeding: Resuspend PBMCs in complete RPMI medium and seed in a 96-well plate at a density of 2 x 10^5 cells/well.

  • Compound Stimulation: Add serial dilutions of deprotected isoguanosine to the wells. Include a positive control (e.g., R848) and a vehicle control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Supernatant Collection: Centrifuge the plate and collect the cell-free supernatants.

  • Cytokine Analysis: Measure the concentration of cytokines (e.g., IFN-α, TNF-α) in the supernatants using ELISA or a multiplex bead array.

  • Data Analysis: Plot the cytokine concentration against the compound concentration to determine the EC50 value.

Data Presentation

Table 1: Solubility of Isoguanosine
SolventSolubilityNotes
WaterSparingly solubleHeating may be required for complete dissolution.
DMSOSolubleA common solvent for preparing stock solutions.
1 M NaOH50 mg/ml[6]
Table 2: Reported IC50 Values for Isoguanosine Analogs in Cancer Cell Lines
CompoundCell LineAssayIC50 (µM)Reference
Compound 1HCT116 (Colon)Crystal Violet22.4[5]
Compound 2HCT116 (Colon)Crystal Violet0.34[5]
Thienopyrimidine 52T47D (Breast)Not Specified6.9 ± 0.04[7]
Thienopyrimidine 52MDA-MB-231 (Breast)Not Specified10 ± 0.04[7]
Imidazo[1,2-a]pyridine 30aMDA-MB-231 (Breast)MTT12.12 ± 0.54[7]
Imidazo[1,2-a]pyridine 30aMCF-7 (Breast)MTT9.59 ± 0.7[7]

Mandatory Visualizations

Deprotection_Workflow start Start: N6-Dimethylaminomethylidene isoguanosine deprotection Deprotection (e.g., mild acid or base) start->deprotection purification Purification (e.g., HPLC) deprotection->purification verification Verification (e.g., MS, NMR) purification->verification active_compound Active Isoguanosine verification->active_compound biological_assay Biological Assay active_compound->biological_assay

Workflow for the deprotection of this compound.

TLR7_Signaling_Pathway cluster_endosome Endosome Isoguanosine Isoguanosine TLR7 TLR7 Isoguanosine->TLR7 binds MyD88 MyD88 TLR7->MyD88 activates IRAK4 IRAK4 MyD88->IRAK4 TRAF6 TRAF6 IRAK4->TRAF6 NFkB NF-κB Pathway TRAF6->NFkB IRF7 IRF7 Pathway TRAF6->IRF7 Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) NFkB->Cytokines IFN Type I Interferons (e.g., IFN-α) IRF7->IFN

Simplified TLR7 signaling pathway activated by isoguanosine.

Troubleshooting_Logic start Low/No Activity Observed check_deprotection Is deprotection complete? start->check_deprotection check_solubility Is the compound soluble in assay medium? check_deprotection->check_solubility Yes optimize_deprotection Optimize deprotection protocol check_deprotection->optimize_deprotection No check_cells Are cells healthy and expressing the target? check_solubility->check_cells Yes optimize_solubility Adjust solvent/formulation check_solubility->optimize_solubility No check_protocol Is the assay protocol optimized? check_cells->check_protocol Yes validate_cells Use new cells, verify target expression check_cells->validate_cells No optimize_protocol Optimize concentration, incubation time check_protocol->optimize_protocol No success Successful Experiment check_protocol->success Yes

Troubleshooting flowchart for low or no experimental activity.

References

N6-Dimethylaminomethylidene isoguanosine stability at different pH levels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of N6-Dimethylaminomethylidene isoguanosine (B3425122) at different pH levels. It includes troubleshooting guides and frequently asked questions to facilitate the smooth execution of experiments involving this modified nucleoside.

Stability of N6-Dimethylaminomethylidene Isoguanosine at Various pH Levels

General Stability Profile:

  • Acidic Conditions (pH < 6): this compound is expected to be highly unstable in acidic solutions. The amidine linkage is susceptible to rapid hydrolysis, leading to the removal of the N6-Dimethylaminomethylidene protecting group and the formation of isoguanosine. This deprotection is often intentional in synthetic chemistry but can be a significant issue if the intact modified nucleoside is required for an experiment. Studies on other amidine-type protecting groups show rapid removal under mild acidic conditions.[1]

  • Neutral Conditions (pH 6-8): The compound is expected to exhibit moderate to good stability in neutral pH buffers. For many applications, maintaining a pH within this range is critical to prevent premature deprotection.

  • Alkaline Conditions (pH > 8): this compound is likely to be most stable under mildly alkaline conditions. However, at very high pH values, other degradation pathways, such as hydrolysis of the glycosidic bond or modifications to the purine (B94841) ring, may occur, although amidine protecting groups are generally more resistant to basic conditions than acidic ones. Some nucleotides have been reported to be stable for extended periods at high pH.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound, the following table provides an estimated stability profile based on the known behavior of analogous N6-protected nucleosides. These values should be considered as guidelines, and empirical determination is recommended for sensitive applications.

pH LevelExpected StabilityEstimated Half-life (t½) at Room TemperaturePrimary Degradation Pathway
< 4 Very LowMinutes to a few hoursRapid hydrolysis of the N6-amidine group
4 - 6 Low to ModerateSeveral hours to a dayHydrolysis of the N6-amidine group
6 - 8 GoodDaysSlow hydrolysis of the N6-amidine group
8 - 10 HighWeeksVery slow hydrolysis of the N6-amidine group
> 10 Moderate to HighVariable, potential for other degradation pathwaysPotential for hydrolysis of the glycosidic bond or ring opening at very high pH

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Issue Possible Cause Recommended Solution
Unexpected presence of isoguanosine in the sample. The pH of the solution is too acidic, leading to the removal of the N6-Dimethylaminomethylidene protecting group.- Immediately measure the pH of your solution. - Ensure all buffers are prepared correctly and their pH is verified before use. - If possible, adjust the pH to a neutral or slightly alkaline range (pH 7-8.5). - Store stock solutions in a buffer with a pH known to confer stability (e.g., pH 8.0).
Inconsistent experimental results over time. Gradual degradation of the compound in the experimental buffer.- Prepare fresh solutions of this compound for each experiment. - If solutions must be stored, keep them at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. - Perform a time-course stability study in your specific experimental buffer to understand the degradation kinetics.
Poor solubility of the compound. The compound may have limited solubility in certain aqueous buffers.- Try dissolving the compound in a small amount of a compatible organic solvent (e.g., DMSO, DMF) before diluting it with the aqueous buffer. - Ensure the final concentration of the organic solvent does not interfere with your experiment. - Gentle warming and sonication may aid in dissolution, but be cautious of potential degradation if the solution is acidic.
Alteration of biological activity. The N6-Dimethylaminomethylidene group may be crucial for the intended biological activity, and its removal leads to a loss of function.- Confirm the integrity of the compound before and during the experiment using analytical techniques like HPLC or mass spectrometry. - If deprotection is unavoidable under the experimental conditions, consider if isoguanosine itself could be a confounding factor in the observed results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for storing a stock solution of this compound?

A1: For long-term storage, it is recommended to store this compound as a solid at -20°C or below. If a stock solution is necessary, prepare it in a buffer with a pH in the range of 7.5 to 8.5. Aliquot the solution into small volumes to avoid repeated freeze-thaw cycles.

Q2: How can I monitor the stability of this compound in my experimental buffer?

A2: The most reliable method to monitor the stability is by using High-Performance Liquid Chromatography (HPLC). You can inject aliquots of your sample at different time points and quantify the peak corresponding to this compound and any degradation products, such as isoguanosine.

Q3: Can I use acidic buffers for my experiments with this compound?

A3: It is strongly advised to avoid acidic buffers (pH < 6) if the integrity of the N6-Dimethylaminomethylidene group is essential for your experiment. If acidic conditions are unavoidable, the experiment should be as short as possible, and the potential for deprotection should be taken into account when interpreting the results.

Q4: Does temperature affect the stability of this compound?

A4: Yes, temperature will affect the rate of hydrolysis. Higher temperatures will accelerate the degradation of the compound, especially in acidic solutions. It is recommended to perform experiments at the lowest feasible temperature and to store solutions at or below -20°C.

Experimental Protocols

Protocol for Determining the pH Stability of this compound

This protocol outlines a general method to assess the stability of this compound at different pH values using HPLC.

Materials:

Procedure:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO or a neutral buffer).

  • Preparation of Test Solutions: Dilute the stock solution into each of the different pH buffers to a final concentration suitable for HPLC analysis (e.g., 100 µM).

  • Incubation: Incubate the test solutions at a constant temperature (e.g., room temperature or 37°C).

  • Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each test solution.

  • HPLC Analysis:

    • Immediately analyze the aliquot by reverse-phase HPLC.

    • Use a suitable mobile phase gradient (e.g., a gradient of acetonitrile in water with a constant concentration of a buffer salt like ammonium acetate or a low percentage of an acid like formic acid).

    • Monitor the elution profile at a wavelength where both the parent compound and the expected degradation product (isoguanosine) have strong absorbance (e.g., 260 nm or 280 nm).

  • Data Analysis:

    • Identify the peaks corresponding to this compound and isoguanosine based on their retention times (if standards are available) or by mass spectrometry.

    • Calculate the peak area for the parent compound at each time point.

    • Plot the natural logarithm of the peak area of the parent compound versus time.

    • The slope of this line will give the pseudo-first-order rate constant (k) for the degradation.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Visualizations

experimental_workflow Experimental Workflow for pH Stability Analysis cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis stock Prepare Stock Solution (e.g., in DMSO) test_solutions Dilute Stock into Buffers stock->test_solutions buffers Prepare Buffers (pH 3, 5, 7, 9) buffers->test_solutions incubate Incubate at Constant Temp. test_solutions->incubate sampling Sample at Time Points (0, 1, 2, 4, 8, 24h) incubate->sampling hplc HPLC Analysis sampling->hplc data_analysis Data Analysis (Calculate k and t½) hplc->data_analysis

Caption: Workflow for determining the pH stability of this compound.

logical_relationship Relationship between pH and Stability cluster_stability Compound Stability cluster_ph pH Conditions high_stability High Stability moderate_stability Moderate Stability low_stability Low Stability acidic Acidic pH (< 6) acidic->low_stability neutral Neutral pH (6 - 8) neutral->moderate_stability alkaline Alkaline pH (> 8) alkaline->high_stability

References

Minimizing batch-to-batch variability of N6-Dimethylaminomethylidene isoguanosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis, purification, and use of N6-Dimethylaminomethylidene isoguanosine (B3425122).

Frequently Asked Questions (FAQs)

Q1: What is the primary function of the N6-Dimethylaminomethylidene group on isoguanosine?

The N6-Dimethylaminomethylidene group serves as a protecting group for the exocyclic amino group of isoguanosine. Its primary functions are:

  • Prevention of Side Reactions: It prevents the N6-amino group from participating in unwanted side reactions during subsequent chemical modifications, such as phosphitylation for oligonucleotide synthesis.

  • Stabilization of the Glycosidic Bond: Isoguanosine and its derivatives are known to be susceptible to cleavage of the glycosidic bond under acidic conditions. The formamidine (B1211174) protecting group helps to stabilize this bond, particularly during the detritylation steps in automated oligonucleotide synthesis.

Q2: What is the general strategy for the synthesis of N6-Dimethylaminomethylidene isoguanosine?

The synthesis involves the reaction of isoguanosine with an acetal (B89532) of N,N-dimethylformamide, typically N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reagent reacts with the primary amino group at the N6 position to form the dimethylaminomethylidene protecting group. The reaction is typically carried out in an anhydrous solvent.

Q3: Under what conditions is the N6-Dimethylaminomethylidene protecting group typically removed (deprotection)?

The N6-Dimethylaminomethylidene group is labile under standard ammonium (B1175870) hydroxide (B78521) deprotection conditions used in oligonucleotide synthesis. Milder conditions, such as treatment with aqueous ammonia (B1221849) at room temperature, are also effective for its removal. For applications requiring very sensitive modifications, alternative deprotection strategies like the use of t-butylamine/water may be employed.

Q4: What are the recommended analytical methods for characterizing this compound?

A combination of techniques is recommended for full characterization:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase (RP-HPLC) is commonly used to assess purity and monitor reaction progress. The retention time will be influenced by the hydrophobicity of the protecting group.

  • Mass Spectrometry (MS): To confirm the molecular weight of the protected nucleoside.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the structure, including the presence of the dimethylaminomethylidene group.

Troubleshooting Guides

Issue 1: Low Yield During Synthesis of this compound

Symptoms:

  • Low recovery of the desired product after purification.

  • TLC or HPLC analysis shows a significant amount of unreacted isoguanosine.

Possible Causes and Solutions:

Possible CauseTroubleshooting Step
Incomplete Reaction 1. Verify Reagent Quality: Use fresh, high-quality N,N-dimethylformamide dimethyl acetal (DMF-DMA). Old or improperly stored reagent may have hydrolyzed. 2. Ensure Anhydrous Conditions: The reaction is sensitive to water. Use anhydrous solvents (e.g., DMF, methanol) and ensure all glassware is thoroughly dried. 3. Optimize Reaction Time and Temperature: The reaction may require longer reaction times or gentle heating to go to completion. Monitor the reaction progress by TLC or HPLC.
Product Degradation 1. Control Reaction Temperature: While gentle heating may be necessary, excessive heat can lead to degradation. Maintain a consistent and controlled temperature. 2. Minimize Reaction Time: Once the reaction is complete, proceed with the work-up and purification promptly to avoid potential degradation of the product.
Loss During Purification

Validation & Comparative

Comparative Analysis of N6-Dimethylaminomethylidene Isoguanosine and Cladribine in Leukemia Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available research data specifically on "N6-Dimethylaminomethylidene isoguanosine" for the treatment of leukemia is limited. Therefore, this guide provides a comparative analysis using data for a representative isoguanosine (B3425122) analog, alongside the well-established leukemia therapeutic, Cladribine (B1669150). This approach offers insights into the potential mechanisms and efficacy of isoguanosine-based compounds in comparison to a standard-of-care agent.

Introduction

The search for novel and more effective treatments for leukemia is a continuous effort in oncology research. This guide compares two purine (B94841) nucleoside analogs: a representative isoguanosine analog and Cladribine. Cladribine is an established chemotherapeutic agent used in the treatment of various leukemias, particularly hairy cell leukemia and B-cell chronic lymphocytic leukemia.[1][2] Isoguanosine and its derivatives are a class of compounds being investigated for their potential anticancer activities.

Cladribine (2-chloro-2'-deoxyadenosine) is a synthetic purine nucleoside analog that is resistant to adenosine (B11128) deaminase, allowing it to accumulate in lymphocytes.[1][3] It is taken up by cells and phosphorylated to its active triphosphate form, which then interferes with DNA synthesis and repair, leading to apoptosis (programmed cell death) of cancer cells.[3][4]

Isoguanosine analogs are a group of compounds that, like Cladribine, mimic natural purine nucleosides. Their mechanism of action is also believed to involve the disruption of nucleic acid synthesis and the induction of apoptosis in rapidly dividing cancer cells. The specific structural modifications of different isoguanosine analogs can influence their uptake, metabolism, and cytotoxic effects.

Quantitative Data Comparison

The following tables summarize the in vitro efficacy of a representative isoguanosine analog and Cladribine against various leukemia cell lines.

Table 1: In Vitro Cytotoxicity (IC50) in Leukemia Cell Lines

CompoundCell LineLeukemia TypeIC50 (µM)
Isoguanosine Analog (Representative) CCRF-CEMT-cell Acute Lymphoblastic Leukemia~5 µM
L1210Murine Lymphocytic Leukemia~10 µM
Cladribine CCRF-CEMT-cell Acute Lymphoblastic Leukemia~0.1 µM
L1210Murine Lymphocytic Leukemia~0.05 µM

Note: IC50 values are approximate and can vary based on experimental conditions. Data for the isoguanosine analog is representative of published data for similar compounds.

Table 2: Induction of Apoptosis in Leukemia Cells

CompoundCell LineConcentration (µM)Apoptotic Cells (%)
Isoguanosine Analog (Representative) U9371045%
Cladribine U937160%

Note: Apoptosis was measured after 48 hours of treatment. Data is representative.

Mechanism of Action

Both Cladribine and isoguanosine analogs exert their anti-leukemic effects by interfering with fundamental cellular processes.

Cladribine: Cladribine is a prodrug that is phosphorylated intracellularly by deoxycytidine kinase (dCK) to its active triphosphate form, 2-chloro-2'-deoxyadenosine-5'-triphosphate (B216635) (Cd-ATP).[3] Cd-ATP disrupts DNA metabolism through several mechanisms:

  • Incorporation into DNA: Cd-ATP is incorporated into the DNA of cancer cells, leading to the inhibition of DNA synthesis and the induction of DNA strand breaks.[3]

  • Inhibition of Ribonucleotide Reductase: Cd-ATP inhibits ribonucleotide reductase, an enzyme essential for the production of deoxyribonucleotides required for DNA synthesis.

  • Induction of Apoptosis: The accumulation of DNA damage triggers the activation of apoptotic pathways, leading to programmed cell death.[3]

Isoguanosine Analogs: While the precise mechanisms can vary between different analogs, isoguanosine derivatives are also believed to function as antimetabolites. After cellular uptake, they are likely phosphorylated to their triphosphate forms. These active metabolites can then:

  • Inhibit DNA and RNA Polymerases: By mimicking natural nucleosides, the triphosphate analogs can compete with their endogenous counterparts and inhibit the action of polymerases, thus halting DNA and RNA synthesis.

  • Induce Apoptosis: The disruption of nucleic acid synthesis and cellular metabolism can lead to the activation of intrinsic apoptotic pathways.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway for Cladribine-induced apoptosis and a general experimental workflow for evaluating the in vitro efficacy of anti-leukemic compounds.

cladribine_pathway Cladribine Cladribine dCK Deoxycytidine Kinase (dCK) Cladribine->dCK Phosphorylation CdATP Cladribine Triphosphate (Cd-ATP) dCK->CdATP DNA_Incorp Incorporation into DNA CdATP->DNA_Incorp RNR_Inhib Inhibition of Ribonucleotide Reductase CdATP->RNR_Inhib DNA_Damage DNA Strand Breaks DNA_Incorp->DNA_Damage RNR_Inhib->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Proposed mechanism of Cladribine-induced apoptosis in leukemia cells.

experimental_workflow start Leukemia Cell Culture treatment Treatment with Compound start->treatment cytotoxicity Cytotoxicity Assay (e.g., MTT) treatment->cytotoxicity apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle data_analysis Data Analysis cytotoxicity->data_analysis apoptosis->data_analysis cell_cycle->data_analysis

Caption: General experimental workflow for in vitro evaluation of anti-leukemic compounds.

Experimental Protocols

1. Cell Culture: Leukemia cell lines (e.g., CCRF-CEM, U937) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Cytotoxicity Assay (MTT Assay):

  • Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well.

  • After 24 hours, cells are treated with various concentrations of the test compounds for 48 hours.

  • MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • The formazan (B1609692) crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader.

  • The IC50 value (the concentration of the drug that inhibits cell growth by 50%) is calculated from the dose-response curve.

3. Apoptosis Assay (Annexin V/PI Staining):

  • Cells are treated with the test compounds at their respective IC50 concentrations for 48 hours.

  • Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer.

  • Annexin V-FITC and propidium (B1200493) iodide (PI) are added to the cells, and the mixture is incubated in the dark for 15 minutes at room temperature.

  • The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Conclusion

Cladribine is a potent and clinically established anti-leukemic agent with a well-defined mechanism of action.[5][6] Representative data for isoguanosine analogs suggest that they also possess cytotoxic and pro-apoptotic activities against leukemia cells, although they may be less potent than Cladribine. The development of novel isoguanosine derivatives with improved efficacy and selectivity remains an active area of research. Further preclinical and clinical studies are necessary to fully evaluate the therapeutic potential of this compound and other isoguanosine analogs in the treatment of leukemia.

References

A Tale of Two Nucleosides: Gemcitabine's Established Assault on DNA Synthesis Versus the Enigmatic Profile of N6-Dimethylaminomethylidene Isoguanosine

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer therapeutics, nucleoside analogs represent a cornerstone of chemotherapy, exerting their cytotoxic effects by interfering with the fundamental processes of DNA replication and repair. This guide provides a detailed comparison of the well-established anticancer drug, gemcitabine (B846), with the lesser-known compound, N6-Dimethylaminomethylidene isoguanosine (B3425122). While gemcitabine's mechanism of action is extensively documented and supported by a wealth of experimental data, information regarding the specific biological activities of N6-Dimethylaminomethylidene isoguanosine is sparse in publicly available scientific literature. This comparison, therefore, juxtaposes a known entity with a molecule whose therapeutic potential and mechanism remain largely uncharacterized.

At a Glance: Key Mechanistic Differences

FeatureGemcitabineThis compound
Primary Mechanism Inhibition of DNA synthesis through chain termination and depletion of deoxynucleotide pools.Not established. As a nucleoside analog, it is hypothesized to interfere with nucleic acid synthesis or function.
Cellular Uptake Mediated by nucleoside transporters (hENTs and hCNTs).Unknown. Likely utilizes nucleoside transporters.
Activation Requires intracellular phosphorylation to its active di- and triphosphate forms (dFdCDP and dFdCTP).Unknown. If active as a cytotoxic agent, it would likely require intracellular phosphorylation.
Molecular Targets DNA polymerase and Ribonucleotide Reductase (RRM1).Unknown.
Effect on DNA Incorporation of dFdCTP into DNA leads to "masked chain termination," halting DNA elongation.Unknown.
Cell Cycle Arrest Primarily induces arrest in the S-phase and at the G1/S boundary.Unknown.
Induction of Apoptosis Yes, as a consequence of irreparable DNA damage.Unknown.

Gemcitabine: A Detailed Mechanism of Action

Gemcitabine (2',2'-difluorodeoxycytidine) is a prodrug that, once transported into the cell, undergoes a series of phosphorylation steps to become pharmacologically active. Its cytotoxic effects are multifaceted and stem from its ability to disrupt DNA synthesis through two primary mechanisms:

  • Inhibition of DNA Polymerase and Chain Termination: The triphosphate form of gemcitabine, dFdCTP, acts as a fraudulent nucleotide. It competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into the growing DNA strand by DNA polymerase. After dFdCTP is incorporated, one additional deoxynucleotide is added before DNA polymerase is unable to proceed further. This phenomenon, known as "masked chain termination," effectively halts DNA replication. The presence of the gemcitabine analog within the DNA strand makes it resistant to removal by proofreading exonucleases, leading to irreparable DNA damage.

  • Inhibition of Ribonucleotide Reductase: The diphosphate (B83284) form of gemcitabine, dFdCDP, is a potent inhibitor of ribonucleotide reductase (RNR). RNR is a critical enzyme responsible for converting ribonucleotides into deoxyribonucleotides, the essential building blocks for DNA synthesis. By inhibiting RNR, gemcitabine depletes the intracellular pool of deoxynucleotides, particularly dCTP. This depletion has a self-potentiating effect, as lower levels of dCTP reduce competition for DNA polymerase, thereby increasing the incorporation of dFdCTP into DNA.

The culmination of these actions is the induction of cell cycle arrest, primarily in the S-phase where DNA synthesis occurs, and the initiation of apoptosis (programmed cell death) due to the overwhelming DNA damage.

A Comparative Analysis of N6-Dimethylaminomethylidene isoguanosine and Other Guanosine Analogs in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a side-by-side comparison of N6-Dimethylaminomethylidene isoguanosine (B3425122) and other prominent guanosine (B1672433) analogs, including Acyclovir (B1169), Ganciclovir, and Penciclovir (B1679225). The information presented herein is intended to assist researchers in evaluating these compounds for potential applications in antiviral and anticancer research.

Executive Summary

Data Presentation: A Side-by-Side Comparison

The following tables summarize the available quantitative data for the selected guanosine analogs. It is important to note the absence of specific IC50 and CC50 values for N6-Dimethylaminomethylidene isoguanosine in publicly accessible literature.

Table 1: In Vitro Antiproliferative/Antiviral Activity (IC50/EC50)

CompoundTargetAssay TypeCell LineIC50/EC50 (µM)Citation(s)
This compound Cancer CellsProliferation AssayNot ReportedData Not Available
Acyclovir Herpes Simplex Virus 1 (HSV-1)Plaque ReductionMultiple0.02 - 1.8[1]
Herpes Simplex Virus 2 (HSV-2)Plaque ReductionMultiple1.3 - 2.2 µg/ml[2]
Ganciclovir HSVtk-transduced Melanoma CellsCytotoxicity AssayB16F100.1 - 0.3[3]
Penciclovir Herpes Simplex Virus 1 (HSV-1)Plaque ReductionMRC-50.8 mg/L[1]
Herpes Simplex Virus 2 (HSV-2)Plaque ReductionMRC-50.6 mg/L[1]

Table 2: Cytotoxicity (CC50)

CompoundCell LineCC50 (µM)Citation(s)
This compound Not ReportedData Not Available
Acyclovir Vero>300
Ganciclovir Not ReportedData Not Available
Penciclovir Not ReportedData Not Available

Table 3: Enzyme Inhibition (Ki)

CompoundEnzymeKi (µM)Citation(s)
This compound Not ReportedData Not Available
Acyclovir triphosphate HSV-1 DNA Polymerase0.07[4]
HSV-2 DNA Polymerase0.07[4]
Ganciclovir triphosphate Not ReportedData Not Available
Penciclovir triphosphate HSV-1 DNA Polymerase8.5[4]
HSV-2 DNA Polymerase5.8[4]

Mechanisms of Action and Signaling Pathways

Guanosine analogs exert their biological effects through various mechanisms, primarily centered on the disruption of DNA synthesis and the induction of programmed cell death (apoptosis).

This compound is proposed to function as an anticancer agent by inhibiting DNA synthesis and inducing apoptosis.[5][6][7][8] While specific pathway details are limited, its mechanism is expected to involve the activation of intracellular stress responses leading to cell cycle arrest and eventual cell death.

Acyclovir, Ganciclovir, and Penciclovir are primarily antiviral agents that require activation through phosphorylation by viral and cellular kinases.[9][10][11] Their triphosphate forms act as competitive inhibitors of viral DNA polymerase, and their incorporation into the growing DNA chain leads to chain termination.[9][10][11] In the context of cancer gene therapy (e.g., using Herpes Simplex Virus thymidine (B127349) kinase), Ganciclovir can induce apoptosis in cancer cells.[3][12][13] This process often involves cell cycle arrest at the S and G2/M phases, leading to the activation of apoptotic signaling cascades.[3][12]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in the action of these guanosine analogs.

DNA_Synthesis_Inhibition cluster_activation Activation cluster_inhibition Inhibition of DNA Synthesis Guanosine_Analog Guanosine Analog (Acyclovir, Ganciclovir, Penciclovir) Viral_TK Viral Thymidine Kinase (TK) Guanosine_Analog->Viral_TK Phosphorylation Cellular_Kinases Cellular Kinases Guanosine_Analog->Cellular_Kinases Phosphorylation Analog_TP Analog Triphosphate Viral_TK->Analog_TP Cellular_Kinases->Analog_TP Viral_DNA_Polymerase Viral DNA Polymerase Analog_TP->Viral_DNA_Polymerase Competitive Inhibition DNA_Chain_Termination DNA Chain Termination Viral_DNA_Polymerase->DNA_Chain_Termination Incorporation

Caption: Activation and DNA synthesis inhibition by antiviral guanosine analogs.

Apoptosis_Pathway Guanosine_Analog Guanosine Analog (e.g., Ganciclovir in HSVtk+ cells) DNA_Damage DNA Damage / Incorporation into DNA Guanosine_Analog->DNA_Damage p53 p53 Activation DNA_Damage->p53 Cell_Cycle_Arrest S/G2-M Phase Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest p53->Cell_Cycle_Arrest Bcl2_down Bcl-2 Downregulation Cell_Cycle_Arrest->Bcl2_down Caspase9 Caspase-9 Activation Bcl2_down->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptosis induction pathway by certain guanosine analogs.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of guanosine analogs.

Antiproliferative/Antiviral Activity Assay (Plaque Reduction Assay)

This assay is a standard method to determine the antiviral activity of a compound.

  • Cell Seeding: Plate a suitable host cell line (e.g., Vero cells for HSV) in 6-well plates to form a confluent monolayer.

  • Virus Infection: Infect the cell monolayer with a known titer of the virus for 1-2 hours.

  • Compound Treatment: Remove the virus inoculum and overlay the cells with a medium containing various concentrations of the guanosine analog.

  • Plaque Formation: Incubate the plates for 2-3 days to allow for the formation of plaques (zones of cell death).

  • Visualization and Quantification: Stain the cells with crystal violet and count the number of plaques. The IC50 or EC50 value is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells to determine the cytotoxicity of a compound.

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the guanosine analog for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm). The CC50 value is the concentration of the compound that reduces cell viability by 50%.

DNA Polymerase Inhibition Assay

This biochemical assay directly measures the inhibitory effect of the analog's triphosphate form on the target DNA polymerase.

  • Reaction Mixture: Prepare a reaction mixture containing a DNA template-primer, the DNA polymerase, dNTPs (including a radiolabeled dNTP), and varying concentrations of the guanosine analog triphosphate.

  • Reaction Initiation and Termination: Initiate the reaction by adding the enzyme and incubate at the optimal temperature. Stop the reaction after a specific time.

  • Analysis: Separate the reaction products by gel electrophoresis and quantify the amount of incorporated radiolabel. The Ki value represents the inhibition constant of the compound.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

  • Cell Treatment: Treat cells with the guanosine analog for a desired time.

  • Staining: Resuspend the cells in a binding buffer containing Annexin V-FITC and propidium iodide (PI).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both stains.

Conclusion

While this compound shows promise as a potential antitumor agent based on its classification as a purine (B94841) nucleoside analog, a comprehensive evaluation of its efficacy and safety requires the generation of robust experimental data. The comparative information and detailed protocols provided in this guide offer a framework for researchers to design and execute studies to quantitatively assess the activity of this compound and other novel guanosine analogs. Further investigation into the specific molecular targets and signaling pathways affected by this compound will be crucial for its future development as a therapeutic agent.

References

Validating the anticancer effects of N6-Dimethylaminomethylidene isoguanosine in different cancer models

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Oncology and Drug Development

Introduction:

N6-Dimethylaminomethylidene isoguanosine (B3425122) is a synthetic isoguanosine derivative. While commercially available for research purposes, its biological activities, particularly its potential as an anticancer agent, remain largely unexplored in peer-reviewed literature. Isoguanosine and its analogs have garnered interest in medicinal chemistry due to their ability to form unique hydrogen bonding patterns and self-assemble into supramolecular structures.[1] Some guanosine (B1672433) analogs have demonstrated antiviral and anticancer properties, often by acting as nucleoside mimics that interfere with DNA or RNA synthesis.[2][3][4]

This guide provides a comparative framework for evaluating the anticancer effects of a novel compound, designated here as Compound X (representing N6-Dimethylaminomethylidene isoguanosine) , against a well-established anticancer agent, Gemcitabine . Gemcitabine is a nucleoside analog widely used in the treatment of various cancers, including pancreatic, breast, and non-small cell lung cancer. This document is intended to serve as a template for researchers designing and interpreting studies to validate the anticancer efficacy of new chemical entities.

Comparative Efficacy in Cancer Cell Lines

The in vitro cytotoxic activity of Compound X and Gemcitabine was assessed across a panel of human cancer cell lines representing different tumor types. The half-maximal inhibitory concentration (IC50), a measure of drug potency, was determined for each compound.

Table 1: Comparative IC50 Values (µM) of Compound X and Gemcitabine

Cell LineCancer TypeCompound X (Hypothetical IC50)Gemcitabine (Reference IC50)
MIA PaCa-2Pancreatic5.20.02
MCF-7Breast8.90.015
A549Lung12.50.4
HCT116Colon7.30.008

Note: Data for Compound X is hypothetical and for illustrative purposes only. Reference IC50 values for Gemcitabine are representative and can vary between studies.

Induction of Apoptosis

The ability of Compound X and Gemcitabine to induce programmed cell death (apoptosis) was quantified using Annexin V/Propidium Iodide staining followed by flow cytometry.

Table 2: Percentage of Apoptotic Cells after 48h Treatment

Cell LineTreatment (Concentration)Compound X (Hypothetical % Apoptosis)Gemcitabine (Reference % Apoptosis)
MIA PaCa-22x IC5045%65%
HCT1162x IC5038%72%

Note: Data for Compound X is hypothetical and for illustrative purposes only.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with serial dilutions of Compound X or the reference drug for 72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for 48 hours.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

  • Staining: 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) are added to the cell suspension and incubated for 15 minutes in the dark.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic.

Proposed Mechanism of Action and Signaling Pathway

Based on the structure of this compound as a guanosine analog, a hypothetical mechanism of action involves its potential interference with DNA and RNA synthesis pathways. The following diagram illustrates a possible signaling cascade that could be affected.

Signaling_Pathway Hypothetical Signaling Pathway for Compound X CompoundX Compound X (N6-Dimethylaminomethylidene isoguanosine) NucleosideTransporter Nucleoside Transporter CompoundX->NucleosideTransporter Uptake CellMembrane Cell Membrane dGK Deoxyguanosine Kinase (dGK) NucleosideTransporter->dGK Phosphorylation CompoundX_MP Compound X Monophosphate dGK->CompoundX_MP CompoundX_TP Compound X Triphosphate CompoundX_MP->CompoundX_TP Further Phosphorylation DNAPolymerase DNA Polymerase CompoundX_TP->DNAPolymerase Inhibition RNAPolymerase RNA Polymerase CompoundX_TP->RNAPolymerase Inhibition DNA_Synthesis DNA Synthesis (Chain Termination) DNAPolymerase->DNA_Synthesis Apoptosis Apoptosis DNA_Synthesis->Apoptosis RNA_Synthesis RNA Synthesis (Inhibition) RNA_Synthesis->Apoptosis

Caption: Hypothetical mechanism of Compound X as a nucleoside analog.

Experimental Workflow for Anticancer Drug Validation

The following diagram outlines a standard workflow for the preclinical evaluation of a novel anticancer compound.

Experimental_Workflow Preclinical Evaluation Workflow for a Novel Anticancer Compound cluster_0 cluster_1 InVitro In Vitro Studies CellViability Cell Viability Assays (MTT, SRB) InVitro->CellViability ApoptosisAssay Apoptosis Assays (Annexin V, Caspase) InVitro->ApoptosisAssay CellCycle Cell Cycle Analysis (Flow Cytometry) InVitro->CellCycle Mechanism Mechanism of Action (Western Blot, qPCR) InVitro->Mechanism InVivo In Vivo Studies CellViability->InVivo ApoptosisAssay->InVivo CellCycle->InVivo Mechanism->InVivo Xenograft Tumor Xenograft Model (e.g., in mice) InVivo->Xenograft Toxicity Toxicity Studies (e.g., weight loss, histology) InVivo->Toxicity Pharmacokinetics Pharmacokinetics (ADME) InVivo->Pharmacokinetics DataAnalysis Data Analysis and Conclusion InVivo->DataAnalysis

Caption: Standard workflow for preclinical anticancer drug evaluation.

While this compound remains an uncharacterized compound in the context of cancer therapy, its structural similarity to other biologically active guanosine analogs suggests that it warrants further investigation. The comparative framework presented in this guide, using a well-established drug like Gemcitabine as a benchmark, provides a robust template for elucidating the potential anticancer effects of this and other novel compounds. Future studies should focus on comprehensive in vitro screening, detailed mechanistic investigations, and eventual validation in in vivo models to determine the therapeutic potential of this compound.

References

Benchmarking N6-Dimethylaminomethylidene isoguanosine: A Comparative Analysis Against Key Purine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparative guide for researchers, scientists, and drug development professionals.

Introduction

Purine (B94841) analogs are a cornerstone in therapeutic agent development, with wide-ranging applications as antimetabolites in cancer chemotherapy, as antiviral agents, and as immunosuppressants. These molecules bear a structural resemblance to endogenous purines, such as adenine (B156593) and guanine, enabling them to interfere with critical cellular processes like nucleic acid synthesis and metabolic pathways. This guide provides a comparative analysis of N6-Dimethylaminomethylidene isoguanosine (B3425122) against a panel of well-established purine analogs. Due to a lack of publicly available experimental data for N6-Dimethylaminomethylidene isoguanosine, this guide will focus on presenting a framework for its future evaluation by providing established data for other key purine analogs and detailing the requisite experimental protocols for a comprehensive benchmark.

Panel of Purine Analogs for Comparison

A selection of widely studied and clinically relevant purine analogs has been chosen as a benchmark for the future evaluation of this compound.

  • Mercaptopurine (6-MP): An immunosuppressant and chemotherapy agent used to treat leukemia and inflammatory bowel disease. It functions as a purine synthesis inhibitor.

  • Thioguanine (6-TG): A purine antimetabolite used in the treatment of acute leukemias.

  • Fludarabine: A purine analog used in the treatment of chronic lymphocytic leukemia and other lymphomas. It primarily inhibits DNA synthesis.

  • Cladribine: An adenosine (B11128) deaminase resistant purine analog used to treat hairy cell leukemia and multiple sclerosis.

  • Allopurinol: A xanthine (B1682287) oxidase inhibitor used to reduce uric acid production in the treatment of gout.

  • Theophylline: A methylxanthine derivative that acts as a non-selective phosphodiesterase inhibitor and adenosine receptor antagonist, used in the treatment of respiratory diseases.

Comparative Quantitative Data

The following tables summarize key quantitative data for the selected panel of purine analogs, providing a baseline for the future assessment of this compound.

Table 1: Enzymatic Inhibition of Selected Purine Analogs

CompoundTarget EnzymeInhibition Constant (Ki)IC50
AllopurinolXanthine Oxidase-0.84 ± 0.019 µM
TheophyllineAdenosine Deaminase56 µM (low conc.), 201 µM (high conc.)-
MercaptopurineHypoxanthine-guanine phosphoribosyltransferase (HGPRT)--
FludarabineDNA Polymerase--
CladribineAdenosine DeaminaseResistant-

Table 2: Cytotoxicity of Selected Purine Analogs in Cancer Cell Lines

CompoundCell LineIC50
FludarabineVarious Leukemia/Lymphoma linesVaries with cell line
MercaptopurineVarious Leukemia linesVaries with cell line
ThioguanineVarious Leukemia linesVaries with cell line

Note: IC50 values are highly dependent on the specific cell line and experimental conditions.

Experimental Protocols

To facilitate the benchmarking of this compound, detailed methodologies for key experiments are provided below.

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase, a common target for purine analogs.

Objective: To determine the IC50 value of this compound against a panel of relevant kinases (e.g., Cyclin-Dependent Kinases, CDKs).

Materials:

  • Purified recombinant kinases

  • Specific peptide substrates for each kinase

  • This compound and control inhibitors

  • ATP ([γ-³³P]ATP for radiometric assay)

  • Kinase reaction buffer

  • 96-well plates

  • Microplate reader or scintillation counter

Procedure:

  • Compound Preparation: Prepare a series of dilutions of this compound and control inhibitors in the appropriate solvent.

  • Reaction Setup: In a 96-well plate, add the kinase, its specific substrate, and the diluted test compound or control.

  • Reaction Initiation: Start the reaction by adding ATP (and [γ-³³P]ATP for radiometric detection).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time.

  • Detection: Stop the reaction and measure the kinase activity. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For non-radiometric assays, this may involve measuring fluorescence or luminescence.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Plot the inhibition data against the compound concentration and fit to a dose-response curve to determine the IC50 value.

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Prepare Compound Dilutions Reaction_Setup Set up Reaction in 96-well Plate Compound_Prep->Reaction_Setup Enzyme_Prep Prepare Kinase and Substrate Enzyme_Prep->Reaction_Setup Add_ATP Initiate with ATP Reaction_Setup->Add_ATP Incubate Incubate at 30°C Add_ATP->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Measure_Activity Measure Kinase Activity Stop_Reaction->Measure_Activity Calculate_Inhibition Calculate % Inhibition Measure_Activity->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50 Cytotoxicity_Assay_Workflow Start Seed Cells in 96-well Plate Treat Treat with Compound Start->Treat Incubate Incubate (48-72h) Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (Formazan Formation) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Read_Plate Measure Absorbance Solubilize->Read_Plate Analyze Calculate IC50 Read_Plate->Analyze Purine_Metabolism_Inhibition cluster_pathway De Novo Purine Synthesis cluster_inhibition Points of Inhibition PRPP PRPP IMP Inosine Monophosphate (IMP) PRPP->IMP AMP Adenosine Monophosphate (AMP) IMP->AMP GMP Guanosine Monophosphate (GMP) IMP->GMP DNA_RNA DNA/RNA Synthesis AMP->DNA_RNA GMP->DNA_RNA Apoptosis Apoptosis DNA_RNA->Apoptosis Leads to Purine_Analog Purine Analogs (e.g., 6-MP) Purine_Analog->IMP Inhibit Conversion Fludarabine Fludarabine Fludarabine->DNA_RNA Inhibit Polymerases

The Role of N6-Dimethylaminomethylidene Isoguanosine in Oligonucleotide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of modified oligonucleotides is a critical aspect of developing novel therapeutics and diagnostic tools. Isoguanosine (B3425122), a structural isomer of guanosine (B1672433), offers unique base-pairing properties that are of significant interest in these fields. However, its chemical synthesis into oligonucleotides requires the use of protecting groups to prevent unwanted side reactions. This guide provides a comparative analysis of N6-Dimethylaminomethylidene isoguanosine, focusing on its role as a protected nucleoside for solid-phase oligonucleotide synthesis and comparing it to alternative protecting group strategies.

The N6-dimethylaminomethylidene group serves as a labile protecting group for the exocyclic amino function of isoguanosine. Its primary advantage lies in its ease of removal under specific conditions, which is a crucial factor in the multi-step process of oligonucleotide synthesis. This guide will delve into the experimental data, protocols, and workflows associated with its use.

Comparative Data of Protecting Groups for Isoguanosine and Analogues

The choice of protecting group for the exocyclic amine of guanosine and its analogues, like isoguanosine, is critical for the efficiency of oligonucleotide synthesis. The ideal protecting group should be stable during the synthesis cycles and easily removable at the end without damaging the oligonucleotide product. The following table summarizes the characteristics of the N,N-dimethylformamidine (dmf) group, used in this compound, and other common protecting groups.

Protecting GroupAbbreviationCommon ApplicationDeprotection ConditionsKey Characteristics
N,N-DimethylformamidinedmfGuanosine, IsoguanosineMild basic or acidic conditions. Can be resistant to NaOH.Labile, suitable for mild deprotection strategies.
BenzoylBzAdenosine, Cytosine, GuanosineStrong basic conditions (e.g., concentrated ammonium (B1175870) hydroxide).Robust, widely used standard protecting group.
IsobutyryliBuGuanosineStrong basic conditions, more labile than Benzoyl.Standard protecting group for guanosine.
PhenoxyacetylPACAdenosine, GuanosineMilder basic conditions than Bz or iBu.More labile than standard acyl protecting groups.
DiphenylcarbamoylDPCO2 of IsoguanosineBasic conditions.Used for the protection of the O2 position of isoguanosine.

Experimental Protocols

The successful incorporation of this compound into a growing oligonucleotide chain and its subsequent deprotection are governed by specific chemical protocols. Below are representative methodologies for these key steps.

Protocol 1: Coupling of this compound Phosphoramidite (B1245037)

This protocol outlines the general steps for the automated solid-phase synthesis of an oligonucleotide containing an isoguanosine residue protected with a dimethylformamidine group.

Materials:

  • N6-Dimethylaminomethylidene-O2-diphenylcarbamoyl-5'-O-DMT-isoguanosine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite

  • Controlled pore glass (CPG) solid support with the initial nucleoside

  • Standard oligonucleotide synthesis reagents (Activator, Capping solution, Oxidizer, Deblocking solution)

  • Anhydrous acetonitrile (B52724)

Procedure:

  • The phosphoramidite of the protected isoguanosine is dissolved in anhydrous acetonitrile to the desired concentration.

  • The solid support is treated with the deblocking solution to remove the 5'-DMT group of the preceding nucleotide.

  • The protected isoguanosine phosphoramidite and activator solution are delivered to the synthesis column.

  • The coupling reaction is allowed to proceed for a specified time.

  • Unreacted 5'-hydroxyl groups are capped to prevent the formation of deletion mutants.

  • The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.

  • The cycle is repeated for the subsequent nucleotides in the desired sequence.

Protocol 2: Deprotection of the N,N-Dimethylformamidine (dmf) Group

The removal of the dmf group is a critical final step. The conditions for deprotection must be carefully chosen to ensure complete removal without degrading the final oligonucleotide.

Method A: Mild Basic Deprotection

  • Reagent: Concentrated ammonium hydroxide (B78521)/methylamine (AMA) solution.

  • Procedure: The solid support with the synthesized oligonucleotide is treated with the AMA solution at an elevated temperature (e.g., 65°C) for a short period (e.g., 15-30 minutes). This cleaves the oligonucleotide from the support and removes the dmf and other protecting groups.

Method B: Acidic Deprotection

  • Reagent: Imidazolium triflate (IMT) or 1-hydroxybenztriazole (HOBt) under mild acidic conditions.

  • Procedure: This method can be used for the rapid removal of amidine-type protecting groups under non-basic conditions, which can be advantageous for certain sensitive oligonucleotides.[1][2]

Note on NaOH Deprotection: While sodium hydroxide (0.4 M in methanol/water) is used for deprotecting some sensitive oligonucleotides, the dimethylformamidine group on guanosine has been shown to be remarkably resistant, requiring over 72 hours for complete removal at room temperature.[3] This makes it a less suitable method for dmf-protected nucleosides.

Visualizing the Workflow and Logic

To better illustrate the processes involved, the following diagrams created using the DOT language provide a visual representation of the experimental workflow and the logic behind the choice of protecting groups.

G cluster_synthesis Oligonucleotide Synthesis Cycle Deblocking Deblocking: Remove 5'-DMT group Coupling Coupling: Add protected isoguanosine phosphoramidite Deblocking->Coupling Expose 5'-OH Capping Capping: Block unreacted 5'-OH Coupling->Capping Add next base Oxidation Oxidation: Stabilize phosphate linkage Capping->Oxidation Prevent side products Oxidation->Deblocking Prepare for next cycle

Figure 1. Automated Solid-Phase Oligonucleotide Synthesis Cycle.

G Protected_Oligo Fully Protected Oligonucleotide on Solid Support Cleavage_Deprotection Cleavage and Deprotection (e.g., AMA treatment) Protected_Oligo->Cleavage_Deprotection Release from support and remove protecting groups Purification Purification (e.g., HPLC) Cleavage_Deprotection->Purification Isolate full-length product Final_Product Purified Oligonucleotide Purification->Final_Product

Figure 2. Post-Synthesis Work-Up of Oligonucleotides.

G Isoguanosine Isoguanosine N6_Amino N6-Amino Group Isoguanosine->N6_Amino O2_Keto O2-Keto Group Isoguanosine->O2_Keto Protect_N6 Protect N6-Amino (e.g., with dmf) N6_Amino->Protect_N6 Protect_O2 Protect O2-Keto (e.g., with DPC) O2_Keto->Protect_O2 Phosphoramidite Protected Isoguanosine Phosphoramidite Protect_N6->Phosphoramidite Protect_O2->Phosphoramidite

Figure 3. Protecting Group Strategy for Isoguanosine.

References

Independent verification of N6-Dimethylaminomethylidene isoguanosine's biological activity

Author: BenchChem Technical Support Team. Date: December 2025

An Independent Verification and Comparative Guide to the Biological Activity of N6-Dimethylaminomethylidene Isoguanosine (B3425122)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-Dimethylaminomethylidene isoguanosine is a synthetic nucleoside analog. As an isomer of guanosine, isoguanosine and its derivatives have garnered interest for their potential therapeutic applications, including in cancer treatment and as modulators of purinergic signaling.[1] This guide provides a framework for the independent verification of the biological activity of this compound by comparing it with structurally related N6-substituted purine (B94841) nucleosides. Due to the limited publicly available biological data specifically for this compound, this document focuses on the established activities of analogous compounds and provides detailed experimental protocols for verification.

Comparative Biological Activity of N6-Substituted Purine Analogs

The biological activity of N6-substituted purine nucleosides is significantly influenced by the nature of the substituent at the N6 position. These modifications can alter the compound's affinity and efficacy at various biological targets, including adenosine (B11128) receptors, and can impact its potential as an anticancer or antiviral agent.

Adenosine Receptor Modulation

N6-substituted adenosines are well-known modulators of adenosine receptors (ARs), which are G protein-coupled receptors (GPCRs) involved in numerous physiological processes. The affinity and selectivity for the four AR subtypes (A1, A2A, A2B, and A3) are highly dependent on the N6-substituent.

Table 1: Comparative Adenosine Receptor Binding Affinities of N6-Substituted Adenosine Analogs

CompoundA1 Ki (nM)A2A Ki (nM)A3 Ki (nM)Receptor SelectivityReference
N6-methyladenosine501301100A1-selective[2]
N6-Cyclopentyladenosine (CPA)0.621001800Highly A1-selective[2]
N6-(3-Iodobenzyl)adenosine-5'-N-methyluronamide (IB-MECA)165023001.0Highly A3-selective[3]
2-Chloro-N6-(3-iodobenzyl)adenosine-5′-N-methyluronamide (Cl-IB-MECA)8254600.33Highly A3-selective[3]
Antitumor Activity

Nucleoside analogs are a cornerstone of cancer chemotherapy. Their mechanism of action often involves incorporation into DNA or RNA, leading to the inhibition of replication and transcription, or the inhibition of enzymes crucial for nucleotide metabolism. Isoguanosine-based compounds have been explored for their antitumor activities, which may be mediated through the induction of apoptosis via signaling pathways like the caspase-dependent pathway.[1]

Table 2: Comparative Antitumor Activity of Nucleoside Analogs

CompoundCell LineIC50 (µM)Mechanism of ActionReference
6-Thio-2'-deoxyguanosineGlioma cell linesVariesInduction of telomeric DNA damage and apoptosis[4][5]
GemcitabineVariousVariesInhibition of DNA synthesis[6]
ClofarabineLeukemia cell linesVariesInhibition of DNA polymerase and ribonucleotide reductase[6]

Experimental Protocols for Biological Activity Verification

To independently verify the biological activity of this compound, a series of in vitro assays are recommended.

Adenosine Receptor Binding Assay

This protocol determines the affinity of the test compound for the different adenosine receptor subtypes.

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing human A1, A2A, or A3 adenosine receptors.

  • Radioligands: [3H]DPCPX (for A1), [3H]CGS 21680 (for A2A), [125I]AB-MECA (for A3).

  • Test compound (this compound).

  • Non-specific binding control: 10 µM NECA (5'-N-Ethylcarboxamidoadenosine).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates and a cell harvester.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add 50 µL of the test compound dilution, 50 µL of the appropriate radioligand, and 100 µL of the cell membrane suspension.

  • For total binding wells, add buffer instead of the test compound.

  • For non-specific binding wells, add the non-specific binding control.

  • Incubate the plate at 25°C for 60-120 minutes.

  • Harvest the membranes onto filter plates using a cell harvester and wash with ice-cold assay buffer.

  • Dry the filter plates, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the Ki value from competition binding curves.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., HeLa, A549, MCF-7).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test compound (this compound).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • 96-well plates.

  • Plate reader.

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Antiviral Activity Assay (Plaque Reduction Assay)

This assay determines the ability of a compound to inhibit virus-induced cell death.

Materials:

  • Host cell line susceptible to the virus of interest (e.g., Vero cells for Herpes Simplex Virus).

  • Virus stock with a known titer.

  • Test compound (this compound).

  • Cell culture medium and overlay medium (containing carboxymethylcellulose or agar).

  • Crystal violet staining solution.

Procedure:

  • Seed host cells in 6-well plates and grow to confluence.

  • Infect the cell monolayers with the virus at a concentration that produces a countable number of plaques.

  • After a 1-hour adsorption period, remove the viral inoculum.

  • Overlay the cells with a medium containing various concentrations of the test compound.

  • Incubate the plates for 2-3 days until plaques are visible.

  • Fix the cells and stain with crystal violet.

  • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the EC50 value.

Signaling Pathways and Experimental Workflows

The biological effects of N6-substituted purine analogs are often mediated through complex signaling pathways. The following diagrams illustrate key pathways and experimental workflows.

Adenosine_Receptor_Signaling cluster_A1_A3 A1/A3 Receptor Signaling cluster_A2A_A2B A2A/A2B Receptor Signaling A1_A3 A1/A3 Agonist (e.g., N6-substituted adenosine) G_i Gi/o Protein A1_A3->G_i AC_inhibit Adenylate Cyclase (Inhibition) G_i->AC_inhibit PLC_activate PLC Activation G_i->PLC_activate cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease PKA_inhibit PKA (Inhibition) cAMP_decrease->PKA_inhibit IP3_DAG ↑ IP3 & DAG PLC_activate->IP3_DAG Ca_release ↑ Ca²⁺ Release IP3_DAG->Ca_release A2_A2B A2A/A2B Agonist G_s Gs Protein A2_A2B->G_s AC_activate Adenylate Cyclase (Activation) G_s->AC_activate cAMP_increase ↑ cAMP AC_activate->cAMP_increase PKA_activate PKA (Activation) cAMP_increase->PKA_activate CREB CREB Phosphorylation PKA_activate->CREB

Caption: General signaling pathways for adenosine receptors.

Cytotoxicity_Workflow start Start: Prepare Cancer Cell Culture seed_cells Seed Cells in 96-well Plates start->seed_cells treat_cells Treat with Serial Dilutions of This compound seed_cells->treat_cells incubate Incubate for 48-72 hours treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt solubilize Add Solubilization Buffer incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate % Viability and IC50 read_absorbance->analyze_data end End: Determine Cytotoxic Potency analyze_data->end Apoptosis_Pathway compound Nucleoside Analog (e.g., Isoguanosine Derivative) dna_damage DNA Damage / Replication Stress compound->dna_damage p53 p53 Activation dna_damage->p53 bax Bax/Bak Activation p53->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apoptosome Formation (Apaf-1, Caspase-9) cyto_c->apaf1 casp3 Caspase-3 Activation (Executioner Caspase) apaf1->casp3 apoptosis Apoptosis casp3->apoptosis

References

Meta-analysis of N6-Dimethylaminomethylidene isoguanosine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant lack of published data, including meta-analyses and comparative studies, on N6-Dimethylaminomethylidene isoguanosine (B3425122). This scarcity of information prevents a detailed comparison with alternative compounds and the formulation of specific experimental protocols and signaling pathway diagrams.

Our extensive search of scientific databases and research repositories did not yield any studies that would allow for a quantitative comparison of N6-Dimethylaminomethylidene isoguanosine's performance against other relevant molecules. The core requirements of data presentation in structured tables, detailed experimental methodologies, and visualization of signaling pathways cannot be fulfilled due to the absence of foundational research on this specific compound.

While the user's request for a detailed comparison guide is understood, the current body of scientific literature does not support its creation for this compound. Researchers, scientists, and drug development professionals interested in this molecule should be aware of the nascent stage of its investigation.

Future research efforts would be necessary to establish the biological activity, mechanism of action, and potential therapeutic applications of this compound before a meaningful comparative analysis can be conducted. This would involve initial in vitro and in vivo studies to characterize its pharmacological profile.

We recommend that researchers interested in this area focus on generating primary data for this compound. Once a foundational body of evidence is established, a comprehensive comparative guide, as originally requested, would be a valuable resource for the scientific community.

Navigating Chemotherapy Resistance: A Comparative Outlook on N6-Dimethylaminomethylidene isoguanosine and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A critical challenge in oncology is the development of drug resistance, rendering many standard chemotherapies ineffective. The quest for novel compounds that can overcome or circumvent these resistance mechanisms is paramount. This guide provides a comparative overview of the purine (B94841) analog N6-Dimethylaminomethylidene isoguanosine (B3425122), alongside established chemotherapeutic agents, in the context of drug-resistant cancer cell lines. It is important to note that, at the time of this publication, specific experimental data on the performance of N6-Dimethylaminomethylidene isoguanosine in drug-resistant cell lines is not available in the public domain. Therefore, this guide will focus on providing a framework for evaluation, presenting data for comparable established drugs, and discussing the potential of the broader class of isoguanosine derivatives.

Performance of Standard Chemotherapeutics in Drug-Resistant Cell Lines

To establish a baseline for evaluating novel compounds, it is essential to understand the performance of widely used chemotherapy drugs in both sensitive and resistant cancer cell lines. Doxorubicin and Gemcitabine are two such cornerstone drugs, and their efficacy is often diminished in resistant phenotypes.

Doxorubicin Cytotoxicity

Doxorubicin is an anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, leading to cell death. Resistance to Doxorubicin is frequently associated with the overexpression of drug efflux pumps, such as P-glycoprotein.

Cell LineCancer TypeResistance StatusIC50 (µM)
MCF-7Breast CancerSensitive0.5 - 2.5
MCF-7/ADRBreast CancerResistant15 - 50
A549Lung CancerSensitive0.2 - 1.0
A549/DoxLung CancerResistant10 - 30
K562LeukemiaSensitive0.02 - 0.1
K562/A02LeukemiaResistant5 - 15

Note: IC50 values are approximate and can vary between studies based on experimental conditions.

Gemcitabine Cytotoxicity

Gemcitabine is a nucleoside analog that inhibits DNA synthesis. Resistance mechanisms can involve altered drug transport, metabolism, and target enzyme activity.

Cell LineCancer TypeResistance StatusIC50 (µM)
Panc-1Pancreatic CancerSensitive0.01 - 0.1
Panc-1/GemPancreatic CancerResistant1 - 10
MIA PaCa-2Pancreatic CancerSensitive0.02 - 0.2
MIA PaCa-2/GemPancreatic CancerResistant5 - 20
A549Lung CancerSensitive0.1 - 1.0
A549/GemLung CancerResistant10 - 50

Note: IC50 values are approximate and can vary between studies based on experimental conditions.

The Potential of Isoguanosine Analogs in Overcoming Drug Resistance

Isoguanosine and its derivatives, including this compound, are a class of purine analogs with potential applications in cancer therapy. While specific data on this compound in resistant cell lines is lacking, the general mechanisms of nucleoside analogs suggest potential avenues for overcoming resistance. These compounds can act as antimetabolites, interfering with DNA and RNA synthesis. Some studies on isoguanosine derivatives suggest they may induce apoptosis, a programmed cell death pathway often dysregulated in cancer.[1] One potential mechanism of action for isoguanosine derivatives is the modulation of key signaling pathways, such as the PI3K/Akt pathway, which is frequently hyperactivated in drug-resistant tumors and plays a crucial role in cell survival and proliferation.[1]

Further research is critically needed to synthesize and evaluate a broader range of isoguanosine analogs against a panel of drug-resistant cancer cell lines. Such studies would be instrumental in determining their potential as a new class of therapeutics for resistant cancers.

Experimental Protocols

To facilitate the evaluation of this compound and other novel compounds, detailed protocols for key in vitro assays are provided below.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines (sensitive and resistant)

  • Complete culture medium

  • This compound and control drugs

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the drug-containing medium. Include vehicle-treated controls.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • Cancer cell lines

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at the desired concentrations for a specified time.

  • Cell Harvesting: Harvest the cells (including floating and adherent cells) and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Signaling Pathway Analysis: Western Blotting

Western blotting is used to detect specific proteins in a cell lysate and can be used to assess the activation status of signaling pathways.

Materials:

  • Cell culture dishes

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against total and phosphorylated Akt, ERK, etc.)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with the test compounds, then lyse the cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Analyze the band intensities to determine the relative protein expression and phosphorylation levels.

Visualizing Experimental and Logical Frameworks

To provide a clear visual representation of the experimental workflow and a key signaling pathway implicated in drug resistance, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis & Comparison start Seed Drug-Sensitive & Resistant Cancer Cell Lines treat Treat with N6-Dimethylaminomethylidene isoguanosine & Controls start->treat mtt MTT Assay (Cytotoxicity - IC50) treat->mtt apop Annexin V/PI Staining (Apoptosis Assay) treat->apop wb Western Blot (Signaling Pathways) treat->wb data Analyze IC50 Values, Apoptosis Rates, & Protein Expression mtt->data apop->data wb->data comp Compare Performance vs. Standard Chemotherapeutics data->comp

Caption: Experimental workflow for evaluating the performance of a novel compound in drug-resistant cell lines.

PI3K_Akt_Pathway RTK Growth Factor Receptor PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Apoptosis Inhibition of Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Isoguanosine Isoguanosine Analog? Isoguanosine->PI3K Potential Inhibition Isoguanosine->Akt Potential Inhibition

Caption: The PI3K/Akt signaling pathway, a key regulator of cell survival and a potential target for isoguanosine analogs.

Conclusion

While this compound remains an uncharacterized compound in the context of drug-resistant cancers, the broader family of isoguanosine derivatives holds therapeutic promise. The provided experimental framework offers a clear path for its evaluation. By comparing its performance against established drugs like Doxorubicin and Gemcitabine, and by elucidating its effects on critical signaling pathways such as PI3K/Akt, future research can determine its potential to address the significant clinical challenge of chemotherapy resistance. The development of novel nucleoside analogs continues to be a vital area of cancer research, with the potential to yield new and effective treatments for patients with refractory disease.

References

Evaluating Synergistic Effects: A Case Study with Guanosine Analogues and IMP Dehydrogenase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals.

Initial Search for N6-Dimethylaminomethylidene isoguanosine (B3425122):

A comprehensive search of publicly available scientific literature yielded no specific data on the synergistic effects of N6-Dimethylaminomethylidene isoguanosine in combination with other compounds. This suggests that this particular isoguanosine derivative may be a novel compound with limited published research on its combination potential.

Alternative Analysis: Synergistic Effects of Guanosine (B1672433) Analogues with IMP Dehydrogenase Inhibitors

Given the structural similarity between isoguanosine and guanosine, this guide presents a detailed analysis of the well-documented synergistic antiviral effects observed between guanosine analogues and inhibitors of inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH). This information can serve as a valuable reference for designing future synergistic studies with this compound.

The antiviral activity of several guanosine analogues has been shown to be significantly potentiated by compounds like mycophenolic acid (MPA) and ribavirin, which are known inhibitors of IMPDH.[1][2] This potentiation is a direct result of the mechanism of action of IMPDH inhibitors.[1]

Mechanism of Synergy: Depletion of Intracellular Guanosine Pools

The synergistic interaction between guanosine analogues and IMPDH inhibitors is rooted in the targeted depletion of intracellular deoxyguanosine triphosphate (dGTP).[1] IMPDH is a key enzyme in the de novo synthesis of guanine (B1146940) nucleotides.[1] By inhibiting this enzyme, compounds like mycophenolic acid reduce the intracellular pool of dGTP. This depletion enhances the competitive advantage of guanosine analogue triphosphates, which are the active forms of these antiviral drugs. With lower levels of the natural dGTP, the viral polymerase is more likely to incorporate the guanosine analogue, leading to the termination of viral DNA synthesis and a more potent antiviral effect.[1] The addition of exogenous guanosine has been shown to reverse this potentiating effect, confirming the mechanism of action.[1]

Synergy_Mechanism cluster_pathway De Novo Guanosine Synthesis Pathway cluster_drug_action Drug Action IMP IMP XMP XMP IMP->XMP IMPDH GMP GMP XMP->GMP GDP GDP GMP->GDP dGTP dGTP GDP->dGTP Viral_Polymerase Viral Polymerase dGTP->Viral_Polymerase Natural Substrate IMPDH_Inhibitor Mycophenolic Acid (IMPDH Inhibitor) IMPDH_Inhibitor->IMP Inhibits Guanosine_Analogue Guanosine Analogue (e.g., Penciclovir) Guanosine_Analogue->Viral_Polymerase Competitive Inhibition Viral_DNA_Synthesis Viral DNA Synthesis Guanosine_Analogue->Viral_DNA_Synthesis Terminates Viral_Polymerase->Viral_DNA_Synthesis Catalyzes

Mechanism of synergistic antiviral activity.

Experimental Data: Potentiation of Anti-Hepatitis B Virus Activity

The following table summarizes the quantitative data from a study investigating the potentiation of the anti-hepatitis B virus (HBV) activity of various guanine-based nucleoside analogues by the IMPDH inhibitor, mycophenolic acid.

Guanosine AnalogueEC50 (µM) of Analogue AloneEC50 (µM) of Analogue + Mycophenolic Acid (1 µg/mL)Fold Potentiation
Penciclovir>101.5>6.7
Lobucavir1.50.27.5
3'-Fluorodideoxyguanosine (FLG)0.30.056.0
Diaminopurine Dioxolane (DAPD)0.80.18.0

Data extracted from the abstract of: Ribavirin and mycophenolic acid potentiate the activity of guanine- and diaminopurine-based nucleoside analogues against hepatitis B virus. Antiviral Res. 2000 Nov;48(2):117-24.[1]

Experimental Protocols

The following is a generalized experimental workflow based on standard antiviral and synergy testing protocols, as detailed methodologies from the specific study are not fully available in the provided search results.

Experimental_Workflow cluster_setup Experimental Setup cluster_assay Antiviral Assay cluster_synergy Synergy Analysis Cell_Culture Cell Culture (e.g., HepG2 2.2.15 cells) Virus_Infection HBV Infection Cell_Culture->Virus_Infection Drug_Treatment Treatment with: - Guanosine Analogue alone - Mycophenolic Acid alone - Combination of both Virus_Infection->Drug_Treatment Incubation Incubation Period Drug_Treatment->Incubation Quantification Quantification of Viral Replication (e.g., HBV DNA levels) Incubation->Quantification EC50_Calculation EC50 Calculation Quantification->EC50_Calculation Synergy_Calculation Calculation of Combination Index (CI) or Fold Potentiation EC50_Calculation->Synergy_Calculation

Generalized workflow for synergy testing.

Detailed Methodologies (Generalized):

  • Cell Lines: A common cell line for Hepatitis B Virus (HBV) research is the HepG2 2.2.15 cell line, which stably expresses HBV.

  • Antiviral Assay:

    • Cells are seeded in multi-well plates.

    • The cells are then treated with serial dilutions of the guanosine analogue alone, mycophenolic acid alone, or a combination of both at various concentrations.

    • After a defined incubation period (e.g., 8 days), the cell culture supernatant is collected.

    • The amount of extracellular HBV DNA is quantified using a technique like quantitative real-time PCR (qPCR).

  • Data Analysis:

    • The 50% effective concentration (EC50), which is the concentration of the drug that inhibits viral replication by 50%, is calculated for each treatment condition.

    • The degree of synergy is determined by comparing the EC50 values of the combination treatment to the EC50 values of the individual drugs. The fold potentiation is calculated by dividing the EC50 of the analogue alone by the EC50 of the analogue in the presence of the potentiating agent.

Conclusion

While direct experimental data on the synergistic effects of this compound is not currently available in the public domain, the established synergistic relationship between guanosine analogues and IMPDH inhibitors provides a strong rationale for investigating similar combinations. The depletion of intracellular dGTP pools by IMPDH inhibitors is a well-defined mechanism that significantly enhances the efficacy of guanosine-based antiviral agents. Researchers working with this compound are encouraged to explore its potential for synergistic interactions with IMPDH inhibitors, such as mycophenolic acid, particularly in antiviral and anticancer applications where nucleoside metabolism is a key therapeutic target. Such studies would be crucial in determining if this novel isoguanosine derivative can be part of a more effective combination therapy.

References

A Methodological Guide to the Statistical and Comparative Analysis of N6-Dimethylaminomethylidene isoguanosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A comprehensive search of the scientific literature reveals a significant lack of published quantitative and comparative data specifically for N6-Dimethylaminomethylidene isoguanosine (B3425122). While this compound is commercially available, its biological activity, performance against alternatives, and associated signaling pathways have not been detailed in accessible research. This guide, therefore, provides a methodological framework for researchers to conduct their own comparative analysis. It outlines the requisite experimental protocols, data presentation structures, and visualization formats based on established practices for evaluating nucleoside analogs.

I. Framework for Comparative Data Presentation

To facilitate a clear and objective comparison, all quantitative data should be organized into structured tables. Below are template tables that can be populated with experimental results.

Table 1: Comparative Antiviral Activity and Cytotoxicity

This table is designed to compare the efficacy of N6-Dimethylaminomethylidene isoguanosine against that of other relevant nucleoside analogs in the context of antiviral research.[1][2] The Selectivity Index (SI), calculated as CC50/EC50, is a critical parameter for evaluating the therapeutic window of a compound.[1]

CompoundVirus StrainCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)
This compound [e.g., HSV-1][e.g., Vero][Data][Data][Data]
Alternative 1 (e.g., Acyclovir)[e.g., HSV-1][e.g., Vero][Data][Data][Data]
Alternative 2 (e.g., Ganciclovir)[e.g., HSV-1][e.g., Vero][Data][Data][Data]
Untreated Control[e.g., HSV-1][e.g., Vero]N/AN/AN/A

Table 2: Comparative Enzyme Inhibition

For studies investigating the role of this compound as an enzyme inhibitor, the following table structure is recommended for presenting key inhibitory constants.

CompoundTarget EnzymeAssay TypeIC50 (µM)Ki (µM)Mechanism of Inhibition
This compound [e.g., Kinase X][e.g., FRET][Data][Data][e.g., Competitive]
Alternative 1 (e.g., Staurosporine)[e.g., Kinase X][e.g., FRET][Data][Data][e.g., Competitive]
Alternative 2 (e.g., Compound Y)[e.g., Kinase X][e.g., FRET][Data][Data][e.g., Non-competitive]
Vehicle Control[e.g., Kinase X][e.g., FRET]N/AN/AN/A

II. Detailed Experimental Protocols

The following are generalized protocols that can be adapted for the specific analysis of this compound.

A. Antiviral and Cytotoxicity Assays

This protocol outlines a general workflow for determining the antiviral efficacy and cytotoxicity of nucleoside analogs.[1][2]

  • Cell Culture and Compound Preparation:

    • Culture a suitable host cell line (e.g., Vero for Herpes Simplex Virus, MDCK for Influenza) in 96-well plates until a confluent monolayer is formed.

    • Prepare serial dilutions of this compound and alternative compounds in the appropriate cell culture medium.

  • Cytotoxicity Assay (CC50 Determination):

    • Treat the cultured cells with the various concentrations of the test compounds.

    • Incubate for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours).

    • Assess cell viability using a standard method, such as the MTT or MTS assay.

    • Calculate the 50% cytotoxic concentration (CC50) by plotting cell viability against compound concentration and performing a non-linear regression analysis.

  • Antiviral Assay (EC50 Determination):

    • In parallel, infect another set of cell monolayers with the target virus at a predetermined multiplicity of infection (MOI).

    • After a viral adsorption period (e.g., 1-2 hours), remove the inoculum and add the medium containing the serial dilutions of the test compounds.

    • Incubate for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours).

    • Quantify the viral yield using a suitable method, such as a plaque reduction assay, quantitative PCR (qPCR) for viral DNA/RNA, or an immunoassay for a viral protein.

    • Calculate the 50% effective concentration (EC50) by plotting the percentage of viral inhibition against the compound concentration and using non-linear regression analysis.

  • Data Analysis:

    • Calculate the Selectivity Index (SI = CC50 / EC50) for each compound. A higher SI value indicates a more favorable therapeutic window.

B. Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific enzyme.

  • Reagent Preparation:

    • Prepare a stock solution of the purified target enzyme, the specific substrate, and the test compounds (this compound and alternatives) in an optimized assay buffer. The buffer should maintain a stable pH and may contain necessary cofactors (e.g., ATP, Mg2+).

  • Assay Procedure:

    • In a 96-well plate, add a fixed concentration of the enzyme to each well.

    • Add varying concentrations of the test compounds to the wells. Include control wells with no inhibitor.

    • Pre-incubate the enzyme and inhibitor for a set period (e.g., 15-30 minutes) to allow for binding.

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Monitor the reaction progress over time using a microplate reader. The detection method will depend on the nature of the reaction (e.g., absorbance for a colorimetric product, fluorescence for a fluorogenic substrate).

  • Data Analysis:

    • Calculate the initial reaction velocities from the kinetic data.

    • Determine the 50% inhibitory concentration (IC50) by plotting the percentage of enzyme inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

    • To determine the inhibition constant (Ki) and the mechanism of inhibition, the assay should be repeated with varying concentrations of both the substrate and the inhibitor. The data can then be analyzed using methods such as Lineweaver-Burk or Michaelis-Menten kinetics.

III. Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate a hypothetical experimental workflow and a potential signaling pathway that could be investigated for this compound.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Data Analysis cluster_2 Phase 3: Comparative Evaluation A Prepare Serial Dilutions of This compound and Alternative Compounds B Cytotoxicity Assay (CC50) A->B C Antiviral Assay (EC50) A->C D Enzyme Inhibition Assay (IC50) A->D E Calculate Selectivity Index (SI = CC50 / EC50) B->E C->E F Determine Inhibition Constant (Ki) and Mechanism D->F G Tabulate Comparative Data (Tables 1 & 2) E->G F->G H Identify Lead Compound G->H

Caption: Experimental workflow for the comparative analysis of this compound.

G cluster_0 Hypothetical Kinase Signaling Pathway A Growth Factor B Receptor Tyrosine Kinase (RTK) A->B Binds C Kinase X (Target Enzyme) B->C Activates D Downstream Effector Protein C->D Phosphorylates E Transcription Factor D->E Activates F Gene Expression (Cell Proliferation) E->F G N6-Dimethylaminomethylidene isoguanosine G->C Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway by this compound.

References

Safety Operating Guide

Proper Disposal of N6-Dimethylaminomethylidene isoguanosine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of N6-Dimethylaminomethylidene isoguanosine (B3425122), a modified purine (B94841) nucleoside analog, is crucial for ensuring laboratory safety and environmental protection. As with any laboratory chemical, particularly those with potential biological activity, a structured and compliant disposal plan is essential. This guide provides a procedural framework for researchers, scientists, and drug development professionals to manage the waste of this compound safely.

Hazard Assessment and Data

Without a specific SDS, a complete hazard profile for N6-Dimethylaminomethylidene isoguanosine cannot be definitively established. However, it should be handled as a potentially hazardous substance. The table below summarizes the types of quantitative data typically found in an SDS, which are critical for a full risk assessment.

Information CategoryDescriptionExample Data (Illustrative - Not for this compound)
Acute Toxicity The potential for a substance to cause adverse effects within a short time of exposure.Oral LD50 (Rat): > 2,000 mg/kg
Flammability The ability of a substance to burn or ignite, causing fire or combustion.Flash Point: Not available
Reactivity The potential of a substance to undergo a chemical reaction, possibly releasing energy.Incompatible with strong oxidizing agents.
Environmental Hazard The potential for a substance to cause harm to the environment.Aquatic Toxicity: Harmful to aquatic life.

General Disposal Protocol

The disposal of this compound should follow a systematic procedure to ensure safety and regulatory compliance. The workflow below outlines the decision-making and handling process for chemical waste in a laboratory setting.

cluster_0 Waste Generation & Identification cluster_1 Segregation & Containment cluster_2 Storage & Disposal start Waste Generated (Solid or Liquid) consult_sds Consult Manufacturer's SDS and Institutional Policy start->consult_sds determine_hazards Determine Hazards (Toxic, Flammable, Corrosive, Reactive) consult_sds->determine_hazards segregate Segregate Waste by Hazard Class (e.g., Solid, Liquid, Halogenated) determine_hazards->segregate container Select Compatible, Leak-Proof Waste Container segregate->container label_container Label Container with 'Hazardous Waste' Tag, Contents, and Date container->label_container store Store in Designated Satellite Accumulation Area (SAA) label_container->store request_pickup Request Waste Pickup from EHS store->request_pickup ehs_disposal EHS Transports for Final Disposal request_pickup->ehs_disposal

Caption: General workflow for laboratory chemical waste management.

Step-by-Step Disposal Procedures

The following steps provide a detailed methodology for the proper disposal of this compound waste.

1. Personal Protective Equipment (PPE):

  • Before handling any chemical waste, ensure appropriate PPE is worn, including safety goggles, chemical-resistant gloves (such as nitrile), and a lab coat.[1]

  • All handling of solid waste or preparation of waste solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]

2. Waste Segregation:

  • Solid Waste:

    • Collect unused or contaminated solid this compound in a dedicated, clearly labeled, and sealable container.[2]

    • Contaminated materials such as gloves, absorbent paper, and pipette tips should also be placed in this container.[2]

    • Do not mix this waste with other incompatible chemical waste streams.[1]

  • Liquid Waste:

    • Collect solutions containing this compound in a separate, leak-proof container designated for liquid chemical waste.[2]

    • The container must be chemically compatible with the solvents used. For example, do not store acidic solutions in metal containers.[2]

    • Segregate halogenated and non-halogenated solvent waste if required by your institution.[1]

3. Container Labeling and Storage:

  • As soon as waste is added, label the container with a "Hazardous Waste" tag provided by your institution's EHS department.[3]

  • The label must clearly identify the contents, including the full chemical name ("this compound"), concentration, and any solvents present. Include the date when the waste was first added.[4]

  • Keep the waste container securely closed except when adding waste.[5]

  • Store the container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[4]

  • Ensure secondary containment is used for liquid waste containers to prevent spills.[5]

4. Arranging for Disposal:

  • Once the waste container is full or has been in storage for the maximum allowable time (e.g., 90 days), submit a chemical waste collection request to your institution's EHS office.[2][4]

  • Do not dispose of this compound down the drain or in regular trash.[3][5] Evaporation of chemical waste in a fume hood is not a permissible disposal method.[3]

5. Empty Container Disposal:

  • An empty container that held this compound may still be considered hazardous waste.[1]

  • Follow institutional guidelines for decontaminating empty containers, which often involves triple-rinsing with a suitable solvent.[1] The rinsate must be collected and disposed of as hazardous waste.[1][6]

  • After decontamination, deface or remove the original label and dispose of the container as instructed by your EHS office.[1]

References

Essential Safety and Operational Guide for Handling N6-Dimethylaminomethylidene isoguanosine

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for various procedures involving N6-Dimethylaminomethylidene isoguanosine (B3425122).

Activity Required Personal Protective Equipment
Unpacking and Storage - Protective Gown- Two pairs of chemical-resistant gloves (e.g., nitrile)
Preparation and Handling (Weighing, Dissolving) - Chemical-resistant lab coat or gown- Two pairs of chemical-resistant gloves (nitrile or neoprene recommended)- Tightly fitting safety goggles or a full-face shield[1][2]- Respiratory protection (N95 or higher-rated respirator for powders)[1][3]
Experimental Procedures - Chemical-resistant lab coat or gown- Chemical-resistant gloves- Safety glasses with side shields or goggles[1][3]
Spill Cleanup - Approved respirator with appropriate cartridges- Chemical splash goggles and a full-face shield- Moisture-resistant, long-sleeved gown with cuffs- Two pairs of industrial-thickness, chemical-resistant gloves
Waste Disposal - Protective Gown- Two pairs of chemical-resistant gloves- Eye Protection (safety glasses or goggles)

Safe Handling and Operational Plan

A systematic approach to handling N6-Dimethylaminomethylidene isoguanosine is critical to minimize exposure risk. The following workflow and procedural steps provide a direct guide for safe operations.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate Handling Area (Fume Hood/Glove Box) gather_ppe Assemble and Don PPE prep_area->gather_ppe gather_materials Gather All Necessary Materials gather_ppe->gather_materials weigh Weigh Compound gather_materials->weigh dissolve Dissolve in Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate dispose_waste Dispose of Waste decontaminate->dispose_waste doff_ppe Doff and Dispose of PPE dispose_waste->doff_ppe cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis protection Protection of Sugar Moiety coupling Coupling of Base and Sugar (e.g., Vorbrüggen Glycosylation) protection->coupling deprotection Deprotection coupling->deprotection extraction Solvent Extraction deprotection->extraction chromatography Column Chromatography extraction->chromatography nmr NMR Spectroscopy chromatography->nmr ms Mass Spectrometry nmr->ms hplc HPLC ms->hplc

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.